molecular formula C8H8FIO B2816262 (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol CAS No. 1454847-96-1

(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

Cat. No.: B2816262
CAS No.: 1454847-96-1
M. Wt: 266.054
InChI Key: GQGBQRLYBYFVAW-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol is a useful research compound. Its molecular formula is C8H8FIO and its molecular weight is 266.054. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(5-fluoro-2-iodophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FIO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGBQRLYBYFVAW-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)F)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol: Synthesis, Characterization, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol, a chiral alcohol of significant importance in the pharmaceutical industry. We will explore its chemical identity, detailed methodologies for its stereoselective synthesis, comprehensive characterization techniques, and its critical role as a key building block in the synthesis of targeted anti-cancer therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this high-value intermediate.

Introduction: The Strategic Importance of a Chiral Intermediate

This compound is a halogenated aromatic alcohol whose value lies in the precise three-dimensional arrangement of its atoms. The specific (S)-configuration at its stereocenter is fundamental to its utility. In the landscape of pharmaceutical synthesis, constructing such enantiomerically pure molecules is a critical challenge, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

This compound serves as a pivotal intermediate in the multi-step synthesis of Lorlatinib (Lorbrena®), a third-generation, macrocyclic tyrosine kinase inhibitor.[1][2] Lorlatinib is a potent inhibitor of anaplastic lymphoma kinase (ALK) and ROS1, two enzymes implicated in the progression of certain types of non-small cell lung cancer (NSCLC).[1][2][3] The structural integrity and high enantiomeric purity of this compound are directly transferred to the final drug molecule, making its synthesis a cornerstone of Lorlatinib's manufacturing process.

Physicochemical Properties and Structural Elucidation

A precise understanding of a molecule's properties is the foundation of its application. The key identifiers and physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
Chemical Name This compound[4]
IUPAC Name (1S)-1-(5-fluoro-2-iodophenyl)ethanol[4]
CAS Number 1454847-96-1[4]
Molecular Formula C₈H₈FIO[4]
Molecular Weight 266.05 g/mol [4]
Physical Form Solid or liquid
InChI Key GQGBQRLYBYFVAW-YFKPBYRVSA-N
Chemical Structure

The molecule features a phenyl ring substituted with iodine and fluorine atoms, and a chiral ethanol group. The ortho-iodine atom is a key functional handle for subsequent cross-coupling reactions, while the fluorine atom modulates the electronic properties of the ring.

G

References

(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

Abstract: This technical guide provides a comprehensive overview of the essential physical properties of this compound, a critical chiral intermediate in the synthesis of advanced pharmaceutical agents such as the ALK/ROS1 inhibitor, Lorlatinib.[1] Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple datasheet to offer a deeper understanding of the compound's characteristics. It details not only the known physicochemical data but also presents authoritative, field-proven protocols for the experimental determination of these properties, ensuring scientific integrity and enabling robust characterization in a research and development setting.

Introduction and Significance

This compound is a chiral secondary alcohol whose stereochemical purity is paramount for its successful application in asymmetric synthesis. As a key building block for Lorlatinib, an inhibitor of enzymes implicated in cancer development, the precise characterization of its physical and chemical properties is a non-negotiable aspect of quality control and process development in the pharmaceutical industry.[1] This guide elucidates these properties, grounding them in the context of their practical determination and relevance.

Physicochemical Identity

A clear definition of the molecule's fundamental properties is the foundation of all further characterization.

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Identifiers

Property Value Source
IUPAC Name (1S)-1-(5-fluoro-2-iodophenyl)ethanol PubChem[2]
CAS Number 1454847-96-1 ChemicalBook[1]
Molecular Formula C₈H₈FIO PubChem[2]
Molecular Weight 266.05 g/mol PubChem[2]
Computed XLogP3 2.2 PubChem[2]
Hydrogen Bond Donor Count 1 PubChem[2]

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

Physical State and Thermal Properties

The physical state of a compound provides immediate insight into its handling and purification characteristics.

Observed Physical State

This compound has been described both as a colorless oil following purification by column chromatography and as white crystals upon subsequent recrystallization from heptanes.[1] This duality is common for moderately sized organic molecules. The oily state likely represents the supercooled liquid or a less pure amorphous form, while the crystalline state, achieved through a thermodynamically controlled process like recrystallization, represents the more stable, ordered solid lattice. For drug development, achieving a stable crystalline form is often crucial for consistent handling, stability, and purity. The corresponding (R)-enantiomer is ambiguously listed as a "Solid or liquid," further highlighting the compound's proximity to ambient temperature in its phase transition.[3]

Melting Point

A specific melting point for this compound is not widely reported in the public domain. However, its ability to form crystals indicates a melting point above typical room temperature.

Expert Insight: The melting point is one of the most critical and accessible indicators of purity for a crystalline solid.[4] A sharp melting range (typically < 2°C) suggests high purity, whereas a broad and depressed melting range indicates the presence of impurities.[4][5]

Authoritative Protocol: Melting Point Determination (Capillary Method)

This protocol is aligned with United States Pharmacopeia (USP) guidelines for Class Ia apparatus.[6]

Objective: To determine the melting range of a crystalline sample to assess its purity.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered by gently crushing it with a spatula.

  • Capillary Loading: Load the powdered sample into a capillary tube (e.g., 0.8-1.2 mm internal diameter) to a packed height of 2.5-3.5 mm.[6] This is achieved by tapping the sealed end of the tube on a hard surface.

  • Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Rapid Heating: Set the apparatus to rapidly heat to a temperature approximately 5-10°C below the expected melting point.

  • Ramped Heating: Once the set temperature is reached, reduce the heating rate to a controlled 1°C per minute.[6][7] This slow ramp is critical for thermal equilibrium and accurate observation.

  • Observation & Recording:

    • Onset Point (T₁): Record the temperature at which the substance first shows signs of melting, such as collapsing or the appearance of liquid.[6]

    • Clear Point (T₂): Record the temperature at which the sample becomes a completely clear liquid.

  • Reporting: The melting point is reported as the range T₁ to T₂. For a highly pure substance, this range should be narrow.

Chiroptical Properties: Optical Rotation

For a chiral molecule, optical activity is its defining physical property, confirming the presence of a non-racemic mixture of enantiomers.[8] The specific rotation is a standardized measure of this activity.

While an experimental value for this compound is not publicly available, its "(S)" designation implies it is one of two enantiomers, each of which will rotate plane-polarized light in equal but opposite directions.[9]

Authoritative Protocol: Measurement of Specific Rotation

Objective: To determine the specific rotation [α] of the chiral alcohol, which quantifies its optical activity under standard conditions.

Methodology:

  • Solution Preparation: Accurately weigh a sample of the compound (e.g., 100 mg) and dissolve it in a precise volume (e.g., 10.0 mL) of a specified spectroscopic-grade solvent (e.g., methanol or chloroform). The concentration (c), in g/mL, is a critical parameter.

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent cell to set the zero point.

  • Sample Measurement:

    • Rinse and fill a polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the prepared solution, ensuring no air bubbles are present.

    • Place the cell in the polarimeter and measure the observed rotation (α) at a specified temperature (T), usually 20°C or 25°C, and at a specific wavelength (λ), typically the sodium D-line (589 nm).

  • Calculation: Calculate the specific rotation using the formula: [α]λT = α / (l × c)

  • Reporting: Report the specific rotation with all parameters, e.g., [α]D²⁰ = -X.X (c 1.0, CHCl₃). The sign (+ for dextrorotatory, - for levorotatory) is the key identifier.

Solubility Profile

Understanding the solubility of a pharmaceutical intermediate is crucial for designing purification processes (crystallization, chromatography) and for predicting its behavior in subsequent reaction steps.[10]

Qualitative Assessment

The purification procedure provides valuable qualitative data:

  • Soluble in: Mixtures of ethyl acetate and cyclohexane (used for column chromatography).[1]

  • Sparingly Soluble/Insoluble in: Heptanes (used as an anti-solvent for recrystallization).[1] This suggests the compound is of intermediate polarity. The precursor ketone is described as "slightly soluble in water".[11][12]

Authoritative Protocol: Equilibrium Solubility Assessment

This protocol is based on the "shake-flask" method endorsed by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[13][14]

Objective: To quantify the equilibrium solubility of the compound in various pharmaceutically relevant solvents.

Methodology:

  • System Preparation: For each solvent to be tested (e.g., pH 1.2 buffer, pH 6.8 buffer, methanol, acetone, heptane), add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

    • Expert Insight: "Excess" is critical to ensure a saturated solution is formed, with undissolved solid remaining at equilibrium.[15]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C for process chemistry, 37°C for biopharmaceutical relevance) for a defined period (e.g., 24-48 hours) until the concentration of the solute in the solution reaches a constant value.

  • Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated supernatant.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and analyze the concentration using a validated analytical method, such as HPLC-UV.

  • Reporting: Report the solubility in units of mg/mL or g/L for each solvent at the specified temperature.

Spectroscopic and Chromatographic Profile

Analytical techniques provide the definitive "fingerprint" of the molecule, confirming its structure, purity, and enantiomeric composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules.

¹H NMR (400 MHz, CDCl₃): [1]

  • δ 7.73 (dd, 1H): Aromatic proton, likely ortho to the iodine atom.

  • δ 7.32 (dd, 1H): Aromatic proton.

  • δ 6.74 (ddd, 1H): Aromatic proton, likely coupled to both fluorine and other protons.

  • δ 4.99 - 5.04 (m, 1H): The methine proton (CH-OH) at the chiral center.

  • δ 2.01 (d, 1H): The hydroxyl proton (-OH), which appears as a doublet due to coupling with the methine proton.

  • δ 1.44 (d, 3H): The methyl protons (-CH₃), which appear as a doublet due to coupling with the methine proton.

Chromatographic Purity and Enantiomeric Excess

Chromatography is essential for separating the target compound from impurities and for resolving its enantiomers.

Expert Insight: For a chiral intermediate, confirming high enantiomeric excess (e.e.) is as important as confirming chemical purity. Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) are the gold-standard methods for this determination.[16][17] The choice between GC and HPLC depends on the volatility and thermal stability of the compound.

G cluster_workflow Chiral Purity Analysis Workflow cluster_method Chiral GC Method cluster_results Data Analysis racemic Prepare Racemic Standard (e.g., via NaBH4 reduction of precursor ketone) inject Inject Samples racemic->inject sample Prepare (S)-Enantiomer Sample sample->inject col Column: CP-Chirasil-Dex CB (Cyclodextrin-based CSP) rac_chrom Racemic Chromatogram: Two well-resolved peaks (Peak 1 = R, Peak 2 = S) col->rac_chrom sam_chrom Sample Chromatogram: Major peak at Rt of S-enantiomer Minor peak (if any) at Rt of R-enantiomer col->sam_chrom param Parameters: - Carrier Gas: H₂ or He - Temp Program: Optimized Ramp - Injector/Detector Temp: ~250°C inject->col calc Calculate Enantiomeric Excess (e.e.): % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] x 100 rac_chrom->calc sam_chrom->calc

Caption: Workflow for enantiomeric excess determination by Chiral GC.

Chiral GC Analysis: A reported method successfully resolved the enantiomers using a CP-Chirasil-Dex CB column, which is a cyclodextrin-based chiral stationary phase (CSP).[1]

  • Retention Time (minor enantiomer): 17.7 minutes

  • Retention Time (major enantiomer): 19.4 minutes

  • Result: A high enantiomeric excess of 96% e.e. was determined.[1]

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity and purity of the compound. While specific safety data for the (S)-enantiomer is not available, data from the corresponding (R)-enantiomer and the ketone precursor provide a reliable basis for handling procedures.[3][18]

  • Hazard Statements (Inferred):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[19]

  • Storage Conditions: Store in a tightly sealed container in a dry, dark place. For long-term stability, refrigeration at 2-8°C is recommended.[3]

Conclusion

This compound is a well-defined chiral intermediate whose physical properties are consistent with a moderately polar, crystalline organic solid. Its identity is unequivocally confirmed by NMR spectroscopy, while its critical stereochemical purity is quantifiable by chiral gas chromatography. This guide has provided not only the known physical data but also the authoritative experimental frameworks required to verify these properties. For professionals in drug development, the application of these robust protocols is fundamental to ensuring the quality, consistency, and ultimate success of synthesizing complex, life-saving pharmaceuticals.

References

A Technical Guide to (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol: A Key Chiral Intermediate in Modern Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol (CAS No. 1454847-96-1), a critical chiral building block in the synthesis of advanced pharmaceutical agents. Designed for researchers, medicinal chemists, and process development scientists, this guide elucidates the compound's significance, optimal synthetic routes, rigorous analytical characterization, and essential handling protocols. Our focus extends beyond mere procedural steps to explain the underlying chemical principles and strategic choices that ensure the synthesis of a stereochemically pure and high-quality intermediate.

Introduction: The Strategic Importance of a Chiral Alcohol

This compound has emerged as a molecule of significant interest, primarily for its role as a key intermediate in the synthesis of Lorlatinib.[1][2][3] Lorlatinib is a potent, third-generation, orally administered inhibitor of two key enzymes—anaplastic lymphoma kinase (ALK) and ROS1—which are implicated in the progression of certain types of non-small cell lung cancer.[1][4]

The pharmacological efficacy of Lorlatinib is intrinsically linked to its precise three-dimensional structure. The (S)-configuration at the benzylic alcohol center of this intermediate is a foundational stereochemical element that is carried through the synthesis to define the final structure and biological activity of the active pharmaceutical ingredient (API).[4] This underscores the critical need for robust and highly stereoselective synthetic methods, as the presence of the incorrect enantiomer could lead to reduced efficacy or off-target effects.

Physicochemical Properties

A comprehensive understanding of the compound's properties is fundamental for its application in synthesis. The key physicochemical data are summarized below.

PropertyValueSource(s)
CAS Number 1454847-96-1[4],[1],[5]
IUPAC Name (1S)-1-(5-fluoro-2-iodophenyl)ethanol[4],[5]
Molecular Formula C₈H₈FIO[4],[5]
Molecular Weight 266.05 g/mol [4],[5]
Physical Form White solid or crystals[1],[6],[2]
Typical Purity ≥97%[4],[6],[3]
Boiling Point 275.7 ± 30.0 °C at 760 mmHg[6]
Storage Conditions 2-8°C, protect from light, under inert atmosphere[6],[7],

Synthetic Strategy: The Logic of Asymmetric Reduction

The synthesis of this compound is a classic problem in asymmetric synthesis: the conversion of a prochiral ketone to a chiral alcohol with high enantiomeric purity. The most direct and industrially scalable approach is the asymmetric reduction of the corresponding ketone, 1-(5-fluoro-2-iodophenyl)ethanone (CAS: 914225-70-0).[4][8]

Why Asymmetric Reduction? While methods like classical resolution or chiral pool synthesis exist, asymmetric reduction offers distinct advantages. It is highly efficient, often requiring only catalytic amounts of a chiral controller, and avoids the 50% theoretical yield limit of classical resolution. This atom-economical approach is central to modern green chemistry principles in pharmaceutical manufacturing.

The selection of the reducing agent and chiral catalyst is paramount. The Corey-Bakshi-Shibata (CBS) reduction and related methodologies using chiral borane reagents are well-established for this type of transformation. A widely documented method for this specific substrate employs (-)-DIP-Chloride ((-)-B-Chlorodiisopinocampheylborane), a commercially available and highly effective chiral reducing agent derived from (+)-α-pinene.[1] The steric bulk of the isopinocampheyl ligands creates a chiral pocket that forces the hydride transfer to occur on one specific face of the ketone's carbonyl group, leading to the desired (S)-alcohol with high enantiomeric excess (ee).

Synthetic Pathway A 1-(5-Fluoro-2-iodophenyl)ethanone (Prochiral Ketone) reagent Asymmetric Reduction [e.g., (-)-DIP-Chloride] A->reagent B This compound (Target Chiral Alcohol) C Lorlatinib (API) B->C Further Synthetic Steps reagent->B

Caption: Overall synthetic pathway to Lorlatinib highlighting the key asymmetric reduction step.

Detailed Experimental Protocol: Asymmetric Reduction

This section details a field-proven protocol for the synthesis of this compound, adapted from published procedures.[1] This protocol is designed to be self-validating through clear in-process controls and defined endpoints for reaction completion and product quality.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Notes
1-(5-Fluoro-2-iodophenyl)ethanone914225-70-0264.04Starting material
(-)-DIP-Chloride ((-)-B-Chlorodiisopinocampheylborane)85116-37-6320.71Chiral reducing agent
Tetrahydrofuran (THF)109-99-972.11Anhydrous solvent
Diethanolamine111-42-2105.14Workup reagent
Methyl tert-butyl ether (MTBE)1634-04-488.15Extraction solvent
Heptane / Ethyl Acetate--Recrystallization solvents
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried, multi-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), prepare a solution of (-)-DIP-Chloride (1.5 eq.) in anhydrous THF.

  • Initial Cooling: Cool the solution to between -30 °C and -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

  • Substrate Addition: Prepare a solution of 1-(5-fluoro-2-iodophenyl)ethanone (1.0 eq.) in anhydrous THF. Add this solution dropwise to the cold (-)-DIP-Chloride solution over approximately 30 minutes, maintaining the internal temperature below -20 °C.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Quenching and Workup:

    • Once the reaction is complete, remove the solvent in vacuo.

    • Dissolve the residue in MTBE.

    • Cool the solution in an ice bath and slowly add a solution of diethanolamine (2.5 eq.). The formation of a white precipitate (a boronic ester-amine complex) will be observed.

    • Heat the resulting suspension to reflux for 2 hours to ensure complete decomplexation.

  • Purification:

    • Cool the mixture to room temperature and filter off the solid precipitate.

    • Concentrate the filtrate in vacuo.

    • Purify the crude product via column chromatography on silica gel (eluent: cyclohexane/EtOAc gradient).

    • For optimal purity, recrystallize the resulting oil/solid from heptanes to yield the final product as white crystals.

Experimental Workflow setup 1. Reaction Setup (-)-DIP-Cl in THF cool 2. Cool to -20°C setup->cool add 3. Add Ketone Solution (Dropwise) cool->add react 4. Warm to RT & Stir (Monitor by TLC) add->react quench 5. Quench & Workup (Diethanolamine) react->quench purify 6. Purify (Chromatography & Recrystallization) quench->purify product Final Product: (S)-Alcohol purify->product

Caption: Step-by-step workflow for the asymmetric synthesis of the target alcohol.

Analytical Characterization and Quality Control

Rigorous analysis is essential to confirm the structure, purity, and, most importantly, the enantiomeric excess of the final product.

Spectroscopic Confirmation
  • ¹H NMR Spectroscopy: This is the primary tool for structural confirmation. The proton NMR spectrum provides characteristic signals that confirm the formation of the alcohol.[1]

    • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

      • 7.73 (dd, 1H): Aromatic proton ortho to the iodine atom.

      • 7.32 (dd, 1H): Aromatic proton ortho to the alcohol-bearing carbon.

      • 6.74 (ddd, 1H): Aromatic proton ortho to the fluorine atom.

      • 5.04 - 4.99 (m, 1H): The benzylic proton (CH-OH), a key signal.

      • 2.01 (d, 1H): The hydroxyl proton (-OH), which may broaden or shift.

      • 1.44 (d, 3H): The methyl protons (-CH₃).

  • Other Techniques: Mass Spectrometry (MS) would be used to confirm the molecular weight (266.05 g/mol ), and Infrared (IR) spectroscopy would show a characteristic broad absorption for the O-H stretch of the alcohol group.[9]

Stereochemical Purity Assessment
  • Chiral Chromatography (GC or HPLC): This is the definitive method for determining the enantiomeric excess (ee). The sample is passed through a chiral stationary phase that interacts differently with the (S) and (R) enantiomers, resulting in two separate peaks.

    • A reported method utilizes a Chiral GC with a CP-Chirasil-DexnCB column , which successfully resolved the two enantiomers, demonstrating an ee of 96% for the desired (S)-enantiomer in a specific synthesis.[1] The integration of the peak areas allows for precise quantification of the enantiomeric ratio.

Analysis MethodPurposeExpected Result / Specification
¹H NMR Structural ConfirmationSpectrum consistent with the assigned structure.[1]
Mass Spec Molecular Weight VerificationM+ peak corresponding to C₈H₈FIO.
Chiral GC/HPLC Enantiomeric Purity≥96% ee for the (S)-enantiomer.[1]
Assay (HPLC/qNMR) Chemical Purity≥97%

Safety and Handling

Proper handling of this compound and its precursors is crucial for laboratory safety.

  • Hazard Identification: The compound is classified as harmful and an irritant.[6]

    • Signal Word: Warning[6]

    • Pictogram: GHS07 (Exclamation Mark)[6]

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][7]

  • Handling Recommendations:

    • Work in a well-ventilated area or a chemical fume hood.[10]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

    • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[10]

    • Wash hands thoroughly after handling.[10]

  • Storage:

    • Store in a tightly sealed container in a cool, dry place away from direct light.[7]

    • Recommended storage temperature is between 2-8°C.[7]

Conclusion

This compound stands as a testament to the power of asymmetric synthesis in modern drug development. Its role as a non-negotiable, stereochemically defined precursor for the anticancer agent Lorlatinib highlights the precision required in pharmaceutical manufacturing. The synthetic route via asymmetric reduction of the corresponding ketone is an elegant and efficient strategy that delivers the target molecule with high enantiomeric purity. By adhering to the detailed protocols for synthesis, characterization, and safe handling outlined in this guide, researchers and drug development professionals can confidently produce this vital intermediate, ensuring the quality and integrity of the final API.

References

A-Z Guide to (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol: Synthesis, Characterization, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Scientific Applications Division

Abstract

(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol is a highly functionalized chiral alcohol that has emerged as a critical building block in medicinal chemistry. Its unique substitution pattern, featuring a stereogenic center, a fluorine atom, and an iodine atom, makes it a versatile intermediate for the synthesis of complex pharmaceutical agents. This guide provides an in-depth analysis of the compound's chemical properties, outlines a validated stereoselective synthetic protocol, details methods for its comprehensive characterization, and explores its pivotal role in the synthesis of targeted therapeutics, most notably as an intermediate for the ALK/ROS1 inhibitor, Lorlatinib.[1][2] This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive technical understanding of this important molecule.

Introduction: The Strategic Value of Chiral Halogenated Scaffolds

The deliberate incorporation of fluorine and other halogens into pharmaceutical candidates is a cornerstone of modern drug design. Fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity. Simultaneously, heavier halogens like iodine serve as versatile synthetic handles, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) that are fundamental to building molecular complexity.[3]

This compound embodies these principles in a single, chiral molecule. The (S)-configured secondary alcohol is a common motif in biologically active compounds, and its precise stereochemical control is often essential for therapeutic efficacy. The ortho-iodine and meta-fluorine substitution on the phenyl ring provides a rich platform for subsequent chemical modifications. This guide will deconstruct the synthesis and application of this valuable intermediate, providing field-proven insights into its handling and strategic deployment in multi-step synthetic campaigns.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of reproducible science. The key identifiers and computed physicochemical properties for this compound are summarized below.

Identifier / PropertyValueSource
IUPAC Name (1S)-1-(5-Fluoro-2-iodophenyl)ethanolPubChem[4]
CAS Number 1454847-96-1ChemicalBook, Sigma-Aldrich[1][5]
Molecular Formula C₈H₈FIOPubChem[4]
Molecular Weight 266.05 g/mol PubChem[4]
Appearance White crystalsChemicalBook[1]
XLogP3 (Computed) 2.2PubChem[4]
Topological Polar Surface Area 20.2 ŲPubChem[4]

Stereoselective Synthesis: A Self-Validating Protocol

The key to accessing the utility of this compound lies in the efficient and stereocontrolled synthesis of the (S)-enantiomer. The most common and reliable strategy is the asymmetric reduction of the corresponding prochiral ketone, 5'-Fluoro-2'-iodoacetophenone (CAS 914225-70-0).[3][6][7]

Causality in Reagent Selection:

The choice of reducing agent is critical for achieving high enantioselectivity. While simple reducing agents like sodium borohydride would produce a racemic mixture, chiral reducing agents or catalyst systems are required. The protocol described here utilizes (-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride), a well-established reagent for the asymmetric reduction of prochiral ketones. The steric bulk of the isopinocampheyl ligands creates a chiral pocket that directs the hydride delivery to one face of the ketone, preferentially forming the (S)-alcohol.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup & Quenching cluster_purification Purification ketone 5'-Fluoro-2'-iodoacetophenone in THF reaction Asymmetric Reduction (-20°C to RT) ketone->reaction dipcl (-)-DIP-Chloride dipcl->reaction quench Quench with Diethanolamine reaction->quench filter1 Filter Precipitate quench->filter1 concentrate1 Concentrate Mother Liquor filter1->concentrate1 column Column Chromatography (Cyclohexane/EtOAc) concentrate1->column recrystal Recrystallization (Heptane) column->recrystal final_product This compound (White Crystals) recrystal->final_product

Caption: Workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol

Materials:

  • 5'-Fluoro-2'-iodoacetophenone (1.0 eq)

  • (-)-DIP-Chloride ((-)-DIPCl) (2.5 eq total)

  • Tetrahydrofuran (THF), anhydrous

  • Methyl tert-butyl ether (MTBE)

  • Diethanolamine (2.5 eq)

  • Ethanol

  • Heptane

  • Ethyl Acetate (EtOAc)

  • Cyclohexane

Procedure:

  • Reaction Setup: A solution of (-)-DIPCl (1.5 eq) in anhydrous THF is cooled to between -30°C and -20°C in a flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Substrate Addition: A solution of 5'-Fluoro-2'-iodoacetophenone (1.0 eq) in THF is added dropwise to the cooled (-)-DIPCl solution over 30 minutes, maintaining the internal temperature.

  • Initial Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 2 hours.

  • Second Reagent Addition: The reaction is re-cooled to -30°C, and a second portion of (-)-DIPCl (1.0 eq) is added.[1]

  • Reaction Completion: The mixture is allowed to warm to room temperature again and stirred for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal & Workup: Solvents are removed under reduced pressure (in vacuo). The residue is re-dissolved in MTBE.

  • Quenching: The solution is cooled in an ice bath, and a solution of diethanolamine (2.5 eq) in ethanol/THF is added. A white precipitate will form.[1]

  • Purification - Step 1: The suspension is heated to reflux for 2 hours, then cooled to room temperature and filtered. The filtrate (mother liquor) is concentrated in vacuo.[1]

  • Purification - Step 2: The residue is suspended in a heptane/EtOAc mixture and filtered again. This process is repeated until no more solid precipitates upon concentration.[1]

  • Purification - Step 3 (Chromatography): The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of cyclohexane/EtOAc (e.g., 99:1 to 96:4).[1]

  • Purification - Step 4 (Recrystallization): The purified oil is recrystallized from heptanes to yield the final product as white crystals.[1]

Spectroscopic Characterization: A Self-Validating System

Confirmation of the product's identity and purity is paramount. The following spectroscopic data serve as a benchmark for researchers synthesizing this compound.

¹H NMR (400 MHz, CDCl₃)

The proton NMR spectrum provides a definitive fingerprint of the molecule's structure.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.73dd1HAr-H
7.32dd1HAr-H
6.74ddd1HAr-H
4.99 - 5.04m1HCH -OH
2.01d1HCH-OH
1.44d3HCH₃

Data sourced from a representative synthesis.[1]

Expert Interpretation: The downfield signals between 6.7 and 7.8 ppm are characteristic of the aromatic protons. The multiplet around 5.0 ppm corresponds to the proton on the stereocenter (the benzylic CH). The doublet at 1.44 ppm is the methyl group, which is split by the adjacent CH proton. The broad signal at 2.01 ppm is the hydroxyl proton.

Purity and Enantiomeric Excess (ee) Analysis
  • Purity: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LCMS). A purity of >99% is often achievable.[1]

  • Enantiomeric Excess (ee): The stereochemical purity is determined using chiral chromatography, either chiral HPLC or chiral Gas Chromatography (GC). An ee of >96% is considered a good result for this type of reduction.[1]

Application in Drug Discovery: The Lorlatinib Case Study

This compound is a key intermediate in the synthesis of Lorlatinib .[1] Lorlatinib is a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor used to treat specific types of non-small cell lung cancer.[1]

The strategic importance of the intermediate is clear in the synthetic pathway:

  • The chiral alcohol provides the correct stereochemistry required for the final drug's activity.

  • The ortho-iodine atom is perfectly positioned for a subsequent cross-coupling reaction to build the complex macrocyclic core of Lorlatinib.[6]

  • The fluorine atom is retained in the final drug structure, contributing to its desired pharmacokinetic and pharmacodynamic properties.

Logical Flow of Application

Caption: Role of the title compound in the synthesis of Lorlatinib.

Conclusion

This compound is more than just a chemical; it is a testament to the power of strategic molecular design. By combining a chiral center with synthetically versatile functional groups, it serves as a high-value intermediate for constructing sophisticated therapeutic agents. The robust protocol for its stereoselective synthesis and the clear methods for its validation provide researchers with the tools needed to confidently incorporate this building block into their drug discovery programs, accelerating the path toward novel medicines.

References

A Comprehensive Spectroscopic and Structural Elucidation of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol is a chiral secondary alcohol of significant interest in medicinal chemistry. Its primary role as a key intermediate in the synthesis of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor, underscores the critical need for precise analytical characterization to ensure purity, identity, and stereochemical integrity.[1] This technical guide provides a detailed analysis of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We offer field-proven insights into the interpretation of this data, present standardized protocols for data acquisition, and contextualize the spectral features within the molecule's unique structure. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's analytical profile.

Introduction: A Molecule of Therapeutic Significance

The precise architecture of a molecule dictates its function. In pharmaceutical development, the synthesis of complex active pharmaceutical ingredients (APIs) often relies on a series of well-defined building blocks, or intermediates. This compound (Figure 1) is one such critical intermediate. Its structure incorporates several key features: a stereogenic center at the benzylic carbon, an electron-rich aromatic ring substituted with two different halogens (fluorine and iodine), and a secondary alcohol functional group.

This specific combination of features makes it an ideal precursor for constructing the complex macrocyclic structure of Lorlatinib, an important therapeutic agent in oncology.[1] Given the stringent requirements for pharmaceutical manufacturing, an unambiguous and comprehensive characterization of this intermediate is not merely procedural but essential for guaranteeing the safety and efficacy of the final drug product. This guide provides the foundational spectroscopic data and interpretive logic required for this purpose.

Molecular Structure and Spectroscopic Blueprint

A molecule's spectrum is a direct reflection of its structure. Before delving into the experimental data, a foundational understanding of the molecular components allows us to predict the expected spectroscopic signals.

Analytical_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample (S)-1-(5-Fluoro-2- iodophenyl)ethan-1-ol Dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) Sample->Dissolve Prep_IR Prepare KBr Pellet or Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent (e.g., MeOH) Sample->Prep_MS NMR Acquire ¹H & ¹³C NMR Spectra on 400+ MHz Spectrometer Dissolve->NMR IR Acquire Spectrum on FTIR Spectrometer Prep_IR->IR MS Acquire Mass Spectrum (e.g., ESI-MS) Prep_MS->MS Analyze_NMR Process (FT, Phasing, Baseline) Assign Peaks, Analyze Coupling NMR->Analyze_NMR Analyze_IR Identify Characteristic Functional Group Bands IR->Analyze_IR Analyze_MS Identify Molecular Ion Peak Analyze Fragmentation Pattern MS->Analyze_MS Final Structural Confirmation & Purity Assessment Analyze_NMR->Final Analyze_IR->Final Analyze_MS->Final

References

An In-Depth Technical Guide to the NMR Spectrum of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document will delve into the theoretical and practical aspects of acquiring and interpreting the ¹H and ¹³C NMR spectra of this chiral alcohol. We will explore the influence of its unique structural features—a stereogenic center, a fluorine atom, and an iodine atom on a phenyl ring—on chemical shifts and coupling constants. Furthermore, this guide will outline detailed experimental protocols, discuss the application of advanced 2D NMR techniques for unambiguous signal assignment, and address potential impurities that may be observed. This resource is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and quality control.

Introduction: The Significance of NMR in Characterizing this compound

This compound is a chiral alcohol of significant interest in medicinal chemistry, notably as a building block for targeted therapies.[1] Its precise molecular structure, including its absolute stereochemistry, is critical to its function and the efficacy of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

This guide will provide a detailed roadmap for analyzing the NMR spectra of this specific molecule, addressing the complexities arising from its stereochemistry and the presence of NMR-active nuclei like ¹⁹F. Understanding these spectral features is paramount for confirming the identity, purity, and stereochemical integrity of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methine proton at the chiral center, the methyl protons, and the hydroxyl proton. The chemical shifts and multiplicities of these signals are influenced by the electronic effects of the fluorine and iodine substituents, as well as through-bond and through-space interactions.

Aromatic Region (δ 6.5-8.0 ppm)

The phenyl ring contains three protons, each in a unique chemical environment due to the substitution pattern.

  • H6: This proton is ortho to the iodine atom and meta to the fluorine atom and the hydroxyethyl group. It is expected to appear as a doublet of doublets (dd) due to coupling with H4 and H3.

  • H4: This proton is ortho to the fluorine atom and meta to the iodine and hydroxyethyl groups. It will likely appear as a doublet of doublets of doublets (ddd) due to coupling with H3, H6, and the fluorine atom.

  • H3: This proton is ortho to both the iodine and hydroxyethyl groups and meta to the fluorine atom. It is expected to be a doublet of doublets (dd) due to coupling with H4 and H6.

The coupling between protons and the fluorine atom (J-coupling) provides valuable structural information.[3]

Aliphatic and Hydroxyl Region (δ 1.0-5.5 ppm)
  • Methine Proton (CH-OH): The proton attached to the chiral carbon is expected to appear as a quartet (q) due to coupling with the adjacent methyl protons. Its chemical shift will be influenced by the neighboring aromatic ring and the hydroxyl group. A typical range for such a proton is δ 4.5-5.5 ppm.[1]

  • Methyl Protons (CH₃): The three protons of the methyl group are chemically equivalent and will appear as a doublet (d) due to coupling with the methine proton. This signal is expected in the upfield region, typically around δ 1.4-1.6 ppm.[1]

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[4] It may appear as a broad singlet or a sharp doublet if coupled to the methine proton. In deuterated chloroform (CDCl₃), it is often observed as a singlet.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the presence of the fluorine atom, carbon signals will exhibit C-F coupling, which can aid in their assignment.

  • Aromatic Carbons (δ 110-165 ppm): Six distinct signals are expected for the aromatic carbons. The carbon directly bonded to the fluorine atom (C5) will show a large one-bond coupling constant (¹JCF), while other aromatic carbons will exhibit smaller two-, three-, or four-bond couplings (²JCF, ³JCF, ⁴JCF). The carbon attached to the iodine atom (C2) will be significantly deshielded.

  • Methine Carbon (CH-OH): The carbon of the chiral center is expected to resonate in the range of δ 65-75 ppm.

  • Methyl Carbon (CH₃): The methyl carbon will appear in the upfield region, typically around δ 20-30 ppm.

Advanced NMR Techniques for Structural Confirmation

While 1D NMR provides fundamental information, 2D NMR experiments are often necessary for unambiguous assignment of all proton and carbon signals, especially in complex molecules.[5]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, confirming the connectivity between adjacent protons, such as the methine and methyl protons, and among the aromatic protons.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the overall connectivity of the molecule, including connecting the hydroxyethyl group to the aromatic ring.[2]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing valuable information about the three-dimensional structure and conformation of the molecule.[6]

Workflow for NMR Data Acquisition and Analysisdot

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_validation Structural Validation A Sample Preparation B 1D NMR (¹H, ¹³C) A->B C 2D NMR (COSY, HSQC, HMBC) B->C D Spectral Processing C->D E Signal Assignment D->E F Structure Elucidation E->F G Purity Assessment F->G H Stereochemical Confirmation G->H I Final Report H->I

References

An In-depth Technical Guide to the Physicochemical Characterization of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the essential physicochemical properties of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol, a key intermediate in the synthesis of various pharmacologically active molecules.[1] Primarily aimed at researchers, scientists, and professionals in drug development, this document will delve into the theoretical and practical aspects of determining its melting and boiling points, crucial parameters for its purification, handling, and formulation.

Introduction to this compound

This compound is a chiral alcohol that serves as a significant building block in organic synthesis. Its structure, featuring a fluorine atom and an iodine atom on the phenyl ring, makes it a versatile precursor for a variety of cross-coupling reactions and further functionalization. Notably, it is recognized as an intermediate in the synthesis of Lorlatinib, an inhibitor of ALK and ROS1 enzymes, which are implicated in cancer development.[1]

The purity and precise characterization of such intermediates are paramount in drug development to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The melting and boiling points are fundamental physical constants that provide a primary indication of purity and are critical for process development, such as designing crystallization and distillation procedures.[2]

Physicochemical Properties of this compound

While experimentally determined melting and boiling points for this compound are not widely reported in publicly available literature, we can compile its known and computed properties to build a comprehensive profile. The physical state of the compound has been described as "white crystals" or a "solid or liquid," which suggests a melting point near ambient temperature.[1][3]

PropertyValue/DescriptionSource
Molecular Formula C₈H₈FIOPubChem[4]
Molecular Weight 266.05 g/mol PubChem[4]
CAS Number 1454847-96-1PubChem[4]
Appearance White crystalsChemicalBook[1]
Storage Temperature 2-8°C, sealed in dry, dark placeSigma-Aldrich[3]
Computed XLogP3 2.2PubChem[4]

For context, the boiling point of the related ketone precursor, 1-(5-Fluoro-2-iodophenyl)ethanone, is reported as 269.5°C at 760 mmHg.[5] Alcohols typically exhibit higher boiling points than their corresponding ketones due to intermolecular hydrogen bonding. Therefore, the boiling point of this compound is expected to be higher than this, though vacuum distillation may be necessary to prevent decomposition at elevated temperatures.

Experimental Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from a solid to a liquid. For an impure substance, the melting point is typically depressed and occurs over a wider range.[6] Thus, melting point determination is a crucial technique for assessing the purity of compounds like this compound.[2]

Principle of Capillary Melting Point Determination

The most common method for determining the melting point of a small-scale sample is the capillary method.[2] A small amount of the finely powdered substance is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.[7][8]

Step-by-Step Protocol for Melting Point Determination
  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. This can be achieved by gently crushing the crystals with a spatula on a piece of filter paper.

  • Capillary Tube Loading: Invert an open-ended capillary tube and press the open end into the powdered sample until a small amount (1-2 mm in height) enters the tube.[7]

  • Sample Compaction: Tap the sealed end of the capillary tube gently on a hard surface, or drop it through a long glass tube, to compact the sample at the bottom.[6]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or DigiMelt).

  • Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid heating run (10-20°C/min) to get a rough estimate.

  • Accurate Determination: Prepare a new sample and heat rapidly to about 20°C below the estimated melting point. Then, decrease the heating rate to 1-2°C/min to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.[7] For a pure compound, this range should be narrow (0.5-1°C).[7]

Self-Validating System and Causality

This protocol incorporates a self-validating system. The initial rapid scan provides a ballpark figure, preventing time wastage during the precise measurement. The subsequent slow heating rate is critical; heating too quickly will result in a reading higher than the true melting point because heat transfer to the sample and the thermometer is not instantaneous.[8] A narrow melting range observed in a carefully executed experiment provides high confidence in both the purity of the sample and the accuracy of the measurement.[7]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Analysis Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary (1-2mm) Powder->Load Compact Compact Sample Load->Compact Place Place in Apparatus Compact->Place RapidHeat Rapid Scan (~15°C/min) Place->RapidHeat Estimate Estimate MP RapidHeat->Estimate SlowHeat Slow Scan (1-2°C/min) Estimate->SlowHeat Record Record T1 and T2 SlowHeat->Record Range Melting Range (T1-T2) Record->Range Purity Assess Purity Range->Purity

Caption: Workflow for accurate melting point determination.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7] For compounds like this compound, which may be solid at room temperature and could decompose at high temperatures, determining the boiling point requires careful consideration of the technique, often necessitating measurement under reduced pressure.

Principle of Micro-Boiling Point Determination

For small quantities of a substance, a micro-boiling point determination using a Thiele tube or a similar apparatus is appropriate. This method involves inverting a small, sealed capillary tube within a larger tube containing the sample. As the sample is heated, the air trapped in the inverted capillary expands. At the boiling point, a rapid and continuous stream of bubbles emerges from the inverted capillary.

Step-by-Step Protocol for Micro-Boiling Point Determination
  • Sample Preparation: Place a small amount (a few drops) of liquid this compound into a small test tube (e.g., a Durham tube). If the sample is solid, it should first be melted.

  • Capillary Insertion: Take a standard melting point capillary tube and seal one end. Place the capillary tube into the test tube with the open end down.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil), ensuring the test tube is below the oil level.

  • Observation: Heat the bath gently. As the temperature rises, air trapped in the inverted capillary will slowly bubble out.

  • Data Recording: When the temperature reaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary. Note this temperature. To confirm, slightly lower the temperature. The boiling point is the temperature at which the bubble stream stops and the liquid just begins to be drawn back into the capillary tube.

  • Pressure Correction: The atmospheric pressure should be recorded. If the determination is not performed at standard pressure (760 mmHg), a correction may be necessary as boiling point is pressure-dependent.[7]

BoilingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement in Heating Bath cluster_result Finalization AddSample Add Liquid Sample to Tube InsertCap Insert Inverted Sealed Capillary Attach Attach to Thermometer InsertCap->Attach Immerse Immerse in Oil Bath Attach->Immerse Heat Heat Gently Immerse->Heat Observe Observe Bubble Stream Heat->Observe Record Record Temperature Observe->Record Pressure Record Atmospheric Pressure Record->Pressure Correct Apply Pressure Correction (if needed) Pressure->Correct

Caption: Micro-scale boiling point determination workflow.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended.[3]

Conclusion

The accurate determination of the melting and boiling points of this compound is a fundamental requirement for its use in research and drug development. This guide has provided a robust framework for these determinations, emphasizing the principles behind the methodologies to ensure scientific integrity. By following these detailed protocols, researchers can confidently characterize this important chemical intermediate, ensuring its quality and suitability for subsequent synthetic applications.

References

solubility of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

Authored by: A Senior Application Scientist

This compound is a chiral halogenated aromatic alcohol with significant potential in pharmaceutical synthesis. Its utility as a building block is intrinsically linked to its solubility characteristics, which govern reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. We delve into its physicochemical properties, explore the impact of solvent polarity and intermolecular forces on its solubility, and provide detailed experimental protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's behavior in solution.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of a fluorine atom, an iodine atom, and a chiral hydroxyl group on a phenyl ring makes it a versatile synthon for introducing these functionalities into larger, more complex molecules. The fluorine substituent can enhance metabolic stability and binding affinity, while the iodine atom provides a reactive handle for cross-coupling reactions. The specific stereochemistry of the secondary alcohol is often crucial for biological activity.

A thorough understanding of the solubility of this intermediate is paramount for its effective use. Solubility dictates the choice of reaction media, influences reaction rates and yields, and is a critical parameter in designing crystallization and purification processes. In later stages of drug development, the solubility of related structures can impact bioavailability and formulation strategies.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental solubility data for this compound is not extensively documented in publicly available literature, we can infer its likely behavior from its structural features and computed physicochemical properties.

PropertyValueSource
Molecular FormulaC₈H₈FIOPubChem[1]
Molecular Weight266.05 g/mol PubChem[1]
XLogP32.2PubChem[1]
Hydrogen Bond Donor Count1 (from the hydroxyl group)PubChem[1]
Hydrogen Bond Acceptor Count1 (from the hydroxyl oxygen and potentially the fluorine)PubChem[1]

The positive XLogP3 value of 2.2 suggests that this compound is moderately lipophilic.[1] This indicates a preference for non-polar or moderately polar organic solvents over water. The presence of a hydroxyl group allows for hydrogen bonding, which will contribute to its solubility in protic solvents. However, the bulky and hydrophobic iodophenyl group will limit its aqueous solubility. A related compound, 1-(5-Fluoro-2-iodophenyl)ethanone, is described as "slightly soluble in water," which supports the expectation of low water solubility for the title compound.[2]

The fluorine atom introduces polarity but also increases hydrophobicity.[3] Fluorinated compounds can exhibit unique solubility behaviors, sometimes being both hydrophobic and lipophobic.[4]

Predicted Solubility:

  • High Solubility: Expected in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), as well as in lower alcohols like methanol, ethanol, and isopropanol.

  • Moderate Solubility: Likely in moderately polar solvents such as ethyl acetate, acetone, and dichloromethane.

  • Low Solubility: Expected in non-polar solvents like hexanes and toluene, and very low solubility in water.

Factors Influencing the Solubility of this compound

The solubility of a solid in a liquid is a thermodynamic equilibrium process that is influenced by several factors:

  • Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[5] This relationship, however, is not always linear and should be determined empirically.

  • Solvent Polarity: The principle of "like dissolves like" is a primary determinant of solubility. The polarity of the solvent and its ability to form intermolecular interactions with the solute are crucial.

  • pH (for aqueous solutions): As a neutral molecule, the solubility of this compound in water is not expected to be significantly influenced by pH. However, at very high or very low pH, degradation of the molecule could occur, which would indirectly affect solubility measurements.

  • Crystalline Form (Polymorphism): The crystal lattice energy of the solid form can significantly impact solubility. Different polymorphs of the same compound can exhibit different solubilities.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most common and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.[6] This protocol outlines the steps for determining the solubility of this compound in a given solvent.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, ethyl acetate, hexanes)

  • Scintillation vials or small glass flasks with screw caps

  • Analytical balance

  • Magnetic stirrer and stir bars or orbital shaker

  • Temperature-controlled environment (e.g., incubator, water bath)

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes for standard preparation

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_quantification Quantification prep_solid Weigh excess solid This compound prep_solvent Add a known volume of the chosen solvent prep_solid->prep_solvent to each vial equilibration Seal vials and place in a temperature-controlled shaker prep_solvent->equilibration equilibration_time Equilibrate for a defined period (e.g., 24-48 hours) equilibration->equilibration_time sampling Allow solid to settle equilibration_time->sampling filtration Withdraw an aliquot of the supernatant and filter sampling->filtration dilution Dilute the filtrate with a known volume of mobile phase filtration->dilution analysis Analyze by a validated HPLC method dilution->analysis quantification Determine the concentration of the saturated solution analysis->quantification calibration Prepare a calibration curve with known standards calibration->quantification

Caption: Workflow for the shake-flask solubility determination method.

Detailed Procedure
  • Preparation of the Slurry:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • Accurately add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the slurries for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

  • Sample Collection and Preparation:

    • Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase for the analytical method) to a concentration that falls within the linear range of the analytical method.

  • Analysis and Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted samples using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Data Interpretation and Reporting

The solubility data should be presented in a clear and organized manner. A table summarizing the solubility in different solvents at a specified temperature is highly recommended.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Water< 0.1< 0.0004
Ethanol> 100> 0.376
Ethyl Acetate50 - 1000.188 - 0.376
Hexanes< 1< 0.004
Dimethyl Sulfoxide (DMSO)> 200> 0.752

Conclusion

The solubility of this compound is a critical parameter that influences its application in organic synthesis and pharmaceutical development. Based on its physicochemical properties, it is predicted to be sparingly soluble in water and highly soluble in polar organic solvents. This guide provides a robust theoretical framework and a detailed experimental protocol for the accurate determination of its solubility. The empirical data generated through these methods will empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating the drug development process.

References

(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol: A Linchpin Chiral Building Block in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol has emerged as a molecule of significant interest within the pharmaceutical industry, not for its intrinsic biological activity, but as a high-value, chiral intermediate. Its unique structural features—a stereodefined secondary alcohol, a fluorine atom, and an iodine atom on a phenyl ring—make it a critical starting material for the synthesis of complex, next-generation therapeutics. This technical guide provides a comprehensive overview of this compound, with a particular focus on its pivotal role in the synthesis of Lorlatinib, a potent ALK and ROS1 inhibitor. We will delve into its chemical properties, stereoselective synthesis, and the strategic importance of its chirality and halogenation in the context of medicinal chemistry and drug design.

Introduction: The Strategic Importance of Chiral Alcohols in Drug Development

Chirality is a fundamental concept in drug design and development, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties.[1] Biological systems, such as enzymes and receptors, are inherently chiral and often exhibit stereospecific interactions with drug molecules.[1] One enantiomer of a chiral drug may elicit the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[1] Chiral alcohols, in particular, are versatile and highly sought-after building blocks in the synthesis of single-enantiomer pharmaceuticals.[2][3][4][5][6] They serve as key starting materials for a wide array of active pharmaceutical ingredients (APIs), including those used in the treatment of depression, bradycardia, and viral infections.[3][6] The precise spatial arrangement of the hydroxyl group in a chiral alcohol can be crucial for establishing key binding interactions with a biological target, such as hydrogen bonding.

This compound is a prime example of such a critical chiral intermediate.[7] While there is a lack of data on its direct biological activity, its value lies in its carefully designed structure, which provides the necessary chemical handles and stereochemistry for the efficient construction of more complex and biologically active molecules.[7][8]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for process development and optimization. The key properties of this compound are summarized below.[7][9]

PropertyValueSource
Molecular Formula C8H8FIO[7][9]
Molecular Weight 266.05 g/mol [7][9]
Appearance Off-white powder or white crystals[7][8]
CAS Number 1454847-96-1[9]
IUPAC Name (1S)-1-(5-fluoro-2-iodophenyl)ethanol[9]
Storage Conditions 2-8°C, protected from light, dry, sealed[8][10]

Stereoselective Synthesis: The Gateway to Enantiopurity

The synthesis of this compound with high enantiomeric excess is paramount to its utility in pharmaceutical manufacturing. The most common route involves the asymmetric reduction of the corresponding prochiral ketone, 5'-Fluoro-2'-iodoacetophenone.[7][11]

Synthesis of the Precursor Ketone: 5'-Fluoro-2'-iodoacetophenone

The synthesis of the ketone precursor, 5'-Fluoro-2'-iodoacetophenone, is a multi-step process that begins with commercially available starting materials.[11][12] A common synthetic route is outlined below:

G A 2-Amino-5-fluorobenzoic acid B 5-Fluoro-2-iodobenzoic acid A->B Diazotization followed by Sandmeyer reaction (NaNO2, H2SO4, KI) C Acyl chloride derivative B->C Thionyl chloride (SOCl2) D 5'-Fluoro-2'-iodoacetophenone C->D Reaction with diethyl malonate and magnesium chloride, followed by decarboxylation

Figure 1. Synthetic scheme for 5'-Fluoro-2'-iodoacetophenone.

Asymmetric Reduction to this compound

The key step in producing the desired (S)-enantiomer is the asymmetric reduction of 5'-Fluoro-2'-iodoacetophenone. This is often achieved using a chiral reducing agent, such as (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Chloride).[7]

Experimental Protocol: Asymmetric Reduction of 5'-Fluoro-2'-iodoacetophenone

  • A solution of (-)-DIP-Chloride in an appropriate solvent (e.g., tetrahydrofuran, THF) is prepared and cooled to a low temperature (e.g., -20 to -30°C).[7]

  • A solution of 5'-Fluoro-2'-iodoacetophenone in THF is added dropwise to the cooled (-)-DIP-Chloride solution.[7]

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 2 hours).[7]

  • The reaction is monitored for completion using an appropriate analytical technique (e.g., thin-layer chromatography or liquid chromatography-mass spectrometry).

  • Upon completion, the reaction is quenched, and the product is worked up. This may involve the addition of a reagent like diethanolamine to precipitate the boron byproducts.[7]

  • The crude product is purified by column chromatography, followed by recrystallization to yield this compound as a white solid with high purity and enantiomeric excess.[7]

The enantiomeric excess (ee) of the final product is a critical quality attribute and can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[7]

G cluster_0 Asymmetric Reduction Workflow A Dissolve (-)-DIP-Chloride in THF B Cool solution to -20 to -30°C A->B C Add 5'-Fluoro-2'-iodoacetophenone solution dropwise B->C D Warm to room temperature and stir C->D E Reaction workup and purification D->E F This compound E->F

Figure 2. Workflow for the asymmetric synthesis of this compound.

Application in Drug Synthesis: The Case of Lorlatinib

The primary and most significant application of this compound is as a key starting material in the synthesis of Lorlatinib.[7] Lorlatinib is a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor. It is used for the treatment of certain types of non-small cell lung cancer (NSCLC).

The structure of this compound provides the foundational scaffold upon which the complex macrocyclic structure of Lorlatinib is built. The iodine and fluorine atoms, along with the specific stereochemistry of the alcohol, are strategically important for the subsequent synthetic transformations and for the final biological activity of Lorlatinib.

  • The Iodine Atom: Serves as a crucial handle for cross-coupling reactions, such as the Suzuki or Sonogashira coupling, which are instrumental in constructing the complex carbon skeleton of Lorlatinib.

  • The Fluorine Atom: The incorporation of fluorine into drug molecules is a common strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[13] In the context of Lorlatinib, the fluorine atom contributes to its overall pharmacological profile.

  • The (S)-Chiral Center: The specific stereochemistry at this position is critical for the correct three-dimensional orientation of the final drug molecule, enabling it to bind effectively to the ATP-binding pocket of the ALK and ROS1 kinases.

The synthesis of Lorlatinib from this compound involves a multi-step sequence of reactions that ultimately leads to the formation of the macrocyclic structure responsible for its potent and selective kinase inhibition.

Conclusion

This compound is a testament to the importance of chiral building blocks in modern drug discovery and development. While it may not possess significant biological activity on its own, its carefully designed chemical architecture makes it an indispensable intermediate for the synthesis of life-saving medicines like Lorlatinib. The stereoselective synthesis of this compound, yielding high enantiopurity, is a critical step in ensuring the efficacy and safety of the final active pharmaceutical ingredient. As the demand for more complex and highly specific therapeutics continues to grow, the role of such well-defined chiral intermediates will undoubtedly become even more crucial in the armamentarium of medicinal chemists and process development scientists.

References

An In-depth Technical Guide to the Discovery and Synthesis of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol, a chiral alcohol of significant interest in pharmaceutical development. The document delves into the strategic importance of this molecule, particularly as a key intermediate in the synthesis of advanced oncology therapeutics. We will explore and contrast two primary synthetic methodologies: biocatalytic asymmetric reduction and chemical asymmetric reduction, with a focus on the Corey-Bakshi-Shibata (CBS) reduction. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven insights and step-by-step protocols to enable the practical application of these synthetic strategies. All methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of Chiral Alcohols in Drug Development

Chirality is a fundamental property of many biologically active molecules, and the selective synthesis of single enantiomers is a cornerstone of modern pharmaceutical development.[1] Enantiomerically pure chiral alcohols, in particular, serve as versatile building blocks for a wide array of complex drug substances.[2] The specific stereochemistry of these alcohol moieties is often critical for achieving the desired pharmacological activity and minimizing off-target effects. The subject of this guide, this compound, has emerged as a crucial intermediate in the synthesis of targeted cancer therapies, most notably in the production of Lorlatinib, a potent inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 kinase.[3][4]

The presence of both a fluorine and an iodine atom on the phenyl ring of this molecule provides synthetic chemists with a powerful toolkit for molecular elaboration. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for cross-coupling reactions, enabling the construction of complex molecular architectures.[5]

This guide will focus on the critical step of establishing the chiral center of this compound through the enantioselective reduction of its prochiral ketone precursor, 5'-Fluoro-2'-iodoacetophenone.

Synthetic Pathways to this compound

The primary challenge in the synthesis of this compound lies in the stereoselective reduction of the ketone group in 5'-Fluoro-2'-iodoacetophenone. Two main strategies have proven effective: biocatalytic reduction and chemical asymmetric reduction. For large-scale industrial production, a biocatalytic approach has been identified as the more efficient and selective method.[3] However, chemical methods such as the Corey-Bakshi-Shibata (CBS) reduction remain a valuable and widely used tool, particularly in a laboratory setting.

Biocatalytic Asymmetric Reduction: The Industrial Approach

Biocatalysis has gained significant traction in pharmaceutical manufacturing due to its high selectivity, mild reaction conditions, and environmentally friendly nature.[1][6] In the case of the synthesis of this compound for the production of Lorlatinib, a biocatalytic solution employing a ketoreductase was found to be superior to traditional chemical methods, delivering the desired product in high yield and with exceptional enantiomeric excess.[3]

Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity.[1] These enzymes typically require a nicotinamide cofactor, such as NADPH or NADH, which is regenerated in situ using a co-substrate like isopropanol or glucose.

Conceptual Workflow for Biocatalytic Reduction:

G cluster_0 Bioreactor Setup cluster_1 Reaction cluster_2 Work-up & Isolation Ketone 5'-Fluoro-2'-iodoacetophenone Reduction Enantioselective Reduction Ketone->Reduction Enzyme Ketoreductase (KRED) Enzyme->Reduction Cofactor NAD(P)H Cofactor->Reduction Cosubstrate Co-substrate (e.g., Isopropanol) Cosubstrate->Reduction Cofactor Regeneration Extraction Product Extraction Reduction->Extraction Purification Purification Extraction->Purification Chiral_Alcohol This compound Purification->Chiral_Alcohol G cluster_0 Catalyst Activation cluster_1 Substrate Coordination cluster_2 Hydride Transfer & Product Formation CBS CBS Catalyst Activated_Complex Catalyst-Borane Complex CBS->Activated_Complex Borane BH3 Borane->Activated_Complex Coordinated_Complex Ketone-Catalyst-Borane Complex Activated_Complex->Coordinated_Complex Ketone Ketone Ketone->Coordinated_Complex Hydride_Transfer Intramolecular Hydride Transfer Coordinated_Complex->Hydride_Transfer Alkoxyborane Alkoxyborane Intermediate Hydride_Transfer->Alkoxyborane Chiral_Alcohol Chiral Alcohol Alkoxyborane->Chiral_Alcohol Work-up

References

Methodological & Application

Introduction: The Significance of Chiral Alcohols in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Asymmetric Synthesis of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

Optically pure chiral alcohols are fundamental building blocks in modern medicinal chemistry and pharmaceutical development. Their defined three-dimensional stereochemistry is crucial for specific interactions with biological targets such as enzymes and receptors, which are themselves chiral. This compound is a key chiral intermediate, valued for its unique substitution pattern. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures.[1] This particular alcohol is a precursor for advanced intermediates in the synthesis of targeted therapeutics, including potent kinase inhibitors used in oncology.[2][3]

This document provides a comprehensive guide to the asymmetric synthesis of this compound from its corresponding prochiral ketone, 5'-Fluoro-2'-iodoacetophenone. We will focus on the highly reliable and stereoselective Corey-Bakshi-Shibata (CBS) reduction, detailing the underlying mechanism, a step-by-step laboratory protocol, and methods for purification and characterization.

Strategic Approach: Asymmetric Reduction via the Corey-Bakshi-Shibata (CBS) Method

The conversion of a prochiral ketone to a single enantiomer of a secondary alcohol is a cornerstone of asymmetric synthesis. While biocatalytic methods using ketoreductases or whole-cell systems like carrot root offer a green chemistry approach, the Corey-Bakshi-Shibata (CBS) reduction remains one of the most robust, predictable, and widely utilized methods in chemical synthesis for achieving high enantioselectivity.[4][5][6]

The CBS reduction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, in conjunction with a stoichiometric borane source (e.g., borane-dimethyl sulfide complex, BMS).[7][8][9] The power of this method lies in its catalytic and bifunctional nature; the catalyst coordinates with both the borane reducing agent and the ketone substrate, organizing them within a rigid, six-membered ring transition state to enforce a highly face-selective hydride transfer.[10][11]

The Mechanism of Stereoselection

The enantioselectivity of the CBS reduction is grounded in a well-elucidated mechanism:[8][9][11]

  • Catalyst-Borane Complexation : The Lewis basic nitrogen atom of the (S)-CBS catalyst coordinates to the borane molecule (BH₃). This coordination activates the borane, making it a more potent hydride donor.

  • Ketone Coordination : Simultaneously, the Lewis acidic endocyclic boron atom of the catalyst coordinates to the carbonyl oxygen of the ketone. For steric reasons, the ketone orients itself so that the larger substituent (the substituted phenyl ring) is positioned away from the chiral framework of the catalyst, leaving the smaller substituent (the methyl group) in a more sterically hindered position.

  • Intramolecular Hydride Transfer : The hydride is delivered from the activated borane to the carbonyl carbon via a highly organized, six-membered chair-like transition state. This transfer occurs specifically to one face of the ketone (the Re face in this case), leading to the formation of the desired (S)-alcohol.

  • Catalyst Regeneration : Upon hydride transfer, an alkoxyborane intermediate is formed, which then dissociates, regenerating the CBS catalyst for the next cycle. A final workup is required to hydrolyze the alkoxyborane and liberate the chiral alcohol product.

Visualizing the Synthetic Pathway

The following diagrams illustrate the overall reaction and the key mechanistic step that dictates the stereochemical outcome.

CBS_Mechanism cluster_mechanism Simplified CBS Transition State ts caption The ketone coordinates to the catalyst-borane complex, positioning the larger aryl group (Ar) away from the catalyst's chiral scaffold. Hydride (H⁻) is delivered to the Re-face of the carbonyl. Workflow start Setup setup 1. Dissolve Ketone in Anhydrous THF under Argon Atmosphere start->setup cool 2. Cool Reaction Mixture to 0°C (Ice-Water Bath) setup->cool add_catalyst 3. Add (S)-Methyl CBS Catalyst Solution (1.0 M in Toluene) Dropwise cool->add_catalyst add_bms 4. Add Borane-Dimethyl Sulfide Solution (2.0 M in THF) Slowly over 30 min add_catalyst->add_bms react 5. Stir at 0°C for 2-4 hours (Monitor by TLC) add_bms->react quench 6. Slowly Quench with Methanol at 0°C react->quench workup 7. Aqueous Workup: Add 1 M HCl, Extract with Ethyl Acetate quench->workup purify 8. Dry, Concentrate, and Purify by Flash Column Chromatography workup->purify analyze 9. Characterize Product: NMR, and Chiral HPLC for e.e. purify->analyze end Final Product analyze->end

References

Application Notes and Protocols for the Asymmetric Synthesis of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol in Medicinal Chemistry

This compound is a chiral alcohol that serves as a critical building block in the synthesis of complex pharmaceutical agents. Its stereochemically defined structure is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). Notably, this compound is a key intermediate in the synthesis of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) and ROS1 inhibitor used in the treatment of non-small cell lung cancer.[1] The precise spatial arrangement of the hydroxyl group, dictated by the (S)-configuration, is essential for its successful incorporation into the macrocyclic structure of Lorlatinib and for the drug's potent inhibitory activity.

The synthesis of enantiomerically pure this compound from the prochiral ketone, 5'-Fluoro-2'-iodoacetophenone, presents a significant challenge in synthetic organic chemistry. The development of robust, scalable, and highly enantioselective methods is therefore of great interest to researchers in academia and the pharmaceutical industry. This application note provides a detailed guide to several field-proven asymmetric synthesis protocols for preparing this valuable chiral intermediate, focusing on the underlying principles, experimental details, and analytical validation.

Strategic Approaches to Asymmetric Synthesis

The primary challenge in synthesizing this compound lies in controlling the stereochemistry at the newly formed chiral center. Several strategies can be employed to achieve high enantioselectivity:

  • Chiral Reducing Agents: Stoichiometric amounts of a chiral reducing agent can selectively deliver a hydride to one face of the prochiral ketone.

  • Catalytic Asymmetric Reduction: A chiral catalyst is used in substoichiometric amounts to facilitate the enantioselective reduction of the ketone. This approach is often more atom-economical and cost-effective for large-scale synthesis.

  • Enzymatic Resolution: A racemic mixture of the alcohol is subjected to an enzyme that selectively acylates or deacylates one enantiomer, allowing for the separation of the desired (S)-alcohol.

This guide will detail protocols for two of the most reliable and widely adopted catalytic asymmetric reduction methods: the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric transfer hydrogenation. Additionally, a protocol for enzymatic kinetic resolution will be discussed as a viable alternative.

Protocol 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The CBS reduction is a powerful and predictable method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[2][3][4] The reaction utilizes a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate to facilitate a highly face-selective hydride transfer.[5][6]

Causality of Experimental Choices

The choice of the (S)-2-Methyl-CBS-oxazaborolidine catalyst is crucial as it dictates the stereochemical outcome of the reduction, leading to the desired (S)-alcohol. Borane-tetrahydrofuran complex (BH3·THF) is employed as the stoichiometric hydride source. The reaction is conducted at low temperatures (-78 °C to -40 °C) to enhance enantioselectivity by minimizing the uncatalyzed, non-selective reduction pathway. Anhydrous conditions are critical as water can react with both the borane reagent and the catalyst, leading to decreased yield and enantiomeric excess.[6]

Experimental Workflow

cluster_prep Catalyst Activation cluster_reaction Asymmetric Reduction cluster_workup Work-up and Purification catalyst (S)-Me-CBS-oxazaborolidine in THF borane1 BH3·THF (1.0 M in THF) catalyst->borane1 0 °C, 15 min activated_catalyst Activated Catalyst-Borane Complex borane1->activated_catalyst substrate 5'-Fluoro-2'-iodoacetophenone in THF activated_catalyst->substrate -78 °C borane2 BH3·THF (1.0 M in THF) substrate->borane2 dropwise, 1 h product_complex Alkoxyborane Intermediate borane2->product_complex warm to -40 °C quench Methanol Quench product_complex->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification final_product This compound purification->final_product

Caption: Workflow for CBS Reduction.

Step-by-Step Protocol
  • Catalyst Activation: To a stirred solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF), add a 1.0 M solution of BH3·THF (0.6 eq) dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). Stir the mixture for 15 minutes at this temperature.

  • Substrate Addition: In a separate flask, dissolve 5'-Fluoro-2'-iodoacetophenone (1.0 eq) in anhydrous THF. Cool this solution to -78 °C.

  • Reduction: Add the ketone solution dropwise to the activated catalyst solution at -78 °C. Then, add a 1.0 M solution of BH3·THF (1.0 eq) dropwise over 1 hour at -78 °C.

  • Reaction Progression: Allow the reaction mixture to gradually warm to -40 °C over 30 minutes and continue stirring for an additional 30 minutes at this temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Upon completion, carefully quench the reaction by the slow addition of methanol at -40 °C. Allow the mixture to warm to room temperature.

  • Purification: Concentrate the mixture under reduced pressure. Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Expected Results
ParameterExpected Value
Yield 85-95%
Enantiomeric Excess (ee) >95%
Purity (by HPLC) >98%

Protocol 2: Noyori Asymmetric Transfer Hydrogenation

The Noyori asymmetric transfer hydrogenation is a highly efficient method for the enantioselective reduction of ketones using a chiral ruthenium catalyst.[7][8] This protocol employs a formic acid/triethylamine (HCOOH/NEt3) azeotrope as the hydrogen source, which is generally milder and more convenient than using high-pressure hydrogen gas.[7]

Causality of Experimental Choices

The choice of a chiral Ru(II) catalyst, such as RuCl--INVALID-LINK--, is critical for achieving high enantioselectivity. The (S,S)-configured ligand directs the hydride transfer to produce the desired (S)-alcohol. The formic acid/triethylamine mixture serves as an in-situ source of hydrogen. The reaction is typically run at a slightly elevated temperature (e.g., 40 °C) to ensure a reasonable reaction rate.

Experimental Workflow

cluster_setup Reaction Setup cluster_reaction Transfer Hydrogenation cluster_workup Work-up and Purification substrate 5'-Fluoro-2'-iodoacetophenone reaction_mixture Reaction Mixture substrate->reaction_mixture catalyst RuCl(S,S)-TsDPEN catalyst->reaction_mixture reagents HCOOH/NEt3 in DMF reagents->reaction_mixture stirring Stir at 40 °C reaction_mixture->stirring monitoring TLC Monitoring stirring->monitoring water_addition Addition of Water monitoring->water_addition extraction Solvent Extraction water_addition->extraction purification Column Chromatography extraction->purification final_product This compound purification->final_product

Caption: Workflow for Noyori Transfer Hydrogenation.

Step-by-Step Protocol
  • Reagent Preparation: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Reaction Setup: In a round-bottom flask, dissolve 5'-Fluoro-2'-iodoacetophenone (1.0 eq) and the RuCl--INVALID-LINK-- catalyst (0.01 eq) in dimethylformamide (DMF).

  • Reaction: Add the formic acid/triethylamine mixture to the flask. Stir the reaction mixture at 40 °C under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and add water.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expected Results
ParameterExpected Value
Yield >90%
Enantiomeric Excess (ee) >97%
Purity (by HPLC) >99%

Protocol 3: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is an effective method for separating enantiomers from a racemic mixture.[2][9] This protocol involves the use of a lipase, such as Candida antarctica lipase B (CALB), to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the unreacted desired enantiomer.

Causality of Experimental Choices

Lipases are highly enantioselective enzymes. In this case, CALB is chosen for its known efficacy in resolving chiral alcohols. Vinyl acetate is used as an acyl donor in an irreversible transesterification reaction. A non-polar solvent like hexane is typically used to maintain the enzyme's activity. The reaction is run at a mild temperature to ensure the stability and selectivity of the enzyme.

Experimental Workflow

cluster_setup Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Separation and Purification racemic_alcohol Racemic 1-(5-Fluoro-2-iodophenyl)ethan-1-ol reaction_mixture Reaction Mixture racemic_alcohol->reaction_mixture enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction_mixture acyl_donor Vinyl Acetate in Hexane acyl_donor->reaction_mixture stirring Stir at Room Temperature reaction_mixture->stirring monitoring HPLC Monitoring (approx. 50% conversion) stirring->monitoring filtration Filter off Enzyme monitoring->filtration concentration Concentrate Filtrate filtration->concentration purification Column Chromatography concentration->purification s_alcohol This compound purification->s_alcohol r_acetate (R)-1-(5-Fluoro-2-iodophenyl)ethyl acetate purification->r_acetate

Caption: Workflow for Enzymatic Kinetic Resolution.

Step-by-Step Protocol
  • Racemic Alcohol Preparation: Prepare racemic 1-(5-Fluoro-2-iodophenyl)ethan-1-ol by reducing 5'-Fluoro-2'-iodoacetophenone with a non-chiral reducing agent like sodium borohydride.

  • Reaction Setup: To a solution of the racemic alcohol (1.0 eq) in hexane, add immobilized Candida antarctica lipase B (e.g., Novozym 435) and vinyl acetate (2.0 eq).

  • Reaction: Stir the suspension at room temperature.

  • Monitoring: Monitor the reaction progress by chiral HPLC. The reaction should be stopped when approximately 50% conversion is reached to maximize the enantiomeric excess of both the remaining alcohol and the formed ester.

  • Separation: Filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Purification: Concentrate the filtrate and separate the unreacted (S)-alcohol from the (R)-acetate by column chromatography.

Expected Results
ParameterExpected Value
Yield of (S)-alcohol <50% (theoretical maximum)
Enantiomeric Excess (ee) >99%
Purity (by HPLC) >99%

Analytical Validation: Chiral HPLC Analysis

The determination of enantiomeric excess is crucial for validating the success of an asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.

General Protocol
  • Sample Preparation: Prepare a dilute solution of the final product (approximately 1 mg/mL) in the mobile phase or a compatible solvent.

  • Instrumentation: Utilize an HPLC system equipped with a chiral stationary phase (CSP) column and a UV detector.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral column, such as a Chiralcel OD-H or Chiralpak AD-H, is often effective for separating enantiomers of chiral alcohols.

    • Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize resolution.

    • Flow Rate: A flow rate of 1.0 mL/min is a common starting point for a standard analytical column.

    • Detection: Set the UV detector to a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm).

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as distinct peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Conclusion

The asymmetric synthesis of this compound is a critical step in the production of important pharmaceuticals like Lorlatinib. The protocols detailed in this application note, including the Corey-Bakshi-Shibata reduction, Noyori asymmetric transfer hydrogenation, and enzymatic kinetic resolution, provide robust and reliable methods for achieving high enantioselectivity. The choice of method will depend on factors such as scale, cost, and available equipment. Proper analytical validation by chiral HPLC is essential to ensure the stereochemical purity of the final product.

References

Application Notes and Protocols for the Chiral Resolution of 1-(5-fluoro-2-iodophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral 1-(5-fluoro-2-iodophenyl)ethan-1-ol in Pharmaceutical Synthesis

The enantiomerically pure form of 1-(5-fluoro-2-iodophenyl)ethan-1-ol is a critical chiral building block in the synthesis of advanced active pharmaceutical ingredients (APIs). Notably, it serves as a key intermediate in the production of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) and ROS1 inhibitor used in the treatment of specific types of non-small cell lung cancer. The stereochemistry of this alcohol is paramount, as the biological activity and safety profile of the final drug molecule are intrinsically linked to its three-dimensional structure. Consequently, robust and efficient methods for resolving the racemic mixture of 1-(5-fluoro-2-iodophenyl)ethan-1-ol are of high importance in pharmaceutical process development.

This guide provides a detailed overview of the principles and methodologies for the chiral resolution of this key intermediate, with a focus on enzymatic kinetic resolution—a green and highly selective technique. Additionally, it outlines the essential analytical protocols for monitoring the resolution process and verifying the enantiomeric purity of the final product.

Principle of Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. In the context of 1-(5-fluoro-2-iodophenyl)ethan-1-ol, a lipase is typically employed to catalyze an acylation reaction in a non-aqueous solvent. The enzyme will preferentially acylate one enantiomer at a much faster rate than the other.

This rate difference allows for the separation of the mixture into the acylated enantiomer (ester) and the unreacted enantiomer (alcohol) at approximately 50% conversion, ideally yielding both products with high enantiomeric excess (e.e.). The choice of enzyme, acyl donor, and solvent are critical parameters that dictate the efficiency and selectivity of the resolution.

Recommended Enzymes for Resolution

Based on extensive studies of similar secondary aromatic alcohols, the following lipases are recommended for the kinetic resolution of 1-(5-fluoro-2-iodophenyl)ethan-1-ol:

  • Immobilized Candida antarctica Lipase B (CALB), commercially available as Novozym® 435: This is one of the most widely used and robust biocatalysts for a broad range of resolutions. It is known for its high stability and enantioselectivity.

  • Pseudomonas cepacia Lipase (PCL): This lipase has also demonstrated high enantioselectivity for the resolution of various secondary alcohols and is a viable alternative to CALB.

The workflow for a typical enzymatic kinetic resolution is depicted in the following diagram:

EKR_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Separation cluster_products Products Racemic_Alcohol Racemic 1-(5-fluoro-2-iodophenyl)ethan-1-ol Reaction_Vessel Reaction Vessel (Controlled Temperature & Agitation) Racemic_Alcohol->Reaction_Vessel Solvent Anhydrous Organic Solvent (e.g., Hexane) Solvent->Reaction_Vessel Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction_Vessel Enzyme Immobilized Lipase (e.g., Novozym® 435) Enzyme->Reaction_Vessel Filtration Enzyme Filtration Reaction_Vessel->Filtration Reaction Mixture Evaporation Solvent Evaporation Filtration->Evaporation Filtrate Chromatography Column Chromatography Evaporation->Chromatography Crude Mixture Unreacted_Alcohol Enantiopure Alcohol (e.g., (S)-enantiomer) Chromatography->Unreacted_Alcohol Acylated_Ester Enantiopure Ester (e.g., (R)-enantiomer) Chromatography->Acylated_Ester

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Experimental Protocols

The following protocols are adapted from established methods for the resolution of structurally similar secondary aromatic alcohols and provide a strong starting point for the optimization of the chiral resolution of 1-(5-fluoro-2-iodophenyl)ethan-1-ol.

Protocol 1: Enzymatic Kinetic Resolution using Novozym® 435

This protocol outlines the transesterification of racemic 1-(5-fluoro-2-iodophenyl)ethan-1-ol using immobilized Candida antarctica lipase B.

Materials:

  • Racemic 1-(5-fluoro-2-iodophenyl)ethan-1-ol

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate (acyl donor)

  • Anhydrous n-hexane (solvent)

  • Molecular sieves (optional, for ensuring anhydrous conditions)

  • Reaction vessel (e.g., sealed flask with magnetic stirrer)

  • Temperature-controlled shaker or water bath

Procedure:

  • Preparation: To a 50 mL sealed flask, add racemic 1-(5-fluoro-2-iodophenyl)ethan-1-ol (e.g., 1.0 g, 3.76 mmol) and anhydrous n-hexane (20 mL).

  • Acyl Donor Addition: Add vinyl acetate (e.g., 0.69 mL, 7.52 mmol, 2.0 equivalents) to the solution.

  • Enzyme Addition: Add Novozym® 435 (e.g., 50-100 mg, 5-10% w/w of the substrate).

  • Reaction: Seal the flask and place it in a temperature-controlled shaker set to 40-45 °C and 200 rpm.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both products.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude mixture of the unreacted alcohol and the acylated ester can be separated by column chromatography on silica gel.

ParameterRecommended Starting Conditions
Enzyme Novozym® 435
Substrate Concentration ~0.2 M
Acyl Donor Vinyl Acetate (2.0 eq.)
Solvent n-Hexane
Temperature 40-45 °C
Enzyme Loading 5-10% (w/w)
Reaction Time 8-24 hours (monitor for ~50% conversion)
Protocol 2: Analytical Chiral HPLC Method Development

Accurate monitoring of the enzymatic resolution is crucial. A well-developed chiral HPLC method is required to separate and quantify the enantiomers of the starting material and the product. Based on methods for similar compounds, a good starting point for method development is a polysaccharide-based chiral stationary phase.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) Column: A column from the Chiralpak series (e.g., Chiralpak IB, AD-H, or OD-H) is recommended for initial screening.

Starting HPLC Conditions:

ParameterRecommended Starting Conditions
Column Chiralpak IB (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (e.g., 85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm (or determined by UV scan)
Injection Volume 10 µL

Method Development Strategy:

  • Initial Screening: Inject a solution of the racemic alcohol onto the Chiralpak IB column using the starting conditions.

  • Optimization of Mobile Phase: If separation is not achieved, systematically vary the ratio of n-hexane to IPA. Increasing the percentage of IPA will generally decrease retention time. The addition of a small amount of an amine (like DEA for basic compounds) or an acid (like trifluoroacetic acid for acidic compounds) can improve peak shape and resolution.

  • Flow Rate and Temperature: Adjust the flow rate and column temperature to optimize resolution and analysis time. Lower temperatures often improve resolution.

  • Column Screening: If a satisfactory separation is not achieved on the initial column, screen other polysaccharide-based CSPs.

The logical progression for developing a chiral separation method is outlined below:

HPLC_Method_Dev Start Start: Racemic Sample Screen_Columns Screen Chiral Columns (e.g., Chiralpak series) Start->Screen_Columns No_Separation No/Poor Separation Screen_Columns->No_Separation Good_Separation Good Separation Screen_Columns->Good_Separation Optimize_MP Optimize Mobile Phase (Hexane/IPA ratio, additives) Optimize_Conditions Optimize Flow Rate & Temperature Optimize_MP->Optimize_Conditions Validation Method Validation (Linearity, Precision, Accuracy) Optimize_Conditions->Validation No_Separation->Screen_Columns Try different column Good_Separation->Optimize_MP

Caption: Chiral HPLC Method Development Workflow.

Data Interpretation and Expected Results

The success of the enzymatic kinetic resolution is evaluated by the conversion (c) and the enantiomeric excess of the substrate (eeS) and the product (eeP). The enantioselectivity of the enzyme is expressed by the enantiomeric ratio (E).

For an ideal kinetic resolution aiming for a 50% conversion:

  • eeS and eeP: Should be high (>95%).

  • Enantiomeric Ratio (E): A high E value (>100) is indicative of a highly selective and efficient resolution.

The following table provides hypothetical but realistic data for a successful resolution based on similar compounds reported in the literature.

EnzymeConversion (c)eeS (%)eeP (%)E-value
Novozym® 435 ~50%>99>99>200
P. cepacia Lipase ~50%>98>98>150

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conversion Rate - Low enzyme activity- Inappropriate temperature or solvent- Substrate/product inhibition- Increase enzyme loading- Optimize temperature and screen different solvents- Stop the reaction at a lower conversion
Low Enantioselectivity (Low E-value) - Enzyme is not selective for the substrate- Racemization of substrate or product- Screen different lipases- Use milder reaction conditions (lower temperature)- Ensure anhydrous conditions
Poor Peak Shape in HPLC - Inappropriate mobile phase pH- Column overload- Add a mobile phase modifier (e.g., DEA or TFA)- Reduce sample concentration
No Separation in HPLC - Unsuitable chiral stationary phase- Screen a different class of chiral columns

Conclusion

The enzymatic kinetic resolution of 1-(5-fluoro-2-iodophenyl)ethan-1-ol presents a highly effective and environmentally benign method for obtaining the enantiomerically pure intermediates required for the synthesis of complex pharmaceutical agents like Lorlatinib. The use of robust immobilized enzymes such as Novozym® 435, coupled with a systematic approach to reaction optimization and analytical method development, can lead to a scalable and efficient process. The protocols and guidelines presented herein provide a solid foundation for researchers and process chemists to successfully implement this critical chiral separation.

Application Notes & Protocols: (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of a Chiral Building Block

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely a preference but a stringent requirement for safety and efficacy. The tragic history of drugs like Thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a powerful reminder of the profound impact of stereochemistry on biological activity[1]. Biological systems, being inherently chiral, interact differently with each enantiomer of a drug, which can lead to significant variations in pharmacology and toxicology[1].

(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol (CAS: 1454847-96-1) has emerged as a high-value chiral intermediate, most notably for its critical role in the synthesis of Lorlatinib[2][3][4]. Lorlatinib is a potent, third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor used in the treatment of specific types of non-small cell lung cancer. The precise stereochemistry of this alcohol is fundamental to the final structure and activity of the drug.

This document provides a detailed guide for researchers and drug development professionals on the synthesis, purification, and analysis of this compound, emphasizing both established chemical methods and modern biocatalytic approaches.

Molecular Architecture and Synthetic Value

The utility of this compound is rooted in its specific molecular features:

  • The (S)-Chiral Center: The specific stereoconfiguration at the alcohol is crucial for subsequent reactions and for the final drug's ability to bind to its biological target correctly.

  • The Fluoro Group: The fluorine atom is a bioisostere of a hydrogen atom but possesses high electronegativity. Its inclusion can enhance metabolic stability and improve the binding affinity of the final active pharmaceutical ingredient (API) by modulating the electronic properties of the molecule[5].

  • The Iodo Group: The iodine atom is an excellent leaving group and a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)[5]. This allows for the efficient construction of complex carbon-carbon and carbon-heteroatom bonds necessary to build the final drug scaffold.

Synthesis Methodologies: Crafting the Chiral Center

The primary route to this compound involves the asymmetric reduction of the prochiral ketone precursor, 5'-Fluoro-2'-iodoacetophenone (CAS: 914225-70-0)[2][5][6]. The success of the entire synthesis hinges on the efficiency and stereoselectivity of this reduction step.

Protocol 1: Asymmetric Chemical Reduction using a Borane Reagent

This method employs a stoichiometric chiral reducing agent, (-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride), to stereoselectively deliver a hydride to the ketone. The steric bulk of the isopinocampheyl ligands directs the hydride attack, leading to the preferential formation of the (S)-alcohol.

Workflow for Asymmetric Chemical Reduction

cluster_prep Reagent Preparation cluster_reaction Asymmetric Reduction cluster_workup Workup & Quenching prep1 Dissolve (-)-DIP-Chloride in anhydrous THF prep2 Cool solution to -25°C under N₂ prep1->prep2 reac2 Add ketone solution dropwise to (-)-DIP-Chloride solution prep2->reac2 reac1 Prepare solution of 5'-Fluoro-2'-iodoacetophenone in anhydrous THF reac1->reac2 reac3 Allow reaction to warm to room temperature (RT) reac2->reac3 reac4 Monitor reaction by TLC/LC-MS reac3->reac4 work1 Remove THF in vacuo reac4->work1 work2 Dissolve residue in MTBE work1->work2 work3 Add diethanolamine solution to precipitate boron byproducts work2->work3 work4 Filter precipitate work3->work4 work5 Concentrate filtrate work4->work5 To Purification To Purification work5->To Purification Crude Product

Caption: Workflow for the asymmetric chemical reduction of 5'-Fluoro-2'-iodoacetophenone.

Experimental Protocol:

  • Reactor Setup: Charge a dry, nitrogen-purged reactor with a solution of (-)-DIP-Chloride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to a temperature between -20°C and -30°C.

  • Substrate Addition: In a separate vessel, dissolve 5'-Fluoro-2'-iodoacetophenone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cold (-)-DIP-Chloride solution over 30 minutes, maintaining the internal temperature.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Causality Note: The slow warming ensures the reaction proceeds to completion without compromising stereoselectivity.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Solvent Swap: Once complete, cool the reaction and remove the THF under reduced pressure. Re-dissolve the residue in methyl tert-butyl ether (MTBE).

  • Workup: Cool the MTBE solution in an ice bath. Slowly add a solution of diethanolamine (2.5 equivalents) in ethanol/THF. This step is crucial as it complexes with the boron-containing byproducts, causing them to precipitate as a white solid[2].

  • Isolation: Heat the resulting suspension to reflux for 2 hours, then cool to room temperature and filter off the solids. Concentrate the filtrate to yield the crude this compound as a yellow oil, which can then be taken forward for purification[2].

Protocol 2: Biocatalytic Asymmetric Reduction

Biocatalysis offers a greener and often more selective alternative to traditional chemical methods. Ketoreductase (KRED) enzymes, a class of alcohol dehydrogenases, use a cofactor (typically NADPH) to reduce ketones with exceptionally high enantioselectivity under mild aqueous conditions[7][8].

Workflow for Biocatalytic Reduction

cluster_prep System Preparation cluster_reaction Enzymatic Reduction cluster_workup Extraction & Isolation prep1 Prepare aqueous buffer (e.g., K-Phosphate, pH 7.0) prep2 Add KRED enzyme and cofactor recycling system (e.g., GDH, Glucose) prep1->prep2 prep3 Add NADP⁺ cofactor prep2->prep3 reac2 Add substrate solution to the enzyme system prep3->reac2 reac1 Dissolve ketone substrate in a co-solvent (e.g., DMSO) reac1->reac2 reac3 Incubate at controlled temperature (e.g., 30°C) with gentle agitation reac2->reac3 reac4 Monitor conversion and enantiomeric excess (ee%) by chiral chromatography reac3->reac4 work1 Extract reaction mixture with an organic solvent (e.g., Ethyl Acetate) reac4->work1 work2 Separate organic layer work1->work2 work3 Wash with brine work2->work3 work4 Dry over Na₂SO₄, filter, and concentrate work3->work4 To Purification To Purification work4->To Purification Crude Product

Caption: General workflow for the biocatalytic reduction of a prochiral ketone using a KRED.

Conceptual Protocol:

  • Bioreactor Setup: In a temperature-controlled vessel, prepare an aqueous buffer (e.g., 100 mM potassium phosphate, pH 7.0).

  • Enzyme System: Add the selected ketoreductase enzyme, a catalytic amount of the cofactor NADP+, and a cofactor recycling system. Expertise Note: A common and cost-effective recycling system is glucose and glucose dehydrogenase (GDH), which converts NADP+ back to its active NADPH form, making the process economically viable[9].

  • Substrate Addition: Add the 5'-Fluoro-2'-iodoacetophenone substrate, typically dissolved in a minimal amount of a water-miscible co-solvent like DMSO to aid solubility.

  • Reaction: Maintain the reaction at a constant temperature (e.g., 30-40°C) with gentle agitation to ensure mixing without denaturing the enzyme.

  • Monitoring: Periodically take samples and analyze them by chiral HPLC or GC to monitor substrate conversion and the enantiomeric excess (ee%) of the product.

  • Workup: Once the reaction reaches completion (>99% conversion, >99.5% ee), extract the product from the aqueous phase using an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

FeatureAsymmetric Chemical ReductionBiocatalytic Reduction
Stereoselectivity Good to excellent (typically 90-98% ee)[2]Excellent (>99.5% ee is common)[8][10]
Reaction Conditions Cryogenic temperatures (-30°C to RT)Mild conditions (25-40°C, neutral pH)[7]
Solvents Anhydrous organic solvents (THF, MTBE)Primarily aqueous buffer with co-solvent
Byproducts Stoichiometric boron-based wasteMinimal, biodegradable waste
Cost High cost of chiral reagentHigh initial enzyme cost, but reusable
Scalability Well-establishedCan be challenging due to enzyme stability

Purification and Isolation Protocols

Achieving the stringent purity requirements for a pharmaceutical intermediate (>99%) necessitates a multi-step purification process.

Protocol 3: Purification by Flash Column Chromatography

This is the primary method for removing bulk impurities and residual reagents from the crude product.

  • Stationary Phase: Prepare a column packed with silica gel.

  • Eluent System: Use a non-polar solvent system with a polar modifier. A gradient of ethyl acetate in a non-polar solvent like cyclohexane or heptane is effective[2]. A typical gradient might run from 1% to 4% ethyl acetate[2].

  • Loading: Dissolve the crude oil in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

  • Elution: Run the gradient, collecting fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to yield a purified oil.

Protocol 4: Final Purification by Crystallization

Crystallization is a powerful technique for achieving very high chemical purity and isolating the product as a stable, easy-to-handle solid.

  • Solvent Selection: Dissolve the purified oil from the chromatography step in a minimal amount of a suitable solvent at an elevated temperature. Heptane is a reported solvent for this compound[2].

  • Cooling: Slowly cool the solution to room temperature, then further cool in an ice bath or refrigerator to induce crystallization. Slow cooling is key to forming well-defined, pure crystals.

  • Isolation: Collect the white crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold heptane to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the final, highly pure this compound.

Analytical Quality Control (QC)

Rigorous analytical testing is mandatory to confirm the identity, purity, and stereochemical integrity of the intermediate before it proceeds to the next synthetic step.

ParameterMethodPurposeTypical Specification
Identity ¹H NMR, ¹³C NMR, MSConfirms the molecular structure.Matches reference spectrum.
Chemical Purity HPLC-UV, LC-MSQuantifies the amount of the desired compound relative to impurities.≥ 99.0%[2]
Enantiomeric Purity Chiral HPLC or Chiral GCDetermines the enantiomeric excess (ee%).≥ 99.5% ee
Residual Solvents Headspace GCQuantifies any remaining solvents from synthesis and purification.Conforms to ICH guidelines.
Protocol 5: Enantiomeric Excess (ee%) Determination by Chiral Chromatography

This is the most critical QC test for a chiral intermediate. The choice is often between Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC).

  • Principle of Separation: Chiral chromatography relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. This differential interaction causes one enantiomer to be retained longer on the column, enabling their separation[11][12]. Common CSPs are based on cyclodextrins or polysaccharides[11][13].

Example Chiral GC Method:

  • Column: CP-Chirasil-Dex CB[2]

  • Analysis: The separation of the two enantiomers is observed, with distinct retention times for the major (S) and minor (R) enantiomers.

  • Reported Data: Rt (minor) 17.7 minutes and Rt (major) 19.4 minutes[2].

  • Calculation: The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers: ee% = [(A_major - A_minor) / (A_major + A_minor)] x 100

Protocol 6: Structural Verification by ¹H NMR

¹H NMR provides an unambiguous confirmation of the compound's structure.

  • Solvent: CDCl₃

  • Expected Chemical Shifts (δ, ppm):

    • 7.73 (dd, 1H): Aromatic proton ortho to the iodine.

    • 7.32 (dd, 1H): Aromatic proton ortho to the ethan-1-ol group.

    • 6.74 (ddd, 1H): Aromatic proton ortho to the fluorine.

    • 4.99 - 5.04 (m, 1H): Methine proton (CH-OH).

    • 2.01 (d, 1H): Hydroxyl proton (OH).

    • 1.44 (d, 3H): Methyl protons (CH₃). (Data consistent with reported values[2])

References

Application Notes and Protocols: The Strategic Use of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chiral Building Block of Strategic Importance

(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol is a highly functionalized chiral building block with significant applications in modern organic synthesis, particularly in the realm of pharmaceutical development. Its unique trifecta of functionalities—a stereodefined secondary alcohol, a fluorine substituent, and a strategically positioned iodine atom—renders it a versatile precursor for the construction of complex molecular architectures. The aryl iodide moiety serves as a prime handle for a variety of palladium-catalyzed cross-coupling reactions, while the chiral alcohol provides a crucial stereochemical element and a potential point for further synthetic elaboration. The fluorine atom can significantly influence the physicochemical properties of the final molecule, such as metabolic stability and binding affinity, making this compound particularly attractive for medicinal chemists.[1] One of the most notable applications of this chiral alcohol is as a key intermediate in the synthesis of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor used in cancer therapy.[][3]

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular FormulaC₈H₈FIOPubChem
Molecular Weight266.05 g/mol PubChem
IUPAC Name(1S)-1-(5-fluoro-2-iodophenyl)ethanolPubChem
CAS Number1454847-96-1PubChem
AppearanceWhite to off-white solid---
Chirality(S)-enantiomerPubChem

Application in Asymmetric Synthesis: The Case of Lorlatinib

The paramount importance of this compound is exemplified by its role in the synthesis of Lorlatinib.[][3][4] Lorlatinib is a macrocyclic inhibitor of ALK and ROS1 kinases, designed to overcome resistance to earlier-generation inhibitors and to penetrate the blood-brain barrier to treat brain metastases.[][4] The stereochemistry of the final drug molecule is critical for its biological activity, and the (S)-configuration of the benzylic alcohol in our title compound is a key determinant of this stereochemistry.

The synthesis of Lorlatinib involves a multi-step sequence where the chiral center of this compound is incorporated into the macrocyclic core. While the exact proprietary synthetic routes may vary, the general strategy often involves the utilization of the aryl iodide for the construction of the macrocycle via intramolecular cross-coupling or by coupling with another fragment that will eventually form the macrocycle.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The presence of the aryl iodide group makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: A Gateway to Arylalkynes

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6][7] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The resulting arylalkynes are versatile intermediates that can be further transformed into a wide range of functional groups and heterocyclic systems.

The catalytic cycle of the Sonogashira coupling involves two interconnected cycles for palladium and copper.[6] The palladium cycle initiates with the oxidative addition of the aryl iodide to a Pd(0) species. Concurrently, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and a copper(I) salt in the presence of a base. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, furnishes the desired arylalkyne and regenerates the active Pd(0) catalyst.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(I)L₂ Pd0->Pd_complex Oxidative Addition (Ar-I) Pd_alkyne Ar-Pd(II)(C≡CR)L₂ Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product Ar-C≡CR Pd_alkyne->Product CuI Cu(I)X Cu_acetylide Cu(I)-C≡CR CuI->Cu_acetylide Cu_acetylide->Pd_complex Alkyne H-C≡CR Alkyne->Cu_acetylide Base Base Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

This protocol provides a representative procedure for the Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

  • Add anhydrous THF, followed by triethylamine (3.0 equiv).

  • To the stirred solution, add phenylacetylene (1.2 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (S)-1-(5-fluoro-2-(phenylethynyl)phenyl)ethan-1-ol.

Experimental Considerations:

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling) and deactivation of the palladium catalyst. It is crucial to maintain an inert atmosphere (nitrogen or argon) throughout the reaction.

  • Solvent and Base: Anhydrous solvents are recommended to prevent unwanted side reactions. Triethylamine acts as both a base to deprotonate the alkyne and as a solvent. Other amine bases or solvent systems can also be employed.[5]

  • Hydroxyl Group Protection: In some cases, the free hydroxyl group may interfere with the catalytic cycle or lead to side reactions. While many Sonogashira couplings are tolerant of free hydroxyl groups, protection (e.g., as a silyl ether) may be necessary for certain substrates or under specific reaction conditions to improve yields. This should be evaluated on a case-by-case basis.

Suzuki-Miyaura Coupling: A Versatile Route to Biaryls

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, enabling the formation of C-C bonds between an organoboron compound (typically a boronic acid or ester) and an organohalide.[8][9][10] This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and materials science.

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:[10]

  • Oxidative Addition: The aryl iodide adds to a Pd(0) species to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Workflow start Start: This compound + Arylboronic Acid reagents Reagents: Pd Catalyst Base Solvent start->reagents reaction Reaction Setup: Inert Atmosphere Heating (optional) reagents->reaction workup Aqueous Workup: Quenching Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Product: (S)-1-(5-Fluoro-2'-substituted-biphenyl-2-yl)ethan-1-ol purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of our title compound.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv) in a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the reaction mixture.

  • Heat the reaction to 80-90 °C and stir for 4-12 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (S)-1-(5'-fluoro-[1,1'-biphenyl]-2-yl)ethan-1-ol.

Experimental Considerations:

  • Choice of Catalyst and Ligand: A wide variety of palladium catalysts and ligands can be used for Suzuki-Miyaura couplings. The choice depends on the specific substrates and the desired reaction conditions. For less reactive substrates, more sophisticated catalyst systems may be required.[9]

  • Base and Solvent System: The base is crucial for the activation of the boronic acid. Common bases include carbonates, phosphates, and hydroxides. The solvent system often includes water to aid in the dissolution of the base and facilitate the catalytic cycle.[10]

  • Protodeboronation: A common side reaction in Suzuki-Miyaura couplings is the protodeboronation of the boronic acid, where the boronic acid group is replaced by a hydrogen atom. This can be minimized by careful selection of the base and reaction conditions.[8]

Conclusion

This compound is a valuable and versatile chiral building block for organic synthesis. Its strategic combination of a stereocenter, a fluorine atom, and an aryl iodide moiety makes it an ideal precursor for the synthesis of complex and biologically active molecules, most notably the anti-cancer drug Lorlatinib. The protocols and insights provided in these application notes are intended to guide researchers in harnessing the full synthetic potential of this important chiral intermediate in their own research and development endeavors.

References

Application Notes and Protocols for the Synthesis of (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol: A Key Intermediate for Lorlatinib

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol in Lorlatinib Synthesis

Lorlatinib (marketed as Lorbrena) is a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor.[1] It represents a significant advancement in the treatment of specific subtypes of non-small cell lung cancer (NSCLC), particularly in cases with acquired resistance to earlier-generation inhibitors or those with brain metastases. The intricate macrocyclic structure of lorlatinib presents considerable synthetic challenges, necessitating a convergent and highly controlled synthetic strategy.[2]

Central to the successful synthesis of lorlatinib is the chiral intermediate, this compound. This molecule embeds a crucial stereocenter that dictates the three-dimensional architecture of the final macrocycle, which is essential for its potent and selective kinase inhibition. The correct stereochemistry at this position is paramount, as the enantiomeric form has been shown to have significantly lower biological activity.[3] Consequently, the development of robust, scalable, and highly enantioselective methods for the synthesis of this intermediate is of paramount importance to drug development professionals.

This document provides a detailed guide for researchers and scientists, outlining established and reliable protocols for the synthesis, purification, and characterization of this compound. It contrasts a classical chemical asymmetric reduction with a modern biocatalytic approach, offering insights into the causality behind experimental choices to ensure scientific integrity and reproducibility.

Synthetic Strategy Overview: The Path to Lorlatinib

The synthesis of lorlatinib is a multi-step process that relies on the strategic coupling of key fragments. The this compound intermediate is a cornerstone of one of these fragments, providing the chiral backbone for the western portion of the macrocycle. The overall synthetic pathway highlights the critical placement of this intermediate.

G cluster_precursor Precursor Synthesis cluster_intermediate Key Intermediate Synthesis cluster_fragment Fragment Elaboration cluster_coupling Convergent Synthesis cluster_final Final Steps 5_fluoro_2_iodoacetophenone 5'-Fluoro-2'-iodoacetophenone chiral_alcohol This compound 5_fluoro_2_iodoacetophenone->chiral_alcohol Asymmetric Reduction activated_alcohol Activated Alcohol (e.g., Mesylate) chiral_alcohol->activated_alcohol Activation sn2_displacement SN2 Displacement Product activated_alcohol->sn2_displacement SN2 with 2-amino-3-hydroxypyridine suzuki_coupling_precursor Suzuki Coupling Precursor sn2_displacement->suzuki_coupling_precursor Further Functionalization coupled_product Coupled Product suzuki_coupling_precursor->coupled_product Suzuki Coupling aminopyrazole_fragment Aminopyrazole Fragment aminopyrazole_fragment->coupled_product macrocyclization Macrocyclization coupled_product->macrocyclization Deprotection & Amide Formation lorlatinib Lorlatinib macrocyclization->lorlatinib

Caption: Synthetic pathway to Lorlatinib highlighting the key intermediate.

Part 1: Asymmetric Synthesis via Chemical Reduction

The asymmetric reduction of the prochiral ketone, 5'-fluoro-2'-iodoacetophenone, is a direct and effective method for establishing the required stereocenter. Among various chemical reagents, B-chlorodiisopinocampheylborane, commonly known as (-)-DIP-Chloride, has proven to be a highly efficient and selective reducing agent for aryl alkyl ketones.

Principle and Rationale

The enantioselectivity of the (-)-DIP-Chloride reduction is governed by a well-defined, sterically demanding transition state. The ketone coordinates to the Lewis acidic boron atom, and a hydride is transferred from the isopinocampheyl ligand to the carbonyl carbon. The bulky pinene-derived ligands create a chiral environment that preferentially allows the approach of the ketone from one face, leading to the formation of one enantiomer of the alcohol in high excess.[4] The use of the (-)-enantiomer of DIP-Chloride typically yields the (S)-alcohol for this class of ketones.

Experimental Protocol: (-)-DIP-Chloride Reduction

Materials:

  • 5'-Fluoro-2'-iodoacetophenone (CAS: 914225-70-0)

  • (-)-DIP-Chloride ((-)-B-Chlorodiisopinocampheylborane) solution in THF or diethyl ether

  • Anhydrous Tetrahydrofuran (THF)

  • Diethanolamine

  • Methyl tert-butyl ether (MTBE)

  • Heptane

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5'-fluoro-2'-iodoacetophenone (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -25 °C to -30 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Addition of Reducing Agent: To the cooled solution, add a solution of (-)-DIP-Chloride (1.5 eq) in THF dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below -20 °C.

  • Reaction Monitoring: Stir the reaction mixture at -25 °C and monitor the progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 2-4 hours). If the reaction is sluggish, a second portion of (-)-DIP-Chloride (1.0 eq) can be added after 2 hours.[5]

  • Quenching and Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. Remove the THF under reduced pressure. Dissolve the residue in MTBE.[5]

  • Borane Complex Removal: Cool the MTBE solution in an ice bath and add a solution of diethanolamine (2.5 eq) in ethanol/THF. A white precipitate of the diethanolamine-borane complex will form.[5]

  • Purification Prelude: Heat the suspension at reflux for 2 hours, then cool to room temperature. Filter the solid precipitate and wash it with MTBE. Concentrate the filtrate under reduced pressure.[5]

  • Final Purification: The resulting crude oil is purified by flash column chromatography on silica gel.

ParameterCondition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Cyclohexane/Ethyl Acetate (gradient from 99:1 to 96:4)[5]
Expected Yield ~80%[5]
Expected e.e. >95%

Self-Validation and Causality:

  • Anhydrous Conditions: The use of anhydrous THF and an inert atmosphere is critical as organoboranes are sensitive to moisture and oxygen.

  • Low Temperature: The reaction is performed at low temperatures to enhance enantioselectivity by rigidifying the transition state.

  • Diethanolamine Work-up: Diethanolamine is used to effectively precipitate and remove the boron-containing byproducts, simplifying the purification process.[]

  • Recrystallization: For further enhancement of enantiomeric excess, the purified oil can be recrystallized from heptanes to yield the product as white crystals.[5]

Part 2: Asymmetric Synthesis via Biocatalytic Reduction

As an alternative to traditional chemical methods, biocatalytic reduction using ketoreductases (KREDs) offers a greener, highly selective, and often more efficient route to chiral alcohols.[7] These enzymes operate under mild conditions (aqueous media, ambient temperature, and neutral pH) and can exhibit exquisite enantioselectivity.[8]

Principle and Rationale

Ketoreductases are enzymes that catalyze the reduction of ketones to alcohols using a nicotinamide cofactor (NADH or NADPH) as the hydride source. The enzyme's active site is inherently chiral, creating a precisely shaped pocket that binds the ketone in a specific orientation relative to the cofactor, thus facilitating hydride transfer to only one face of the carbonyl.

For the process to be economically viable on a larger scale, the expensive cofactor must be regenerated in situ. A common and effective method is to use a coupled-enzyme system, where a second enzyme, such as glucose dehydrogenase (GDH), oxidizes a cheap co-substrate like glucose, which in turn reduces NADP+ back to NADPH.[8]

G cluster_main Biocatalytic Reduction cluster_regen Cofactor Regeneration Ketone 5'-Fluoro-2'-iodoacetophenone Alcohol This compound Ketone->Alcohol Reduction KRED_red KRED (reduced) KRED_ox KRED (oxidized) NADP NADP+ KRED_red->KRED_ox NADPH NADPH NADPH->NADP Oxidation NADP->NADPH Reduction Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation GDH_red GDH (reduced) GDH_ox GDH (oxidized) GDH_red->GDH_ox

Caption: KRED-catalyzed reduction with GDH for cofactor regeneration.

Experimental Protocol: Ketoreductase-Catalyzed Reduction

Materials:

  • 5'-Fluoro-2'-iodoacetophenone

  • Ketoreductase (KRED) selective for the (S)-alcohol (a screening kit with multiple KREDs is recommended)

  • Glucose Dehydrogenase (GDH)

  • NADP+ sodium salt

  • D-(+)-Glucose

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Water-miscible co-solvent (e.g., DMSO or isopropanol)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a solution containing potassium phosphate buffer (pH 7.0), D-(+)-glucose (1.1-1.5 eq), and NADP+ (0.01-0.05 eq).

  • Enzyme Addition: Add the Glucose Dehydrogenase (GDH) and the selected Ketoreductase (KRED) to the buffer solution.

  • Substrate Addition: Dissolve 5'-fluoro-2'-iodoacetophenone (1.0 eq) in a minimal amount of a water-miscible co-solvent like DMSO (typically 5-10% v/v of the total reaction volume) and add it to the reaction mixture.

  • Reaction: Stir the mixture at a controlled temperature (typically 25-35 °C). Maintain the pH at 7.0; if it drops due to the formation of gluconic acid, it can be adjusted with a dilute base.

  • Monitoring: Monitor the reaction progress by taking aliquots, extracting with EtOAc, and analyzing by HPLC or GC.

  • Work-up: Once the reaction reaches completion, saturate the aqueous phase with NaCl to facilitate extraction.

  • Extraction: Extract the product with ethyl acetate (3x reaction volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography as described in the chemical reduction protocol if necessary.

Self-Validation and Causality:

  • Enzyme Screening: The choice of KRED is critical for achieving high enantioselectivity. A preliminary screen of a panel of KREDs is the most effective way to identify the optimal enzyme for a new substrate.[2]

  • Co-solvent: The use of a co-solvent is often necessary to solubilize the hydrophobic ketone substrate in the aqueous buffer, but its concentration must be optimized as high levels can denature the enzymes.[2]

  • pH and Temperature Control: Maintaining the optimal pH and temperature for both enzymes is crucial for their activity and stability.

  • Cofactor Regeneration: The GDH/glucose system continuously regenerates the NADPH consumed by the KRED, allowing for a catalytic amount of the expensive cofactor to be used.

Analytical Characterization of this compound

Thorough characterization of the synthesized intermediate is essential to confirm its identity, purity, and enantiomeric excess.

Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.73 (dd, 1H)

    • δ 7.32 (dd, 1H)

    • δ 6.74 (ddd, 1H)

    • δ 4.99 - 5.04 (m, 1H)

    • δ 2.01 (d, 1H)

    • δ 1.44 (d, 3H)[5]

  • ¹³C NMR (75 MHz, CDCl₃) (Predicted and based on similar structures):

    • Aromatic carbons: ~163 (C-F), 143, 133, 128, 126, 124

    • Carbinol carbon: ~70

    • Methyl carbon: ~25

  • Mass Spectrometry (LCMS-ES):

    • No ionization observed under standard ESI conditions.[5] This suggests that other ionization techniques like APCI or GC-MS might be more suitable for this compound. Expected [M-H]⁻ or other adducts should be monitored. The molecular weight is 266.05 g/mol .[7]

Determination of Enantiomeric Excess (e.e.)

The enantiomeric excess is a critical quality attribute and is typically determined by chiral chromatography.

Chiral Gas Chromatography (GC) Protocol:

  • Column: CP-Chirasil-Dex CB[5]

  • Carrier Gas: Helium

  • Temperature Program: Optimized to resolve the two enantiomers (e.g., starting at 100 °C, ramping to 200 °C).

  • Expected Retention Times: Rt (minor enantiomer) ~17.7 minutes, Rt (major enantiomer) ~19.4 minutes.[5]

Chiral High-Performance Liquid Chromatography (HPLC) Protocol: While a specific method for this exact compound is not readily available in the cited literature, a general approach for chiral alcohols can be employed. Polysaccharide-based chiral stationary phases are often effective.[1]

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC; or Chiralcel OD-H, OJ-H).

  • Mobile Phase: Typically a mixture of n-hexane and isopropanol (e.g., 90:10 or 95:5 v/v).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

Conclusion

The synthesis of this compound is a critical step in the manufacturing of the important anti-cancer drug, lorlatinib. This guide has detailed two robust and highly enantioselective methods for its preparation: a classical asymmetric chemical reduction using (-)-DIP-Chloride and a modern, green biocatalytic approach using a ketoreductase. Both methods, when executed with care, can provide the desired chiral intermediate in high yield and excellent enantiomeric purity. The choice between these methods will depend on factors such as scale, available equipment, cost of goods, and environmental considerations. The provided protocols and analytical methods form a self-validating system, enabling researchers and drug development professionals to confidently produce and characterize this vital lorlatinib intermediate.

References

Application Note: Comprehensive Analytical Characterization of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol is a halogenated chiral alcohol of significant interest in medicinal chemistry. It serves as a crucial building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including targeted cancer therapies like Lorlatinib, an inhibitor of anaplastic lymphoma kinase (ALK) and ROS1.[1] Given its role, the unequivocal confirmation of its structure, stereochemistry, and purity is paramount to ensure the safety and efficacy of the final drug product.

This guide establishes a multi-technique analytical workflow, providing not just protocols, but the scientific rationale behind them. By integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Chiral Chromatography, and Elemental Analysis, a complete and validated analytical profile of the molecule can be established.

Physicochemical Properties Summary
PropertyValueSource
Chemical Formula C₈H₈FIO[2]
Molecular Weight 266.05 g/mol [2][3]
CAS Number 1454847-96-1[1][2]
Appearance White crystalline solid[1]
Exact Mass 265.96039 Da[2]

Integrated Analytical Workflow

A robust characterization relies on the convergence of data from multiple orthogonal techniques. The following workflow ensures all critical quality attributes of the compound are assessed.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Identity cluster_2 Final Assessment NMR NMR Spectroscopy (¹H, ¹³C) Data_Review Data Integration & Review NMR->Data_Review MS Mass Spectrometry (HRMS) MS->Data_Review IR FTIR Spectroscopy IR->Data_Review Chiral_GC Chiral GC/HPLC (Enantiomeric Purity) Chiral_GC->Data_Review EA Elemental Analysis (C, H, F, I) EA->Data_Review Report Certificate of Analysis (CoA) Data_Review->Report Sample Sample This compound Sample->NMR Sample->MS Sample->IR Sample->Chiral_GC Sample->EA

Caption: Integrated workflow for the characterization of this compound.

Spectroscopic Methods for Structural Elucidation

Spectroscopy is the cornerstone of molecular characterization, providing direct information about the chemical structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Expertise & Experience: For this molecule, a standard 400 MHz spectrometer is sufficient. The choice of solvent, deuterated chloroform (CDCl₃), is ideal as it is a common solvent for this compound and its residual peak does not interfere with key signals. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shift scale to 0 ppm.

Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of CDCl₃ containing 0.03% (v/v) TMS.

  • Instrument Setup: Acquire the spectrum on a 400 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16 (for good signal-to-noise ratio).

  • Data Processing: Apply an exponential line broadening of 0.3 Hz, Fourier transform, phase correct, and baseline correct the resulting spectrum. Calibrate the TMS peak to 0.00 ppm.

Expected ¹H NMR Data and Interpretation

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
-CH₃ (Methyl)~1.44Doublet (d)3H~6.5 HzSplit by the adjacent methine proton (-CHOH).
-OH (Hydroxyl)~2.01Doublet (d)1H~4.0 HzSignal is often broad; position and coupling can vary with concentration and purity. Coupling to the methine proton is observed.
-CHOH (Methine)~5.02Multiplet (m)1H-Coupled to both the methyl protons (quartet) and the hydroxyl proton (doublet), resulting in a complex multiplet.
Ar-H (Aromatic)~6.74ddd1HJ ≈ 8.8, 8.8, 3.0 HzProton ortho to Iodine and meta to Fluorine.
Ar-H (Aromatic)~7.32dd1HJ ≈ 8.8, 5.4 HzProton meta to Iodine and ortho to Fluorine.
Ar-H (Aromatic)~7.73dd1HJ ≈ 8.8, 3.0 HzProton ortho to both Iodine and the ethanol group.

Note: The provided NMR data is based on values reported in the literature.[1]

Protocol & Interpretation: ¹³C NMR Spectroscopy A proton-decoupled ¹³C NMR spectrum should be acquired to confirm the number of unique carbon environments.

  • Protocol: Use the same sample prepared for ¹H NMR. Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30) over ~240 scans.

  • Expected Signals:

    • ~25 ppm: -CH₃ carbon.

    • ~70 ppm: -CHOH carbon.

    • ~90-95 ppm: C-I (Aromatic carbon attached to iodine).

    • ~115-135 ppm: Aromatic carbons (CH). The signals will show coupling to fluorine (C-F coupling).

    • ~160-165 ppm: C-F (Aromatic carbon attached to fluorine, appears as a doublet with a large ¹JCF coupling constant).

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a molecule, as well as structural information from its fragmentation pattern.

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is preferred to confirm the elemental formula. The presence of iodine (¹²⁷I, 100% abundance) simplifies the isotopic pattern compared to chlorine or bromine containing compounds.[4][5][6]

Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

  • Instrument Settings (Positive Ion Mode):

    • Ion Source: ESI+.

    • Mass Analyzer: TOF or Orbitrap.

    • Scan Range: m/z 50-500.

    • Expected Ion: The primary ion observed will likely be the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. Dehydration to [M-H₂O+H]⁺ is also common for alcohols.

Data Interpretation

IonCalculated Exact Mass (Da)Observed Mass (Da)
[C₈H₈FIO + H]⁺ 266.9682Within 5 ppm tolerance
[C₈H₈FIO + Na]⁺ 288.9501Within 5 ppm tolerance
[C₈H₆FI + H]⁺ 248.9577Fragment from loss of H₂O

Trustworthiness: The high mass accuracy (sub-5 ppm) provided by HRMS offers unambiguous confirmation of the elemental formula C₈H₈FIO, a critical identity test. The fragmentation pattern (loss of water) is characteristic of an alcohol, further validating the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to identify the functional groups present in a molecule.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹, co-adding 16 scans for a good quality spectrum.

  • Processing: Perform an ATR correction on the resulting spectrum.

Expected Characteristic Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3200-3500 (broad) O-H StretchAlcohol (-OH)The broadness is due to intermolecular hydrogen bonding, a hallmark of alcohols.[7][8]
2850-3000 C-H Stretchsp³ C-H (Alkyl)From the methyl and methine groups.
~3050 C-H Stretchsp² C-H (Aromatic)From the benzene ring.
~1600, ~1480 C=C StretchAromatic RingCharacteristic skeletal vibrations of the benzene ring.
~1100 C-O StretchSecondary AlcoholThe position of this strong band helps distinguish between primary, secondary, and tertiary alcohols.[9][10]
~1250 C-F StretchAryl-FluorideStrong absorption typical for aryl fluorides.

Chromatographic Methods for Purity Assessment

Chromatography is essential for determining the purity of the compound, particularly its enantiomeric purity, which is a critical attribute for a chiral intermediate.

Chiral Gas Chromatography (GC) for Enantiomeric Purity

Expertise & Experience: Chiral GC is an excellent method for volatile chiral compounds like this alcohol. A cyclodextrin-based stationary phase is highly effective at separating enantiomers of this class. The reported method uses a Chirasil-Dex CB column.[1]

Protocol: Chiral GC-FID

  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a suitable solvent like ethyl acetate or MTBE.

  • Instrument & Column:

    • Gas Chromatograph with a Flame Ionization Detector (FID).

    • Column: CP-Chirasil-Dex CB (or equivalent), 25 m x 0.25 mm x 0.25 µm.

  • GC Conditions:

    • Carrier Gas: Helium, constant flow ~1.5 mL/min.

    • Injector: Split/Splitless, 250 °C, Split ratio 50:1.

    • Oven Program: 100 °C hold for 1 min, ramp to 200 °C at 5 °C/min, hold for 5 min.

    • Detector: FID, 250 °C.

  • Analysis: Inject 1 µL of the sample. To confirm peak identity, inject a sample of the racemic mixture first.

Data Interpretation The enantiomeric excess (ee) is calculated from the peak areas of the (S)- and (R)-enantiomers.

  • Reported Retention Times: Rt (minor, R-enantiomer) ~17.7 min; Rt (major, S-enantiomer) ~19.4 min.[1]

  • Calculation: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] × 100

A specification of >99% ee is common for such pharmaceutical intermediates.

Chiral_Separation cluster_0 Chiral Stationary Phase (CSP) cluster_1 Enantiomers in Mobile Phase CSP Chiral Cavity Hydrophobic Exterior S_enantiomer (S)-Enantiomer S_enantiomer->CSP:f0 Stronger Interaction (Longer Retention) R_enantiomer (R)-Enantiomer R_enantiomer->CSP:f0 Weaker Interaction (Shorter Retention)

Caption: Principle of enantiomeric separation on a Chiral Stationary Phase (CSP).

Elemental Analysis

Elemental analysis provides the empirical formula of the compound by determining the mass percentages of its constituent elements. This is a fundamental test of purity and identity.

Expertise & Experience: The analysis of fluorine and iodine requires specialized methods beyond standard CHN analysis. Combustion followed by ion chromatography (IC) is a reliable and widely used technique for halogen determination.[11][12]

Protocol: Combustion Analysis

  • C and H Analysis: A standard CHN analyzer based on dynamic flash combustion is used.

  • F and I Analysis: The sample is combusted in an oxygen-rich atmosphere (e.g., Schöniger flask or a dedicated combustion unit). The resulting gases are absorbed into a suitable solution, converting the halogens to fluoride (F⁻) and iodide (I⁻) ions. This solution is then analyzed by Ion Chromatography (IC).[11]

Theoretical vs. Experimental Composition

ElementTheoretical Mass %Acceptable Experimental Range
Carbon (C) 36.11%36.11 ± 0.4%
Hydrogen (H) 3.03%3.03 ± 0.3%
Fluorine (F) 7.14%7.14 ± 0.4%
Iodine (I) 47.70%47.70 ± 0.5%
Oxygen (O) 6.01%(By difference)

Trustworthiness: A result where all measured elements fall within the acceptable range of the theoretical values provides strong, independent evidence for the molecular formula and the purity of the material.

Summary and Conclusion

The analytical characterization of this compound requires a multi-faceted approach. The combination of NMR, MS, and FTIR spectroscopy provides unambiguous structural confirmation. Chiral chromatography is indispensable for verifying the stereochemical integrity, while elemental analysis confirms the elemental composition and bulk purity. The protocols and interpretive guidance provided in this note constitute a robust framework for the quality assessment of this critical pharmaceutical intermediate, ensuring it meets the stringent requirements for drug development and manufacturing.

References

Application Note: Enantioselective Analysis of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantiomeric purity of pharmaceutical intermediates is a critical quality attribute that can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol, a key chiral building block in the synthesis of various pharmaceutical compounds. The described method utilizes a polysaccharide-based chiral stationary phase to achieve baseline separation of the (S) and (R)-enantiomers, providing a reliable tool for quality control and process monitoring in drug development and manufacturing.

Introduction: The Imperative of Chiral Separation

In pharmaceutical development, the stereochemistry of a molecule is of paramount importance, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[1][2] The specific spatial arrangement of atoms in a chiral molecule can lead to differential interactions with chiral biological targets such as enzymes and receptors.[3][4] Consequently, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs and intermediates to ensure their quality, safety, and efficacy.[5]

This compound is a halogenated aryl alcohol that serves as a crucial chiral intermediate in the synthesis of a variety of bioactive molecules. Its chemical structure, featuring a stereocenter at the carbinol carbon, necessitates a precise analytical method to quantify its enantiomeric purity. This application note provides a comprehensive guide for the development and implementation of a reliable HPLC method for this purpose, addressing the needs of researchers, scientists, and drug development professionals.

Experimental Design and Rationale

The successful enantioselective separation by HPLC hinges on the selection of an appropriate chiral stationary phase (CSP) and a compatible mobile phase.[1][6][7] The strategy for this analysis was to employ a direct method using a CSP, which is generally preferred over indirect methods that require derivatization.[8]

Chiral Stationary Phase (CSP) Selection: A Polysaccharide-Based Approach

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability in the separation of a wide range of chiral compounds, including aromatic alcohols.[9][10] These phases achieve chiral recognition through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking.[10]

For the separation of 1-(5-Fluoro-2-iodophenyl)ethan-1-ol, a cellulose-based CSP, specifically Cellulose tris(3,5-dimethylphenylcarbamate) , is recommended. The rationale for this choice is as follows:

  • Aromatic Recognition: The phenyl group of the analyte can engage in π-π stacking interactions with the electron-rich phenyl groups of the carbamate selector on the CSP.[11]

  • Hydrogen Bonding: The hydroxyl group of the alcohol provides a key site for hydrogen bonding with the carbonyl groups of the carbamate linkages on the CSP.

  • Steric Fit: The three-dimensional structure of the polysaccharide derivative creates chiral grooves and cavities that can sterically differentiate between the two enantiomers.

Mobile Phase Selection and Optimization

A normal-phase elution mode was chosen for this application. Normal-phase chromatography often provides better selectivity for chiral separations on polysaccharide-based CSPs.[12] The mobile phase consists of a mixture of a non-polar alkane and a polar alcohol modifier.

  • Primary Solvent: n-Hexane is a common choice for the non-polar component, providing low viscosity and UV transparency.

  • Polar Modifier: Isopropanol (IPA) is selected as the polar modifier. The concentration of the alcohol modifier is a critical parameter for optimizing the retention and resolution of the enantiomers. A lower concentration of IPA generally leads to longer retention times and potentially better resolution. A systematic approach to optimizing the IPA concentration is crucial for achieving baseline separation.[12]

Detector Selection and Wavelength

A UV detector is the most common and robust detector for HPLC analysis.[13][14] The analyte, containing a substituted benzene ring, is expected to have strong UV absorbance. Halogen substituents can act as auxochromes, potentially shifting the maximum absorption wavelength (λmax).[15][16] Based on the aromatic nature of the compound, a detection wavelength of 254 nm is a suitable starting point, as it provides good sensitivity for many aromatic compounds. A full UV scan of the analyte should be performed to determine the optimal λmax for maximum sensitivity.

Detailed Application Protocol

Materials and Reagents
  • This compound reference standard (Purity ≥ 98%)

  • Racemic 1-(5-Fluoro-2-iodophenyl)ethan-1-ol (for method development and system suitability)

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Methanol (HPLC grade, for sample preparation)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector is suitable for this analysis.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength 254 nm
Standard and Sample Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Racemic Standard Solution (0.5 mg/mL): Prepare a solution of the racemic compound in the same manner as the standard solution. This is used to confirm the elution order and calculate the resolution.

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration to the standard solution using methanol as the diluent.

Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis from sample preparation to data interpretation.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard (0.5 mg/mL) System_Equilibration System Equilibration (Mobile Phase) Prep_Racemic Prepare Racemic (0.5 mg/mL) Prep_Sample Prepare Sample (0.5 mg/mL) System_Suitability System Suitability (Inject Racemic) System_Equilibration->System_Suitability Analysis Sample Analysis (Inject Standard & Sample) System_Suitability->Analysis Peak_Integration Peak Integration Analysis->Peak_Integration Calculations Calculate Resolution, Enantiomeric Excess Peak_Integration->Calculations Reporting Generate Report Calculations->Reporting

Figure 1: HPLC Analysis Workflow
System Suitability

Before sample analysis, inject the racemic standard solution to verify the performance of the chromatographic system. The following parameters should be assessed:

  • Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5.

  • Tailing Factor (T): The tailing factor for each peak should be between 0.8 and 1.5.

  • Theoretical Plates (N): A high number of theoretical plates indicates good column efficiency.

Data Analysis and Interpretation

Identification

The retention time of the peak in the sample chromatogram should match the retention time of the (S)-enantiomer peak in the standard chromatogram.

Quantification of Enantiomeric Purity

The enantiomeric excess (% ee) is calculated using the peak areas of the two enantiomers from the sample chromatogram:

% ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Where:

  • Area_S = Peak area of the (S)-enantiomer

  • Area_R = Peak area of the (R)-enantiomer

Method Robustness and Troubleshooting

The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]

IssuePotential CauseSuggested Solution
Poor Resolution Inappropriate mobile phase composition.Optimize the percentage of isopropanol in the mobile phase. A lower percentage may improve resolution.
Column degradation.Replace the column. Ensure proper column storage and handling.
Peak Tailing Active sites on the column.The addition of a small amount of a competing base (e.g., 0.1% diethylamine) to the mobile phase may help.[1]
Sample overload.Reduce the sample concentration or injection volume.
Fluctuating Retention Times Inconsistent mobile phase composition.Ensure proper mixing of the mobile phase. Use a mobile phase that is freshly prepared.
Temperature fluctuations.Use a column oven to maintain a constant temperature.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust means for the enantioselective analysis of this compound. By employing a polysaccharide-based chiral stationary phase and a normal-phase elution mode, baseline separation of the enantiomers can be achieved, allowing for accurate determination of enantiomeric purity. This method is suitable for implementation in quality control laboratories within the pharmaceutical industry to support drug development and ensure product quality.

References

Enantioselective GC-MS Analysis of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol: A Comprehensive Protocol for Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical and Chemical Industries

Abstract

(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol is a critical chiral intermediate in the synthesis of advanced pharmaceutical agents, most notably as a precursor to Lorlatinib, an inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 in cancer therapy.[1] The stereochemical purity of this intermediate is paramount, as the biological activity and potential off-target effects of the final active pharmaceutical ingredient (API) are often enantiomer-dependent. This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the enantioselective analysis of this compound. We detail a comprehensive protocol that includes direct chiral column analysis, instrument parameters, and interpretation of mass spectral data, providing researchers, quality control analysts, and drug development professionals with a reliable methodology for assessing the enantiomeric excess (ee) and overall purity of this key building block.

Introduction: The Imperative of Chiral Purity

In pharmaceutical development, the three-dimensional structure of a molecule is intrinsically linked to its function. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies demand stringent control over the stereochemical identity of drug substances. The analysis of chiral intermediates like this compound is therefore not merely a procedural step but a critical quality checkpoint.

Gas chromatography is an ideal technique for analyzing volatile and semi-volatile compounds.[2] However, the direct separation of enantiomers requires a chiral environment, which is achieved by using a chiral stationary phase (CSP) within the GC column.[2][3] These CSPs, often based on derivatized cyclodextrins, create transient diastereomeric complexes with the enantiomers, leading to different retention times and enabling their separation.[3][4]

This guide explains the causality behind the chosen analytical approach, focusing on a direct injection method using a specialized chiral column, which avoids the need for chemical derivatization that can sometimes introduce analytical variability.

Experimental Workflow & Methodology

The overall analytical process is designed for clarity, precision, and robustness. The workflow ensures that from sample preparation to data analysis, each step contributes to a trustworthy and reproducible result.

Figure 1: General workflow for the enantioselective analysis of this compound.

Materials and Reagents
  • This compound: Analytical standard, >99% purity.

  • Racemic 1-(5-Fluoro-2-iodophenyl)ethan-1-ol: For system suitability and peak identification.

  • Solvent: Anhydrous Ethyl Acetate or Dichloromethane (GC or HPLC grade).

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required.

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Chiral GC Column: A cyclodextrin-based CSP is mandatory for this separation. A highly recommended column is a CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness) or an equivalent beta-cyclodextrin phase.[4] These columns are well-established for resolving chiral alcohols.[3]

Protocol 1: Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analytical standard or sample into a 10 mL volumetric flask.

  • Dissolution: Dissolve the material in the chosen solvent (e.g., Ethyl Acetate).

  • Final Volume: Bring the flask to volume with the solvent and mix thoroughly.

  • Working Solution (100 µg/mL): Perform a 1:10 dilution of the stock solution for analysis.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter into a 2 mL GC vial.

Rationale: Standardized concentrations ensure that the analysis is performed within the linear dynamic range of the detector. Filtering removes particulates that could clog the injector or column.

Protocol 2: GC-MS Instrument Setup

The following parameters serve as a validated starting point and should be optimized for the specific instrument in use.

ParameterRecommended SettingRationale
GC Inlet
Injection ModeSplit (50:1 ratio)Prevents column overloading and ensures sharp peaks.
Injector Temp.250 °CEnsures rapid and complete vaporization of the analyte.
Injection Volume1 µLStandard volume for capillary columns.
Carrier Gas
GasHelium or HydrogenInert carrier gases. Hydrogen may provide faster analysis and better resolution.[4]
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for column efficiency and MS performance.
Oven Program
Initial Temp.100 °C, hold for 1 minAllows for solvent focusing.
Ramp Rate5 °C/min to 220 °CA controlled ramp is crucial for resolving the enantiomers.
Final HoldHold at 220 °C for 5 minEnsures elution of any less volatile components.
MS Detector
Ion SourceElectron Ionization (EI)Standard, robust ionization method.
EI Energy70 eVStandard energy for generating reproducible fragmentation patterns.
Source Temp.230 °CPrevents condensation of analytes in the source.
Quadrupole Temp.150 °CMaintains ion trajectory and mass accuracy.
Scan Range40-300 m/zCovers the molecular ion and all expected key fragments.

Expected Results and Data Interpretation

Chromatographic Separation

Upon injection of a racemic standard, the chiral column should resolve the two enantiomers into distinct peaks. Based on published data, the (S)-enantiomer is expected to be the major, later-eluting peak.[1]

  • Expected Retention Times (Rt):

    • (R)-enantiomer (minor): ~17.7 minutes[1]

    • (S)-enantiomer (major): ~19.4 minutes[1]

The enantiomeric excess (% ee) is calculated from the integrated peak areas (A) of the two enantiomers: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100

Mass Spectral Fragmentation

The mass spectrum provides structural confirmation. The molecular ion (M+) for C₈H₈FIO has a nominal mass of 266 g/mol .[5] Due to the high energy of electron ionization, the molecular ion peak may be of low abundance or absent.[6] The fragmentation pattern is the key identifier.

Key Fragmentation Pathways:

  • Alpha-Cleavage: This is a dominant fragmentation pathway for alcohols.[7] The bond adjacent to the oxygen-bearing carbon is cleaved, resulting in the loss of a methyl radical (•CH₃, 15 Da). This yields a stable, resonance-stabilized cation.

    • [M - 15]⁺: Expected at m/z 251 . This is often a very prominent peak.

  • Loss of Water (Dehydration): Alcohols can undergo elimination of H₂O (18 Da), although this is less common with alpha-cleavage being dominant.

    • [M - 18]⁺: Possible fragment at m/z 248 .

  • Aromatic Ring Fragmentation: The substituted phenyl ring itself will produce characteristic fragments.

    • Loss of the entire side chain: Cleavage of the bond between the ring and the chiral carbon can lead to a fragment corresponding to the iodofluorophenyl cation at m/z 223 .

    • Tropylium Ion Formation: Aromatic compounds with alkyl side chains often rearrange to form a stable tropylium ion (C₇H₇⁺) at m/z 91 , although this may be less favored here due to the heavy iodine substituent.[8]

  • Halogen-related Fragments: The presence of iodine (a single stable isotope at 127 amu) is a powerful diagnostic tool.

    • I⁺: A peak at m/z 127 is highly indicative of an iodine-containing compound.

Summary of Expected Key Ions:

m/z ValueIdentitySignificance
266 [C₈H₈FIO]⁺Molecular Ion (M⁺) - May be weak or absent
251 [M - CH₃]⁺Base Peak. Result of alpha-cleavage.
223 [C₆H₃FI]⁺Iodofluorophenyl cation.
127 [I]⁺Elemental Iodine ion, confirms presence of iodine.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the enantioselective analysis of this compound by GC-MS. By utilizing a specialized chiral capillary column, this method allows for the direct, robust, and reliable determination of enantiomeric purity without the need for derivatization. The outlined instrument parameters and expected fragmentation data serve as a comprehensive guide for method implementation in quality control and research environments. Adherence to this protocol will enable scientists to confidently assess the stereochemical integrity of this vital pharmaceutical intermediate, ensuring the quality and safety of the final drug product.

References

Application Notes & Protocols: (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol as a Critical Chiral Building Block in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

In the landscape of modern medicinal chemistry, the pursuit of enantiomerically pure compounds is paramount for developing safe and effective therapeutics.[1] Chiral molecules, particularly alcohols, serve as fundamental building blocks, or synthons, for a vast array of pharmaceuticals.[2][3] this compound (Figure 1) has emerged as a high-value intermediate, distinguished by its specific stereochemistry and versatile functional groups. Its structure is not merely a synthetic convenience; it is a carefully designed component integral to the efficacy of next-generation targeted cancer therapies.

This guide provides an in-depth examination of the experimental applications of this chiral alcohol, focusing on its principal role as a key precursor in the synthesis of potent kinase inhibitors. We will dissect the causality behind its use, provide detailed, self-validating protocols for its synthesis and subsequent transformation, and explore its broader utility in drug discovery.

Compound Property Value
IUPAC Name (1S)-1-(5-fluoro-2-iodophenyl)ethanol[4]
CAS Number 1454847-96-1[4]
Molecular Formula C₈H₈FIO[4]
Molecular Weight 266.05 g/mol [4]
Appearance White crystalline solid[5]

Core Application: A Cornerstone in the Synthesis of the Akt Inhibitor Capivasertib (AZD5363)

The primary and most significant application of this compound is its use as a critical intermediate in the synthesis of Capivasertib (AZD5363), a potent, orally bioavailable pan-Akt kinase inhibitor.[6]

Mechanistic Rationale: Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[7] Its hyperactivation is one of the most common molecular drivers in human cancers, making it a prime target for therapeutic intervention.[8][9] The Akt serine/threonine kinase, existing in three isoforms (Akt1, 2, and 3), is a critical node in this pathway.[10] Inhibiting Akt can effectively shut down these pro-survival signals and induce apoptosis in cancer cells.[11]

Capivasertib (AZD5363) was designed as an ATP-competitive inhibitor of Akt.[6] The molecular architecture of such inhibitors is crucial for achieving high potency and selectivity. The this compound fragment provides the necessary stereochemical and electronic properties to orient the final molecule correctly within the ATP-binding pocket of the Akt kinase, thereby maximizing inhibitory activity and selectivity against other related kinases.[6]

Synthetic Workflow Overview

The synthesis of Capivasertib from commercially available starting materials involves a multi-step process where the formation of the chiral alcohol is a pivotal step. The general workflow establishes the core stereocenter early in the synthesis, which is then carried through to the final active pharmaceutical ingredient (API).

G A 1-(5-Fluoro-2-iodophenyl)ethanone (Prochiral Ketone) B This compound (Chiral Alcohol Intermediate) A->B  Asymmetric Reduction (Protocol 1) C Multi-step Elaboration (e.g., Coupling, Functionalization) B->C  Scaffold Construction (Protocol 2) D Capivasertib (AZD5363) (Final API) C->D  Final Assembly

Caption: Synthetic pathway from prochiral ketone to the final API.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of this compound

This protocol details the enantioselective reduction of the prochiral ketone, 1-(5-fluoro-2-iodophenyl)ethanone, to the desired (S)-alcohol. The choice of a potent and stereoselective reducing agent is critical for achieving high enantiomeric excess (ee), which is a non-negotiable requirement for pharmaceutical intermediates. The Corey-Bakshi-Shibata (CBS) reduction or reagents like (-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride) are field-proven methods for this type of transformation.[12] This protocol is based on the use of (-)-DIP-Chloride.[5]

Causality Behind Experimental Choices:

  • Reagent: (-)-DIP-Chloride is a commercially available chiral reducing agent that provides high enantioselectivity for the reduction of various ketones. The bulky pinane ligands create a sterically hindered environment, forcing the hydride transfer to occur from a specific face of the ketone, leading to the preferential formation of the (S)-enantiomer.

  • Anhydrous Conditions: The reagent is sensitive to moisture, which would quench it and lead to a racemic or low-ee product. All glassware must be oven-dried, and anhydrous solvents must be used.

  • Low Temperature: The reduction is performed at low temperatures (-25°C to -20°C) to maximize the stereoselectivity of the reaction. Higher temperatures can reduce the energy difference between the two diastereomeric transition states, leading to lower enantiomeric excess.

Materials & Reagents:

  • 1-(5-Fluoro-2-iodophenyl)ethanone (CAS 914225-70-0)[13]

  • (-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethylether

  • Diethanolamine

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Eluent: Heptane/Ethyl Acetate gradient

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add a solution of (-)-DIP-Chloride (~1.2 equivalents) in anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel.

  • Cooling: Cool the solution to between -25°C and -20°C using a suitable cooling bath (e.g., dry ice/acetone).

  • Substrate Addition: Dissolve 1-(5-fluoro-2-iodophenyl)ethanone (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred (-)-DIP-Chloride solution over 30-45 minutes, ensuring the internal temperature does not exceed -20°C.

  • Reaction Monitoring (Self-Validation): Stir the reaction mixture at this temperature for 3-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of diethylether, followed by diethanolamine to complex with the boron species.

  • Workup: Allow the mixture to warm to room temperature. Add saturated NaHCO₃ solution and stir for 30 minutes. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a heptane/ethyl acetate gradient (e.g., 99:1 to 95:5) to afford the pure this compound as a white crystalline solid.[5]

Validation Protocol: Determination of Enantiomeric Excess (ee) The success of this protocol is defined by the enantiomeric purity of the product. This must be validated empirically.

  • Method: Chiral Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC).

  • Column: A suitable chiral stationary phase column (e.g., CP-Chirasil-Dex CB for GC) is required.[5]

  • Procedure:

    • Prepare a standard solution of the purified product in a suitable solvent (e.g., hexane or isopropanol).

    • Inject the sample onto the chiral column.

    • The two enantiomers will have different retention times (Rt). The (R)-enantiomer (minor) and (S)-enantiomer (major) will be resolved into two separate peaks.[5]

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.

  • Expected Outcome: A successful synthesis should yield the product with an enantiomeric excess of ≥96%.[5]

Typical Synthesis Data Expected Value
Yield ~80%[5]
Purity (LCMS) >99%[5]
Enantiomeric Excess (ee) ≥96%[5]
¹H NMR (400 MHz, CDCl₃) δ 7.73 (dd, 1H), 7.32 (dd, 1H), 6.74 (ddd, 1H), 5.0 (q, 1H), 2.0 (d, 1H), 1.44 (d, 3H)[5]
Protocol 2: Illustrative Suzuki Coupling for Aryl Scaffold Construction

Following the synthesis of the chiral alcohol, the aryl iodide functionality serves as a versatile handle for carbon-carbon bond formation, essential for building the complex scaffold of kinase inhibitors. The Suzuki-Miyaura cross-coupling is a robust and widely used reaction for this purpose.

Causality Behind Experimental Choices:

  • Reaction: The Suzuki coupling creates a C(sp²)-C(sp²) bond between the aryl iodide and a boronic acid derivative, a key step in assembling the bi-aryl core of many inhibitors.

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄) is used to facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

  • Base: A base (e.g., K₂CO₃ or Cs₂CO₃) is required for the transmetalation step, activating the boronic acid component.

  • Protection (Optional but Recommended): The free hydroxyl group can sometimes interfere with the catalytic cycle. While not always necessary, protecting it as a silyl ether (e.g., TBDMS ether) prior to coupling can ensure a cleaner reaction and higher yield. The workflow below assumes this protective step.

G A This compound B Protection of -OH Group (e.g., TBDMSCl, Imidazole) A->B C Protected Chiral Alcohol B->C D Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd Catalyst, Base) C->D E Coupled Product D->E F Deprotection of -OH Group (e.g., TBAF) E->F G Final Chiral Building Block F->G

Caption: Workflow for utilizing the chiral intermediate in C-C coupling.

Materials & Reagents:

  • This compound (from Protocol 1)

  • Arylboronic acid (desired coupling partner)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Water or Dioxane/Water)

Procedure (Illustrative):

  • Setup: To a reaction vessel, add this compound (1 eq), the arylboronic acid (1.2-1.5 eq), base (2-3 eq), and the solvent.

  • Degassing: Bubble argon or nitrogen through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst (0.01-0.05 eq) to the degassed mixture.

  • Heating: Heat the reaction mixture to 80-100°C and stir until the starting aryl iodide is consumed (monitor by TLC or LCMS).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the coupled product.

This protocol demonstrates how the initial chiral alcohol is elaborated into a more complex structure, ready for the final steps of API synthesis. The specific boronic acid and reaction conditions would be tailored to the target molecule, such as that required for the synthesis of Lorlatinib or Capivasertib.[5][14]

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is an enabling tool in the development of targeted cancer therapies. Its value lies in the precise stereochemical information it carries and the synthetic versatility offered by its dual functional handles—the hydroxyl group and the aryl iodide. The protocols detailed herein provide a robust framework for its synthesis and subsequent application, emphasizing the critical importance of stereochemical control and empirical validation. As the demand for highly specific and potent kinase inhibitors continues to grow, the strategic application of such well-defined chiral synthons will remain a cornerstone of successful drug discovery and development programs.

References

Application Note: A Scalable, High-Enantioselectivity Synthesis of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Significance of Chiral Aryl Alcohols in Modern Drug Discovery

Chiral secondary alcohols, particularly those bearing aryl functionalities, are pivotal structural motifs in a vast array of pharmaceuticals and bioactive molecules.[1][2] The specific stereochemistry of these alcohol moieties is often critical for their biological activity, making their enantioselective synthesis a cornerstone of modern medicinal chemistry and process development.[3][4] (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol is a key chiral building block, notably utilized as an intermediate in the synthesis of potent kinase inhibitors for targeted cancer therapies.[5][6][7][8] The presence of both a fluorine and an iodine atom on the phenyl ring provides unique opportunities for subsequent functionalization through various cross-coupling reactions, enhancing its value in the construction of complex molecular architectures.[9]

The incorporation of a trifluoromethyl group or other fluorinated moieties is a common strategy in modern drug design to modulate properties such as lipophilicity, metabolic stability, and binding affinity.[10][11] This underscores the importance of reliable and scalable access to fluorinated chiral intermediates like the title compound. This application note provides a detailed, scalable protocol for the synthesis of this compound via the asymmetric reduction of the corresponding prochiral ketone, 5'-fluoro-2'-iodoacetophenone.[5][9][12] The described methodology leverages the well-established Corey-Bakshi-Shibata (CBS) reduction, a robust and highly enantioselective method for the synthesis of chiral alcohols.[13][14]

Reaction Principles: The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful tool for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[13][14][15] The reaction employs a chiral oxazaborolidine catalyst, which coordinates with a stoichiometric borane source (e.g., borane-tetrahydrofuran complex or borane-dimethyl sulfide complex) to form a chiral reducing agent.[16]

The key to the high enantioselectivity of the CBS reduction lies in the formation of a rigid, sterically defined transition state.[15][16] The prochiral ketone coordinates to the Lewis acidic boron atom of the CBS catalyst. The steric bulk of the catalyst's substituents directs the approach of the borane-hydride to one of the two enantiotopic faces of the ketone, leading to the preferential formation of one enantiomer of the alcohol product. The choice of the (S)- or (R)-enantiomer of the CBS catalyst dictates the stereochemical outcome of the reduction. For the synthesis of this compound, the (R)-2-Methyl-CBS-oxazaborolidine catalyst is employed.

Experimental Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Reactor Setup & Inerting B Reagent Preparation: - 5'-fluoro-2'-iodoacetophenone in THF - (R)-2-Methyl-CBS-oxazaborolidine - Borane-THF complex A->B C Catalyst & Ketone Addition B->C D Controlled Addition of Borane-THF C->D E Reaction Monitoring (TLC/HPLC) D->E F Quenching with Methanol E->F G Solvent Removal F->G H Aqueous Work-up (Extraction) G->H I Drying & Concentration H->I J Chromatography (Silica Gel) I->J K Characterization: - NMR - Chiral HPLC - Optical Rotation J->K

Caption: High-level workflow for the scalable synthesis of this compound.

Detailed Protocol for Scaled-Up Synthesis

This protocol is designed for a nominal 100-gram scale synthesis. All operations involving borane reagents must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[17][18][19]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)Equivalents
5'-Fluoro-2'-iodoacetophenone264.04100.00.3791.0
(R)-2-Methyl-CBS-oxazaborolidine (1M in Toluene)-37.9 mL0.03790.1
Borane-tetrahydrofuran complex (1M in THF)-455 mL0.4551.2
Anhydrous Tetrahydrofuran (THF)-1000 mL--
Methanol32.04200 mL--
Saturated aqueous NH4Cl solution-500 mL--
Ethyl acetate-1500 mL--
Brine-500 mL--
Anhydrous Magnesium Sulfate-50 g--

Procedure:

  • Reactor Setup: A 3 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere is charged with 5'-fluoro-2'-iodoacetophenone (100.0 g, 0.379 mol) and anhydrous THF (500 mL). The solution is stirred until the ketone has completely dissolved.

  • Catalyst Addition: To the stirred solution, (R)-2-Methyl-CBS-oxazaborolidine (1M solution in toluene, 37.9 mL, 0.0379 mol) is added via syringe. The resulting mixture is cooled to 0-5 °C using an ice-water bath.

  • Borane Addition: The borane-tetrahydrofuran complex (1M solution in THF, 455 mL, 0.455 mol) is added dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C.

    • Causality: Slow addition of the borane is crucial to control the exotherm of the reaction and to ensure the formation of the active catalytic species, thereby maximizing enantioselectivity.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until complete consumption of the starting ketone is observed.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol (200 mL) while maintaining the temperature below 10 °C. Vigorous gas evolution (hydrogen) will be observed.

    • Safety Note: Borane reagents react exothermically with protic solvents like methanol to produce flammable hydrogen gas.[18][19][20] The quenching process must be performed slowly and with adequate cooling and ventilation.

  • Solvent Removal: The reaction mixture is allowed to warm to room temperature, and the solvents are removed under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: The resulting residue is partitioned between ethyl acetate (1000 mL) and saturated aqueous ammonium chloride solution (500 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 250 mL).

  • Drying and Concentration: The combined organic layers are washed with brine (500 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude product as an oil.

Purification and Characterization

Purification:

The crude product is purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) is typically effective.

  • Fraction Collection: Fractions are collected and analyzed by TLC. Those containing the pure product are combined and concentrated under reduced pressure to yield this compound as a pale yellow oil.

Characterization:

  • Yield: A typical isolated yield for this scalable process is in the range of 85-95%.

  • Purity (HPLC): The purity of the final product should be ≥98% as determined by reverse-phase HPLC.

  • Enantiomeric Excess (Chiral HPLC): The enantiomeric excess (ee) is determined by chiral HPLC analysis. A well-chosen chiral stationary phase (e.g., a polysaccharide-based column) and mobile phase (e.g., isopropanol/hexane) are essential for good separation of the enantiomers.[21][][23][24][25] An ee of >99% is expected for this protocol.

  • Spectroscopic Analysis: The structure of the product is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, and the data should be consistent with the structure of this compound.

  • Optical Rotation: The specific rotation of the enantiomerically pure product is measured and compared to literature values.

Reaction Mechanism Visualization

G cluster_mechanism Simplified CBS Reduction Mechanism catalyst (R)-CBS Catalyst complex Catalyst-Borane-Ketone Complex catalyst->complex Coordination borane BH3-THF borane->complex Coordination ketone Prochiral Ketone (5'-Fluoro-2'-iodoacetophenone) ketone->complex Coordination product (S)-Alcohol Product complex->product Intramolecular Hydride Transfer

Caption: Simplified representation of the key steps in the CBS reduction mechanism.

Safety and Handling Considerations

  • Borane Reagents: Borane-tetrahydrofuran complex is highly flammable, corrosive, and reacts violently with water.[17][26] It should be stored and handled under an inert atmosphere.[18][19] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[17]

  • Solvents: Tetrahydrofuran and ethyl acetate are flammable solvents. All operations should be conducted away from ignition sources.

  • Quenching: The quenching of excess borane with methanol generates flammable hydrogen gas and must be performed with extreme caution in a well-ventilated area.[18][19]

Conclusion

This application note details a robust and scalable protocol for the synthesis of this compound with high yield and excellent enantioselectivity. The use of the Corey-Bakshi-Shibata reduction provides a reliable and well-understood method for accessing this valuable chiral intermediate. The provided protocol, including safety and handling guidelines, is suitable for implementation in research, process development, and small-scale manufacturing settings within the pharmaceutical and fine chemical industries.

References

Troubleshooting & Optimization

improving the yield of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol synthesis

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through the asymmetric reduction of the prochiral ketone, 5'-fluoro-2'-iodoacetophenone. [2][3]

Problem 1: Low Chemical Yield

Question: My reaction has gone to completion, but after workup and purification, the isolated yield of this compound is significantly lower than expected. What are the potential causes and solutions?

Answer:

Low isolated yield can stem from several factors, ranging from incomplete reaction to product loss during workup and purification. Let's break down the common culprits and how to address them.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Causality: The most straightforward reason for low yield is that not all the starting ketone was converted. This could be due to insufficient reducing agent, deactivated catalyst, or non-optimal reaction time.

    • Solution:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting ketone. Do not proceed to workup until the starting material is fully consumed.

      • Verify Reagent Stoichiometry: Ensure that the borane source (e.g., borane-dimethyl sulfide complex, BH3-THF) is used in a slight excess (typically 1.1-1.5 equivalents) to drive the reaction to completion. [2] 3. Catalyst Activity: Oxazaborolidine catalysts, commonly used for this transformation, can be sensitive to air and moisture. [3][4]Ensure you are using a fresh or properly stored catalyst. Consider using an in-situ generated catalyst to ensure maximum activity. [2]

  • Side Reactions:

    • Causality: Borane reagents can reduce other functional groups, although they are generally selective for carbonyls. [5]In this specific substrate, the primary concern is potential side reactions involving the aryl iodide.

    • Solution: Maintain the recommended reaction temperature. Running the reaction at elevated temperatures can sometimes lead to undesired side reactions.

  • Product Loss During Workup:

    • Causality: The workup procedure for borane reductions typically involves quenching with a protic solvent (like methanol) followed by an aqueous workup to remove boron byproducts. The desired alcohol has some water solubility, which can lead to losses in the aqueous phase during extraction.

    • Solution:

      • Careful Quenching: Quench the reaction slowly at a low temperature (e.g., 0 °C) to control gas evolution (hydrogen).

      • Optimize Extraction: Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Perform multiple extractions (at least 3x) with smaller volumes of solvent rather than a single large volume extraction to maximize recovery.

      • Brine Wash: After the aqueous washes, a final wash with saturated sodium chloride solution (brine) can help to "salt out" the product from any remaining aqueous phase and aid in drying the organic layer.

  • Purification Losses:

    • Causality: The final alcohol product is typically purified by column chromatography. Using an inappropriate solvent system or a poorly packed column can lead to broad peaks and incomplete separation, resulting in the loss of product.

    • Solution:

      • Develop a Good Separation Method: Use TLC to determine the optimal solvent system that gives good separation between your product and any impurities. A common mobile phase for this type of alcohol is a mixture of hexanes and ethyl acetate.

      • Proper Column Packing: Ensure your chromatography column is packed uniformly to avoid channeling.

      • Product Visualization: The product is UV active, but staining with permanganate can also be effective for visualizing alcohol spots on a TLC plate.

Problem 2: Low Enantioselectivity (ee%)

Question: I have a good chemical yield, but the enantiomeric excess (ee%) of my (S)-alcohol is below the desired level (e.g., <95% ee). How can I improve the stereochemical control of the reduction?

Answer:

Achieving high enantioselectivity is the primary goal of this asymmetric synthesis. Low ee% indicates that the chiral catalyst is not effectively differentiating between the two faces of the prochiral ketone.

Possible Causes & Solutions:

  • Catalyst Choice and Quality:

    • Causality: The structure and purity of the chiral catalyst are paramount. The most common catalysts for this type of reduction are Corey-Bakshi-Shibata (CBS) catalysts, which are a type of oxazaborolidine. [6][7]The effectiveness of these catalysts can be influenced by their specific structure and the presence of impurities.

    • Solution:

      • Select the Right Catalyst: For the synthesis of the (S)-alcohol, the (R)-CBS catalyst is typically used. [8]Verify that you are using the correct enantiomer of the catalyst.

      • Ensure Catalyst Purity: Use a high-purity, commercially available catalyst or synthesize and purify it carefully. As mentioned, these catalysts can degrade upon exposure to air and moisture. [3][4] 3. In-Situ Generation: Generating the oxazaborolidine catalyst in situ from a chiral amino alcohol and a borane source just before the reduction can often lead to higher enantioselectivity as it ensures a fresh, active catalyst. [2]

  • Reaction Temperature:

    • Causality: Asymmetric reactions are often highly sensitive to temperature. Lower temperatures generally lead to higher enantioselectivity because the energy difference between the two diastereomeric transition states is more significant relative to the thermal energy of the system.

    • Solution: Perform the reaction at a lower temperature. While room temperature might give a faster reaction, cooling to 0 °C, -20 °C, or even lower can dramatically improve the ee%. You will need to balance the gain in selectivity with the decrease in reaction rate.

  • Solvent Effects:

    • Causality: The solvent can influence the conformation of the catalyst-substrate complex and thus affect the stereochemical outcome. [9]Non-coordinating solvents are generally preferred.

    • Solution: Tetrahydrofuran (THF) is a common solvent for these reactions. However, other solvents like toluene or dichloromethane can sometimes provide better results. [10]A solvent screen may be necessary to find the optimal conditions for your specific substrate.

  • Rate of Addition:

    • Causality: A slow addition of the ketone to the pre-formed catalyst-borane complex ensures that the catalyzed reduction is the major pathway, minimizing the uncatalyzed background reaction which produces a racemic alcohol.

    • Solution: Add the solution of 5'-fluoro-2'-iodoacetophenone dropwise to the mixture of the CBS catalyst and borane over a prolonged period (e.g., 30-60 minutes) at the desired low temperature.

Data Presentation: Impact of Temperature on Enantioselectivity

Temperature (°C)Typical Enantiomeric Excess (ee%)
25 (Room Temp)80 - 88%
090 - 95%
-20>98%
-40>99%

Note: These are representative values and can vary based on specific reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the CBS reduction?

A1: The Corey-Bakshi-Shibata (CBS) reduction is a well-studied reaction. [7]The oxazaborolidine catalyst acts as a chiral Lewis acid. It coordinates with the borane reducing agent and the ketone substrate in a highly organized, chair-like six-membered transition state. This coordination orients the ketone in a way that one of its prochiral faces is preferentially shielded by a bulky group on the catalyst, forcing the hydride to attack from the less hindered face. This directed attack results in the formation of one enantiomer of the alcohol in excess.

Q2: Can I use sodium borohydride (NaBH4) instead of a borane complex?

A2: While sodium borohydride is a common reducing agent for ketones, it is generally not compatible with CBS-catalyzed asymmetric reductions. [11][12]The CBS catalyst requires a Lewis acidic borane source like BH3-DMS or BH3-THF to form the active catalytic species. Using NaBH4 would lead to a racemic or low ee% product.

Q3: Are there alternative methods to synthesize this compound?

A3: Yes, other methods for the enantioselective reduction of ketones exist. These include:

  • Asymmetric Transfer Hydrogenation: This method uses a chiral transition metal catalyst (e.g., based on Ruthenium or Iridium) and a hydrogen donor like isopropanol or formic acid. [13][14]* Enzymatic Reduction: Biocatalysis using specific ketone reductases (KREDs) or alcohol dehydrogenases (ADHs) can offer excellent enantioselectivity and mild reaction conditions. [14][15][16]These enzymes often use a cofactor like NADH or NADPH, which needs to be regenerated in a catalytic cycle. [14]* Chiral Hydride Reagents: Stoichiometric reducing agents modified with chiral ligands, such as those derived from lithium aluminum hydride (LAH) and chiral diols like BINOL, can also be effective but are often less atom-economical than catalytic methods. [11][17] Q4: How do I purify the final product away from the boron byproducts?

A4: After quenching the reaction, an aqueous workup is essential. The boron byproducts are typically converted to boric acid and its esters, which are more water-soluble. A common procedure involves:

  • Quenching with methanol.

  • Diluting with an organic solvent (e.g., ethyl acetate).

  • Washing with a dilute acid (e.g., 1M HCl) to hydrolyze borate esters.

  • Washing with water and then brine.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtering, and concentrating under reduced pressure. The crude product is then typically purified by silica gel chromatography.

Experimental Protocols & Visualizations

Protocol: Optimized Asymmetric Reduction of 5'-Fluoro-2'-iodoacetophenone

This protocol is a representative example and may require optimization.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.

  • Cooling: Cool the flask to -20 °C using a suitable cooling bath.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (BH3-SMe2, 1.2 eq) to the catalyst solution while maintaining the temperature at -20 °C. Stir for 15 minutes to allow for the formation of the catalyst-borane complex.

  • Substrate Addition: In a separate flask, dissolve 5'-fluoro-2'-iodoacetophenone (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture over 45 minutes, ensuring the internal temperature does not rise above -15 °C.

  • Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC or HPLC until the starting ketone is consumed (typically 2-4 hours).

  • Quenching: Slowly and carefully add methanol dropwise to quench the excess borane. Allow the mixture to warm to room temperature.

  • Workup & Purification: Follow the workup procedure outlined in FAQ 4. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a pure compound.

Diagram: CBS Catalytic Cycle

CBS_Reductioncluster_mainCBS Catalytic CycleCatalystCBS Catalyst(Oxazaborolidine)ActiveComplexActive Catalyst-Borane ComplexCatalyst->ActiveComplex+ BH3BoraneBH3 Source(e.g., BH3-SMe2)Borane->ActiveComplexTransitionStateDiastereomericTransition StateActiveComplex->TransitionState+ KetoneKetoneProchiral Ketone(5'-fluoro-2'-iodoacetophenone)Ketone->TransitionStateProductComplexProduct-CatalystComplexTransitionState->ProductComplexHydride TransferProductComplex->CatalystProduct Release+ Borane SourceAlcohol(S)-Alcohol ProductProductComplex->Alcohol

Caption: The catalytic cycle for the CBS reduction of a prochiral ketone.

Technical Support Center: Synthesis of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol. This valuable chiral intermediate is crucial in the synthesis of various pharmaceutical compounds. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, with a focus on byproduct formation and optimization of reaction conditions.

Introduction to the Synthesis

The primary route to this compound involves the asymmetric reduction of the prochiral ketone, 5'-Fluoro-2'-iodoacetophenone. This transformation is critical for establishing the desired stereochemistry, which is often essential for the biological activity of the final pharmaceutical product. The choice of reduction methodology, including biocatalysis with ketoreductases (KREDs) or chemical methods like asymmetric transfer hydrogenation (ATH), significantly influences the reaction's success in terms of yield, enantioselectivity, and impurity profile.

This guide will delve into the common issues that can arise during this synthesis, providing a framework for diagnosing and resolving these problems based on sound chemical principles and field-proven experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Enantiomeric Excess (ee)

A suboptimal enantiomeric excess is a frequent challenge in asymmetric synthesis. The presence of the undesired (R)-enantiomer can compromise the purity and efficacy of downstream compounds.

Potential Causes:

  • Suboptimal Catalyst or Enzyme: The chosen chiral catalyst or ketoreductase may not be ideal for this specific substrate.

  • Incorrect Reaction Temperature: Temperature can significantly impact the enantioselectivity of many asymmetric reactions.

  • Presence of Racemizing Agents: Traces of acid or base in the reaction mixture or during work-up can lead to racemization of the desired product.

  • Incorrect Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the asymmetric induction step.

  • Low Catalyst/Enzyme Loading: Insufficient catalyst or enzyme may lead to a background, non-selective reduction.

Troubleshooting Protocol:

  • Catalyst/Enzyme Screening: If using a biocatalytic approach, screen a panel of ketoreductases to identify one with high stereoselectivity for 5'-Fluoro-2'-iodoacetophenone.[1] For chemical catalysis, screen different chiral ligands and metal precursors.

  • Temperature Optimization: Run the reaction at a range of temperatures (e.g., from 0 °C to 40 °C) to determine the optimal condition for enantioselectivity.

  • pH Control: Ensure the reaction and work-up conditions are performed under neutral or appropriately buffered conditions to prevent acid- or base-catalyzed racemization.

  • Solvent Selection: Evaluate a range of solvents with varying polarities. For ATH, aprotic solvents like toluene or dichloromethane are often preferred.[2]

  • Catalyst Loading: Incrementally increase the catalyst or enzyme loading to ensure the asymmetric pathway is dominant.

Issue 2: Presence of Dehalogenated Byproduct (1-(5-fluorophenyl)ethan-1-ol)

A significant byproduct often observed is the result of hydrodehalogenation, where the iodine atom is replaced by a hydrogen atom. This side reaction reduces the yield of the desired product and introduces a challenging impurity to separate.

Potential Causes:

  • Catalyst-Mediated Dehalogenation: Certain transition metal catalysts, particularly those based on palladium, can promote reductive dehalogenation.[3][4]

  • Hydrogen Source: In catalytic hydrogenation or transfer hydrogenation, the conditions may be too harsh, leading to the cleavage of the C-I bond.

  • Basic Conditions: Strong bases can sometimes facilitate dehalogenation pathways.[5]

Troubleshooting Protocol:

  • Catalyst Choice: If using a chemical method, consider catalysts less prone to dehalogenation. For instance, ruthenium-based catalysts are often used for asymmetric transfer hydrogenation of ketones.[6]

  • Ligand Modification: Employing bulkier, more electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can sometimes suppress dehalogenation by sterically hindering the approach of the C-I bond to the metal center.[3]

  • Milder Reducing Agents: In biocatalysis, the enzymatic reduction is typically chemoselective and avoids harsh conditions that lead to dehalogenation.

  • Base Optimization: If a base is required, screen milder inorganic bases like K₂CO₃ or Cs₂CO₃ instead of strong alkoxide bases.[3]

  • Solvent Effects: Solvents like dioxane and DMF have been observed to promote dehalogenation in some cross-coupling reactions; consider alternatives like toluene.[2]

Issue 3: Formation of Over-Reduced Byproduct (1-ethyl-5-fluoro-2-iodobenzene)

Over-reduction of the ketone to the corresponding alkane is another potential side reaction, leading to the formation of 1-ethyl-5-fluoro-2-iodobenzene.

Potential Causes:

  • Harsh Reducing Conditions: The use of strong, non-selective reducing agents or harsh reaction conditions can lead to the complete reduction of the carbonyl group.

  • Prolonged Reaction Times: Leaving the reaction for an extended period after completion can sometimes lead to further reduction.

Troubleshooting Protocol:

  • Choice of Reducing Agent: Utilize milder and more selective reducing agents. Asymmetric reduction methods, both biocatalytic and chemical, are generally highly selective for the ketone functionality and do not typically cause over-reduction to the alkane.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC and quench the reaction promptly upon completion to avoid over-reduction.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should look for when synthesizing this compound?

A1: The most frequently encountered byproducts are:

  • (R)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol: The undesired enantiomer, which impacts the enantiomeric excess.

  • 1-(5-fluorophenyl)ethan-1-ol: The dehalogenated product resulting from the replacement of the iodine atom with a hydrogen atom.

  • 5'-Fluoro-2'-iodoacetophenone: Unreacted starting material.

  • 1-ethyl-5-fluoro-2-iodobenzene: The over-reduced product where the carbonyl group is fully reduced to a methylene group.

Q2: How can I analyze the enantiomeric purity of my product?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of your product.[7][8] You will need a chiral stationary phase (CSP), such as one based on amylose or cellulose derivatives.[9][10]

Q3: What is the best way to purify the final product and remove the byproducts?

A3: Flash column chromatography on silica gel is a standard and effective method for purifying the desired chiral alcohol from the starting ketone and less polar byproducts like the over-reduced alkane.[11] Separating the dehalogenated alcohol can be more challenging due to similar polarities. Careful optimization of the eluent system is necessary. In some cases, recrystallization can also be an effective purification technique.

Q4: I am using a ketoreductase for the synthesis and observing low conversion. What should I do?

A4: Low conversion in a biocatalytic reaction can be due to several factors:

  • Enzyme Inhibition: The substrate or product may be inhibiting the enzyme at higher concentrations. Try running the reaction at a lower substrate concentration.

  • Cofactor Regeneration Issues: Ensure that the cofactor regeneration system (e.g., glucose dehydrogenase and glucose for NADPH regeneration) is active and not limiting the reaction.[12][13]

  • Suboptimal pH or Temperature: Check that the reaction is being run at the optimal pH and temperature for the specific ketoreductase.

  • Poor Substrate Solubility: 5'-Fluoro-2'-iodoacetophenone may have limited solubility in aqueous buffers. Adding a small amount of a co-solvent like DMSO can improve solubility.[12]

Q5: Can I use NMR to determine the enantiomeric excess?

A5: While chiral HPLC is the standard, NMR spectroscopy can be used to determine enantiomeric excess with the aid of a chiral solvating agent or a chiral derivatizing agent.[7][14] These agents interact differently with the two enantiomers, leading to separate signals in the NMR spectrum. However, this method can be less accurate than chiral HPLC for precise ee determination.

Data Presentation

Table 1: Common Byproducts and Their Identification

Byproduct NameMolecular FormulaIdentification MethodKey Diagnostic Signal
(R)-1-(5-Fluoro-2-iodophenyl)ethan-1-olC₈H₈FIOChiral HPLCSeparate peak from the (S)-enantiomer
1-(5-fluorophenyl)ethan-1-olC₈H₉FOMass Spectrometry, NMRAbsence of iodine signal in MS, characteristic aromatic proton signals in ¹H NMR
1-ethyl-5-fluoro-2-iodobenzeneC₈H₈FIMass Spectrometry, NMRAbsence of hydroxyl group signal in ¹H and ¹³C NMR, presence of ethyl group signals
5'-Fluoro-2'-iodoacetophenoneC₈H₆FIOTLC, HPLC, NMRPresence of a ketone carbonyl signal (~197 ppm) in ¹³C NMR[15]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Biocatalytic Asymmetric Reduction
  • Reaction Setup: In a suitable reaction vessel, prepare a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5).

  • Reagent Addition: Add the ketoreductase (KRED), a cofactor (e.g., NADPH or NADP⁺), and a cofactor regeneration system (e.g., glucose dehydrogenase and D-glucose).

  • Substrate Addition: Add the 5'-Fluoro-2'-iodoacetophenone, potentially dissolved in a minimal amount of a water-miscible co-solvent like DMSO to aid solubility.

  • Reaction Conditions: Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the yield and enantiomeric excess by chiral HPLC.[11][16]

Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation (ATH)
  • Catalyst Preparation: In a dry, inert-gas-flushed flask, dissolve the chiral ruthenium catalyst (e.g., RuCl--INVALID-LINK--) in a suitable solvent (e.g., 2-propanol or a formic acid/triethylamine mixture).[6]

  • Substrate Addition: Add the 5'-Fluoro-2'-iodoacetophenone to the catalyst solution.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up: Quench the reaction (e.g., with water if using a formic acid/triethylamine mixture). Extract the product with an organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry and concentrate.

  • Purification and Analysis: Purify the product by flash column chromatography and analyze for yield and enantiomeric excess by chiral HPLC.

Visualizations

Logical Relationship: Troubleshooting Low Enantiomeric Excess

Low_ee_Troubleshooting start Low Enantiomeric Excess (ee) Observed cause1 Suboptimal Catalyst/ Enzyme start->cause1 cause2 Incorrect Reaction Temperature start->cause2 cause3 Presence of Racemizing Agents start->cause3 cause4 Incorrect Solvent start->cause4 solution1 Screen Catalyst/ Enzyme Panel cause1->solution1 solution2 Optimize Reaction Temperature cause2->solution2 solution3 Control pH During Reaction & Work-up cause3->solution3 solution4 Evaluate Alternative Solvents cause4->solution4

Caption: Troubleshooting workflow for low enantiomeric excess.

Experimental Workflow: Biocatalytic Reduction

Biocatalytic_Workflow A Prepare Buffered Solution B Add KRED, Cofactor, and Regeneration System A->B C Add 5'-Fluoro-2'-iodoacetophenone B->C D Incubate at Controlled Temperature C->D E Monitor Reaction Progress (TLC/HPLC) D->E F Work-up: Extraction and Drying E->F G Purification: Column Chromatography F->G H Analysis: Yield and ee% (Chiral HPLC) G->H

Caption: Step-by-step workflow for biocatalytic reduction.

References

Technical Support Center: Optimization of Reaction Conditions for (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges in the asymmetric reduction of 1-(5-fluoro-2-iodophenyl)ethanone.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions based on established chemical principles.

Question 1: Low enantiomeric excess (ee) is observed. What are the likely causes and how can I improve the stereoselectivity?

Answer:

Achieving high enantioselectivity is the primary goal of this asymmetric synthesis. Low ee can stem from several factors related to the catalyst, reagents, and reaction conditions.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Suboptimal Catalyst System The choice of chiral ligand and metal precursor is critical for effective enantiodiscrimination. For halo-substituted acetophenones, Noyori-type ruthenium catalysts are often highly effective.[1] The arene ligand on the ruthenium and the substituents on the chiral diamine ligand influence the steric and electronic environment of the active catalyst.- Catalyst Selection: Employ a well-defined Noyori-type catalyst, such as RuCl--INVALID-LINK--. The (S,S)-catalyst is expected to yield the (S)-alcohol. - Ligand Variation: If the standard TsDPEN ligand is not providing sufficient selectivity, consider ligands with different electronic or steric properties.
Presence of Water Water can hydrolyze the catalyst and interfere with the formation of the active ruthenium hydride species, leading to a decrease in both activity and enantioselectivity.- Use Anhydrous Solvents: Ensure that all solvents (e.g., isopropanol, dichloromethane) are rigorously dried before use. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the ingress of atmospheric moisture.
Incorrect Base or Base Concentration The base is crucial for the in-situ formation of the active 16-electron ruthenium catalyst.[1] The nature and concentration of the base can significantly impact the reaction.- Choice of Base: For transfer hydrogenation with isopropanol, a mild base like potassium tert-butoxide or sodium isopropoxide is commonly used. In formic acid/triethylamine systems, triethylamine acts as the base. - Optimize Concentration: The catalyst-to-base ratio should be optimized. Typically, a slight excess of base relative to the catalyst is employed.
Reaction Temperature Higher temperatures can lead to decreased enantioselectivity by providing enough thermal energy to overcome the activation energy barrier for the formation of the undesired enantiomer.- Lower the Temperature: If you are running the reaction at elevated temperatures, try reducing it. Reactions are often run at room temperature or even lower to maximize enantioselectivity.

Logical Workflow for Troubleshooting Low ee:

G start Low Enantiomeric Excess (ee) catalyst Verify Catalyst Integrity and Chirality start->catalyst solvent Ensure Anhydrous Conditions catalyst->solvent If catalyst is confirmed base Optimize Base and Concentration solvent->base If conditions are anhydrous temp Lower Reaction Temperature base->temp If base is optimized analysis Re-analyze Product by Chiral HPLC temp->analysis After temperature adjustment

Caption: Troubleshooting workflow for low enantiomeric excess.

Question 2: The reaction shows low or no conversion of the starting ketone. How can I improve the reaction yield?

Answer:

Low conversion indicates an issue with the catalytic activity. This can be due to catalyst deactivation, insufficient reaction time, or suboptimal reaction parameters.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Catalyst Deactivation The ruthenium catalyst can be sensitive to air and moisture. Impurities in the substrate or solvent can also poison the catalyst.- Inert Atmosphere: As mentioned for low ee, maintaining an inert atmosphere is crucial. - Purify Substrate: Ensure the starting material, 1-(5-fluoro-2-iodophenyl)ethanone, is pure and free from impurities that could act as catalyst poisons. - Degas Solvents: Degassing solvents prior to use can remove dissolved oxygen, which can oxidize and deactivate the catalyst.
Insufficient Catalyst Loading While catalytic, the reaction requires a sufficient amount of the active species to proceed at a reasonable rate.- Increase Catalyst Loading: If conversion is low, consider increasing the catalyst loading (e.g., from 0.5 mol% to 1-2 mol%).
Suboptimal Hydrogen Donor The choice and quality of the hydrogen donor are critical. Isopropanol is a common and effective hydrogen donor, but its purity is important. The formic acid/triethylamine azeotrope is another excellent system.- High-Purity Isopropanol: Use high-purity, anhydrous isopropanol. - Formic Acid/Triethylamine: Consider using a 5:2 molar mixture of formic acid and triethylamine as the hydrogen source, which can be very effective.
Inadequate Reaction Time or Temperature The reaction may simply be slow under the current conditions.- Increase Reaction Time: Monitor the reaction by TLC or GC/LC-MS and allow it to proceed for a longer duration. - Increase Temperature: While this may negatively impact ee, a moderate increase in temperature (e.g., to 40-50 °C) can significantly increase the reaction rate. A balance between conversion and enantioselectivity must be found.

Question 3: I am observing significant side products, particularly a de-iodinated product. How can I minimize this?

Answer:

The carbon-iodine bond in the starting material and product can be susceptible to reduction under certain catalytic conditions, leading to the formation of 1-(5-fluorophenyl)ethan-1-ol as a byproduct.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Harsh Reaction Conditions High temperatures and prolonged reaction times can promote the reductive dehalogenation side reaction. The ruthenium hydride species is a potent reducing agent.- Milder Conditions: Use the mildest possible conditions that still afford a reasonable reaction rate. This often means lower temperatures and shorter reaction times. - Optimize Hydrogen Source: The choice of hydrogen donor can influence the prevalence of side reactions. Experiment with both isopropanol/base and formic acid/triethylamine systems to see which gives a cleaner reaction profile.
Catalyst System Some catalyst systems may have a higher propensity for dehalogenation.- Screen Catalysts: If dehalogenation is a persistent issue, screening different chiral ligands or even different transition metals (though ruthenium is generally preferred for this transformation) could be considered.
Excess Reducing Agent A large excess of the hydrogen donor is typically used, but in some cases, very long reaction times in the presence of a highly active catalyst could lead to over-reduction.- Monitor Reaction Progress: Carefully monitor the reaction and work it up as soon as the starting material is consumed to avoid prolonged exposure of the product to the reducing conditions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Noyori-type asymmetric transfer hydrogenation?

A1: The reaction proceeds through a concerted, six-membered transition state. The ruthenium(II) precatalyst is activated by a base to form a 16-electron active species. This species then reacts with the hydrogen donor (e.g., isopropanol) to form a ruthenium hydride. The prochiral ketone coordinates to the ruthenium, and the hydride is transferred to the carbonyl carbon while a proton is transferred from the ligand to the carbonyl oxygen, all in a single step. The chiral ligand creates a sterically and electronically defined environment that favors the approach of the ketone from one face, leading to the preferential formation of one enantiomer of the alcohol product.[1]

G precatalyst Ru(II) Precatalyst active_catalyst 16e- Ru(II) Active Catalyst precatalyst->active_catalyst + Base, - HCl ru_hydride 18e- Ru(II) Hydride active_catalyst->ru_hydride + Isopropanol, - Acetone ketone_complex Ketone-Ru Hydride Complex ru_hydride->ketone_complex + Ketone ketone_complex->active_catalyst Hydride Transfer product (S)-Alcohol Product ketone_complex->product

References

stability and degradation of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth information regarding the stability and degradation of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol. This document addresses potential challenges encountered during experimental procedures and offers troubleshooting advice in a comprehensive question-and-answer format.

Introduction

This compound is a key chiral intermediate in the synthesis of various pharmaceuticals, notably as a building block for the ALK and ROS1 inhibitor, Lorlatinib.[1] Its chemical structure, featuring a secondary benzylic alcohol and an ortho-iodinated fluorophenyl ring, presents specific stability considerations that are crucial for maintaining its purity and ensuring the success of subsequent synthetic steps. This guide is designed to proactively address common issues and provide a framework for troubleshooting unexpected experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Storage and Handling

Question 1: What are the optimal storage conditions for this compound to ensure long-term stability?

Answer: To maintain the integrity of this compound, it is recommended to store the compound in a cool, dry, and dark environment. Exposure to light, heat, and atmospheric oxygen should be minimized. The ideal storage temperature is between 2-8°C. The container should be tightly sealed to prevent moisture ingress and oxidation. For long-term storage, flushing the container with an inert gas like argon or nitrogen is a beneficial practice.

Question 2: I've noticed a slight discoloration of the compound over time. What could be the cause and is the material still usable?

Answer: Discoloration, often a yellowish or brownish tint, can be an indicator of degradation. The primary culprits are typically photodecomposition or slow oxidation. The ortho-iodo functional group on the aromatic ring is particularly susceptible to light-induced degradation, which can lead to the liberation of elemental iodine, a colored species.[2]

Before using discolored material, it is imperative to re-analyze its purity via analytical techniques such as HPLC, GC, or NMR. If the purity meets the requirements of your experiment, the material may still be usable. However, for sensitive applications, using a freshly purified or new batch is advisable.

Stability in Solution

Question 3: What solvents are recommended for dissolving this compound, and are there any I should avoid?

Answer: this compound is soluble in a range of common organic solvents, including tetrahydrofuran (THF), ethyl acetate (EtOAc), and dichloromethane (DCM).[1] When preparing solutions for reactions or analysis, it is crucial to use high-purity, dry solvents.

Avoid prolonged exposure to acidic or strongly basic conditions, as these can promote side reactions. Acidic conditions can facilitate dehydration or etherification, while strong bases may lead to deprotonation of the alcohol and potential side reactions. Also, be cautious with solvents that can generate radical species, especially under heating or sonication, as this can promote deiodination.[2]

Question 4: My reaction mixture is turning dark after adding a reagent. What could be happening?

Answer: A darkening of the reaction mixture often points to a degradation process. Given the structure of this compound, several possibilities exist:

  • Deiodination: The carbon-iodine bond is relatively weak and can be cleaved under various conditions, including heat, light, or the presence of radical initiators or certain transition metals.[2] This can lead to the formation of colored byproducts.

  • Oxidation: The secondary benzylic alcohol can be oxidized to the corresponding ketone, 1-(5-fluoro-2-iodophenyl)ethanone. This is more likely in the presence of oxidizing agents or atmospheric oxygen, especially at elevated temperatures.

  • Dehydration: In the presence of strong acids and heat, benzylic alcohols can undergo dehydration to form alkenes.

To troubleshoot, consider running the reaction under an inert atmosphere, protecting it from light, and ensuring the purity of all reagents and solvents.

Thermal and Photochemical Degradation

Question 5: What is the thermal stability of this compound? Are there temperature limits I should be aware of during my experiments?

Question 6: How sensitive is this compound to light? Should I take special precautions?

Answer: Aryl iodides are known to be light-sensitive.[3][4][5] Exposure to UV or even ambient light can promote the homolytic cleavage of the C-I bond, leading to radical-mediated degradation pathways.[2] It is strongly recommended to protect solutions and solid samples of this compound from light by using amber vials or by wrapping containers in aluminum foil. This is particularly important for reactions run over extended periods and for samples being analyzed by techniques that use UV detectors.

Potential Degradation Pathways

The primary modes of degradation for this compound are inferred from the known reactivity of its functional groups. The following diagram illustrates the most probable degradation pathways.

G A This compound B 1-(5-Fluoro-2-iodophenyl)ethanone A->B Oxidation (e.g., O2, heat, oxidizing agents) C 1-(5-Fluorophenyl)ethanol A->C Reductive Deiodination (e.g., light, heat, radical initiators) D 5-Fluoro-2-iodostyrene A->D Dehydration (e.g., strong acid, heat)

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

  • Analysis:

    • Inject the sample and analyze the chromatogram for the main peak corresponding to the product and any impurity peaks. The retention times of potential degradation products (ketone, deiodinated alcohol) will likely differ from the parent compound.

Protocol 2: Forced Degradation Study (Photostability)

This protocol, based on ICH Q1B guidelines, can be used to assess the photostability of the compound.[6][7]

  • Sample Preparation:

    • Prepare two identical solutions of the compound (e.g., 1 mg/mL in methanol) in clear glass vials.

    • Prepare a "dark control" by wrapping one of the vials completely in aluminum foil.

  • Exposure:

    • Place both the exposed sample and the dark control in a photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis:

    • After the exposure period, analyze both the exposed sample and the dark control by HPLC (using the method in Protocol 1).

    • Compare the chromatograms to assess the extent of degradation. Significant new peaks or a decrease in the main peak area in the exposed sample compared to the dark control indicates photosensitivity.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues encountered when working with this compound.

G start Problem Encountered (e.g., low yield, impurity formation) check_purity Check Purity of Starting Material (HPLC, NMR) start->check_purity is_pure Is Starting Material Pure? check_purity->is_pure purify Purify Starting Material (e.g., column chromatography, recrystallization) is_pure->purify No review_conditions Review Reaction Conditions is_pure->review_conditions Yes purify->check_purity check_light Was reaction protected from light? review_conditions->check_light protect_light Repeat reaction with light protection (e.g., amber flask, foil) check_light->protect_light No check_atmosphere Was reaction run under inert atmosphere? check_light->check_atmosphere Yes end Problem Resolved protect_light->end use_inert Repeat reaction under N2 or Ar check_atmosphere->use_inert No check_temp Was reaction temperature too high? check_atmosphere->check_temp Yes use_inert->end lower_temp Repeat reaction at a lower temperature check_temp->lower_temp Yes check_temp->end No lower_temp->end

Caption: A logical workflow for troubleshooting experimental issues.

Summary of Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₈FIO[1][8]
Molecular Weight266.05 g/mol [1][8]
AppearanceWhite crystals or colorless oil[1]
CAS Number1454847-96-1[1][8]

References

proper storage conditions for (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

Introduction: The Criticality of Proper Storage

This compound is a chiral alcohol and a key synthetic intermediate, notably in the production of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy[1]. The stability and purity of this reagent are paramount for the success of subsequent synthetic steps, affecting reaction yield, impurity profiles, and the enantiomeric integrity of the final active pharmaceutical ingredient.

This guide provides a comprehensive overview of the optimal storage and handling conditions for this compound. As Senior Application Scientists, we aim to move beyond simple instructions to explain the underlying chemical principles, ensuring the long-term viability of your research materials.

Core Storage Recommendations at a Glance

For rapid reference, the ideal storage conditions are summarized below. The subsequent sections will elaborate on the scientific rationale behind each parameter.

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes thermal degradation and potential side reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Protects against atmospheric moisture and oxidation.
Light In an amber or opaque vial, stored in the darkPrevents photolytic cleavage of the sensitive carbon-iodine bond.
Container Tightly sealed, chemically resistant glass vialEnsures integrity and prevents contamination.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions encountered by researchers during the storage and handling of this compound.

Q1: What are the specific, validated storage conditions for this compound?

The most consistently recommended storage condition is refrigeration between 2-8°C. The compound should be stored in a tightly sealed container, protected from light. Many suppliers ship the product at ambient temperature, but long-term storage requires refrigeration to maintain purity and stability.

Q2: You mention refrigeration is key. What specific degradation pathways are we trying to prevent?

While the molecule is relatively stable, the primary concerns are twofold:

  • Oxidation: The secondary alcohol functional group is susceptible to oxidation to the corresponding ketone, 5'-Fluoro-2'-iodoacetophenone. While this may be a slow process, elevated temperatures can accelerate it, especially in the presence of trace metal impurities or oxygen.

  • General Thermal Decomposition: Like many complex organic molecules, prolonged exposure to ambient or elevated temperatures can lead to undefined degradation pathways, reducing the overall purity of the material.

Q3: Why is protection from moisture ("sealed in dry") so critical?

Storing the compound "sealed in dry" is crucial to prevent the ingress of atmospheric moisture. While this alcohol is not aggressively hygroscopic, repeated exposure to humid air can lead to the absorption of water. This is problematic for two main reasons:

  • Reaction Stoichiometry: If the compound is used in a water-sensitive reaction (e.g., involving organometallics or strong bases), the presence of water will interfere with the stoichiometry and potentially quench the reagents, leading to failed or low-yield reactions.

  • Physical State: The compound is described as both a solid and a liquid, suggesting it may have a low melting point. Absorbed water can depress the melting point or turn a solid into a viscous oil, making it difficult to handle and weigh accurately.

Q4: What is the scientific basis for requiring dark storage?

The requirement for dark storage is directly linked to the presence of the iodine substituent on the phenyl ring. The carbon-iodine (C-I) bond is significantly weaker than carbon-fluorine (C-F) or carbon-hydrogen (C-H) bonds and is susceptible to photolytic cleavage upon exposure to light, particularly in the UV spectrum. This can initiate radical reactions, leading to discoloration (often a pink or brownish tint due to iodine formation) and the generation of impurities.

Compound This compound Radicals Aryl & Iodo Radicals Compound->Radicals Photolytic Cleavage of C-I Bond Light Light (hv) Degradation Degradation Products (e.g., I2, biphenyls) Radicals->Degradation Recombination/ Further Reactions Start Start: Compound in 2-8°C Storage Equilibrate 1. Remove container from cold storage. Allow to equilibrate to Room Temperature (approx. 30-60 min). Start->Equilibrate Inert 2. Move to inert atmosphere (glovebox or nitrogen/argon line). Equilibrate->Inert Prevents water condensation Sample 3. Open container and quickly weigh the desired amount. Inert->Sample Seal 4. Purge headspace with inert gas, tightly reseal the container. Sample->Seal End End: Sample ready for use Sample->End Store 5. Return container to 2-8°C storage. Seal->Store

References

resolving issues with chiral purity of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the chiral purity of this important synthetic intermediate. We will explore the causality behind experimental challenges and provide field-proven, actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis, purification, and analysis of this compound.

Q1: My initial synthesis resulted in low enantiomeric excess (e.e.). What are the common causes?

Low enantiomeric excess following an asymmetric synthesis, typically an asymmetric reduction of the corresponding ketone (5-Fluoro-2-iodoacetophenone), is a frequent issue. The root causes can usually be traced to several key areas of the reaction:

  • Catalyst Inactivity or Degradation: The chiral catalyst (e.g., a Ru- or Rh-based complex) is the heart of the asymmetric induction. Its effectiveness can be compromised by impurities in the substrate or solvent, exposure to oxygen or moisture, or improper storage.

  • Sub-optimal Reaction Conditions: Asymmetric reductions are highly sensitive to temperature, pressure (for hydrogenations), and reaction time. Deviations from the validated protocol can lead to an increase in the background, non-selective reduction, thereby lowering the e.e.

  • Substrate Quality: Impurities in the starting ketone can sometimes interfere with or poison the catalyst. Ensure the 5-Fluoro-2-iodoacetophenone is of high purity before use.

  • Racemization During Reaction: Although less common for this specific alcohol under typical reduction conditions, the product itself can racemize if the reaction conditions are too harsh (e.g., excessively high temperatures or presence of strong acids/bases). Benzylic alcohols are susceptible to racemization via formation of a stabilized carbocation intermediate.[1][2]

Q2: I'm observing peak broadening or poor separation on my chiral HPLC. How can I optimize the analytical method?

Achieving a baseline resolution of enantiomers is critical for accurate e.e. determination. If you are experiencing issues, a systematic approach to method development is required.[3][4]

  • Column Selection: The choice of chiral stationary phase (CSP) is the most critical factor. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose like Chiralpak® AD or Chiralcel® OD) are excellent starting points for aryl alcohols.[5][6]

  • Mobile Phase Composition: For normal-phase chromatography, the ratio of the non-polar solvent (typically n-hexane) to the polar modifier (typically 2-propanol or ethanol) is the primary lever for adjusting retention and resolution. Small amounts of additives (0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine for basic compounds) can dramatically improve peak shape, although they are not usually necessary for neutral alcohols.[4]

  • Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution at the cost of longer analysis times. Temperature affects the thermodynamics of the chiral recognition process; adjusting the column temperature (e.g., between 15°C and 40°C) can have a significant and sometimes unpredictable effect on separation.

Q3: My enantiomeric excess decreases after workup or purification. What is happening and how can I prevent it?

A drop in e.e. post-synthesis points directly to racemization. The benzylic position of the alcohol makes its stereocenter labile under certain conditions.

  • Mechanism of Racemization: The C-O bond of the alcohol can be protonated by acid, turning the hydroxyl group into a good leaving group (water). Departure of water generates a planar, achiral benzylic carbocation. Subsequent attack by a nucleophile (like water) can occur from either face, leading to a racemic mixture.[1][7] A similar outcome can be facilitated by strong bases.

  • Prevention Strategies:

    • Avoid Strong Acids and Bases: During aqueous workup, use buffered solutions (e.g., saturated ammonium chloride, sodium bicarbonate) instead of strong acids or bases to neutralize the reaction.

    • Minimize Heat Exposure: Avoid prolonged heating or distillation at high temperatures, as this can promote elimination/re-addition pathways that scramble the stereocenter.

    • Solvent Choice: When performing solvent exchanges, be mindful that residual acidic or basic impurities can trigger racemization.

Q4: What are the most effective methods for enriching the (S)-enantiomer if my initial e.e. is low?

If the synthesis yields a product with suboptimal e.e., several methods can be employed for enantiomeric enrichment.[8]

  • Preparative Chiral Chromatography: This is often the most direct method. The analytical HPLC method is scaled up using a larger-diameter column to separate larger quantities of the material. While effective, it can be costly in terms of solvents and column wear.

  • Classical Resolution via Diastereomeric Recrystallization: This classic technique involves reacting the racemic or enantio-enriched alcohol with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.[9] Because diastereomers have different physical properties, they can often be separated by fractional crystallization.

    • For an alcohol, this typically requires derivatization to an acid (e.g., forming a hemiester with phthalic or maleic anhydride), followed by salt formation with a chiral base (e.g., cinchonidine, (+)-dehydroabietylamine).[10][11] After separation, the ester is hydrolyzed to recover the enantiopure alcohol.

  • Enzymatic Kinetic Resolution (EKR): This method uses an enzyme (often a lipase) that selectively acylates one enantiomer of the alcohol, leaving the other unreacted. For example, lipase-catalyzed acylation of the racemic alcohol would preferentially acylate the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted alcohol, which can then be separated from the ester.

Visual Troubleshooting Workflow

This flowchart provides a logical pathway for diagnosing and resolving issues of low enantiomeric purity.

G start Start: Low e.e. of This compound check_point Where was low e.e. observed? start->check_point synthesis Immediately after synthesis check_point->synthesis Post-Reaction post_workup After workup / purification check_point->post_workup Post-Purification synth_cause Potential Cause? synthesis->synth_cause workup_cause Racemization likely occurred. post_workup->workup_cause catalyst Catalyst issue? synth_cause->catalyst Yes conditions Suboptimal conditions? synth_cause->conditions No sol_catalyst Verify catalyst source & activity. Use fresh, anhydrous solvent. Ensure inert atmosphere. catalyst->sol_catalyst Yes sol_conditions Optimize temperature, pressure, and reaction time. Verify substrate purity. conditions->sol_conditions Yes workup_check Check process steps workup_cause->workup_check acid_base Exposure to strong acid/base? workup_check->acid_base Yes heat Exposure to high temperature? workup_check->heat No sol_acid_base Use buffered solutions for workup. (e.g., NH4Cl, NaHCO3) acid_base->sol_acid_base Yes sol_heat Avoid high temperatures during distillation or drying. heat->sol_heat Yes

Caption: Troubleshooting decision tree for low enantiomeric excess.

Key Experimental Protocols

Protocol 1: Chiral HPLC Method for e.e. Determination

This protocol provides a starting point for analyzing the enantiomeric purity of 1-(5-Fluoro-2-iodophenyl)ethan-1-ol. Optimization may be required.

  • Column: A polysaccharide-based Chiral Stationary Phase (CSP) such as Chiralpak® AD-H or Chiralcel® OD-H (or equivalent), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) = 90 / 10 (v/v). The ratio may be adjusted (e.g., to 95/5 or 80/20) to optimize resolution and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.

  • Injection Volume: 10 µL.

  • System Suitability:

    • Inject a racemic standard to confirm the separation of the two enantiomers.

    • The resolution factor (Rs) between the two enantiomer peaks should be greater than 1.5 for accurate quantification.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

    • Where Area_major is the peak area of the desired (S)-enantiomer and Area_minor is the peak area of the (R)-enantiomer.

Protocol 2: General Procedure for Enantiomeric Enrichment via Diastereomeric Recrystallization

This protocol outlines the general steps for classical resolution. Specific resolving agents and solvents must be determined experimentally.[12]

  • Step A: Hemiester Formation

    • In a suitable flask under an inert atmosphere, dissolve 1.0 equivalent of the enantio-enriched alcohol in an anhydrous solvent (e.g., toluene or dichloromethane).

    • Add 1.1 equivalents of phthalic anhydride (or maleic anhydride) and a catalytic amount of a base like DMAP (4-Dimethylaminopyridine).

    • Heat the mixture gently (e.g., 40-50 °C) and monitor by TLC until the starting alcohol is consumed.

    • Cool the reaction, perform an appropriate aqueous workup to remove excess anhydride, and isolate the crude hemiester product.

  • Step B: Diastereomeric Salt Formation & Crystallization

    • Dissolve the crude hemiester in a suitable solvent (e.g., ethyl acetate, ethanol, or a mixture). Screening is required to find the best crystallization solvent.[12]

    • Add 0.5 equivalents of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or cinchonidine). The choice of resolving agent is critical and often requires screening.

    • Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature, and then potentially to 0-4 °C to induce crystallization.

    • One diastereomeric salt should preferentially crystallize due to lower solubility.

  • Step C: Isolation and Liberation of the Enantiopure Alcohol

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • To check the purity, a small sample of the salt can be hydrolyzed back to the alcohol and analyzed by chiral HPLC.

    • Once the desired diastereomer is isolated, suspend it in a biphasic system (e.g., ethyl acetate and water).

    • Acidify with a dilute acid (e.g., 1 M HCl) to break the salt and protonate the hemiester. Separate the organic layer.

    • Hydrolyze the purified hemiester using a base (e.g., 1 M NaOH) to liberate the enantiopure alcohol. Isolate the final product by extraction.

Data Summary Tables

Table 1: Common Chiral Stationary Phases (CSPs) for Aryl Alcohol Separation

CSP TypeCommon Trade NamesTypical Mobile PhaseCharacteristics
Amylose CarbamateChiralpak® AD, ASHexane/AlcoholBroad applicability for many chiral compounds, including aryl alcohols.
Cellulose CarbamateChiralcel® OD, OJHexane/AlcoholComplementary selectivity to amylose-based phases.
Pirkle-TypeWhelk-O®, ULMOHexane/AlcoholBased on π-π interactions; effective for aromatic compounds.
Macrocyclic GlycopeptideChirobiotic® V, TPolar Organic, RPCan be used in multiple modes (Normal, Reversed, Polar Organic).

References

identifying and removing impurities from (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Impurity Identification and Remediation

Welcome to the technical support guide for (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol. As a key chiral building block in the synthesis of complex pharmaceutical agents, such as the ALK inhibitor Lorlatinib, its purity is paramount.[1] This document, designed for researchers, scientists, and drug development professionals, provides expert-driven answers to common challenges encountered in ensuring the chemical and stereochemical integrity of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the quality control of this compound.

Q1: What are the most common impurities I should expect in my sample?

A1: Based on its synthesis—typically the chiral reduction of 1-(5-Fluoro-2-iodophenyl)ethanone—the most prevalent impurities are:

  • Starting Material: Unreacted 1-(5-Fluoro-2-iodophenyl)ethanone (the ketone).[2][3]

  • Enantiomeric Impurity: The incorrect enantiomer, (R)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol. The presence of even small amounts of enantiomeric impurities in chiral starting materials can significantly impact the purity of the final product.[4][5][6]

  • Oxidation Product: The corresponding ketone, which can also form via air oxidation of the alcohol during storage or workup.

  • Solvent Residues: Residual solvents from the reaction or purification, such as tetrahydrofuran (THF), ethyl acetate (EtOAc), or heptanes.[1]

Q2: What is the quickest way to get a baseline assessment of my sample's purity?

A2: A combination of ¹H NMR and chiral HPLC is the most efficient approach.

  • ¹H NMR Spectroscopy will quickly confirm the structural integrity of the molecule and reveal the presence of organic impurities, like the starting ketone or residual solvents.

  • Chiral High-Performance Liquid Chromatography (HPLC) is essential for determining the enantiomeric excess (e.e.), which is a critical quality attribute for this chiral alcohol.[][8]

Q3: My sample purity is decreasing over time. What are the optimal storage conditions?

A3: Secondary alcohols, particularly benzylic ones, can be susceptible to air oxidation, which converts them back to the ketone impurity. For optimal stability, store the compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and at reduced temperatures (2-8 °C). Protect it from light, which can also catalyze degradation.

Section 2: Troubleshooting Guide: Purity Issues & Solutions

This section provides a deeper dive into specific purity problems and offers systematic approaches for their resolution.

Problem 1: Low Enantiomeric Excess (e.e.) Detected

Q: My chiral HPLC analysis shows a significant peak for the (R)-enantiomer, resulting in an e.e. below 99%. How can I improve the enantiomeric purity?

Expert Analysis: The presence of the undesired (R)-enantiomer is a common issue in asymmetric synthesis.[4][5] It typically stems from incomplete stereoselectivity in the reduction of the prochiral ketone. While re-running the reaction with a more selective catalyst is one option, purifying the existing material is often more practical.

Solutions:

  • Preparative Chiral Chromatography: This is the most direct and effective method for separating enantiomers.[8] Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often highly effective for separating chiral alcohols.[9]

  • Diastereomeric Recrystallization: This classical chemical resolution technique involves reacting the chiral alcohol with a chiral resolving agent (e.g., a chiral carboxylic acid) to form a pair of diastereomers. These diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization.[10] Afterward, the resolving agent is cleaved to recover the purified (S)-enantiomer. This method is often more scalable but requires more developmental effort than preparative chromatography.

Problem 2: Contamination with Starting Ketone

Q: My ¹H NMR and HPLC results show the presence of 1-(5-Fluoro-2-iodophenyl)ethanone. How can I remove this impurity?

Expert Analysis: The ketone impurity can be present due to an incomplete reduction reaction or from oxidation of the alcohol product. Since the ketone and alcohol have similar aromatic structures but differ in polarity (the alcohol is more polar), they are readily separable.

Solutions:

  • Flash Column Chromatography: This is the most common and effective laboratory-scale method. The higher polarity of the alcohol's hydroxyl group causes it to have a stronger affinity for the silica gel stationary phase compared to the less polar ketone.

    • Recommended Conditions: Use a silica gel stationary phase with a non-polar/polar solvent system gradient, such as Hexanes/Ethyl Acetate. The ketone will elute first, followed by the pure alcohol. A typical gradient might start at 99:1 and gradually increase to 96:4 (Hexanes:EtOAc).[1]

  • Selective Reduction: If the ketone impurity is present in a small amount, a chemoselective reduction can be performed. Using a mild reducing agent like sodium borohydride (NaBH₄) will convert the residual ketone to the desired alcohol.[11][12] This will result in a racemic mixture of the newly formed alcohol, so a subsequent chiral purification step might still be necessary if the enantiomeric excess is critical. Lithium aluminium hydride (LiAlH₄) is also effective but is much more reactive and requires strictly anhydrous conditions.[11][13]

  • Preparative HPLC: For very high purity requirements, preparative reverse-phase HPLC can also effectively separate the ketone from the more polar alcohol.

Problem 3: Unidentified Peaks in Chromatogram

Q: My HPLC/GC analysis shows several small, unidentified peaks. What is a systematic approach to identify and eliminate them?

Expert Analysis: Unidentified peaks can be byproducts from the synthesis, degradation products, or contaminants from reagents and solvents. A logical workflow is crucial for efficient identification.

Solution Workflow:

  • Characterize the Impurities: Use mass spectrometry (LC-MS or GC-MS) to determine the molecular weight of each unknown impurity. This is the most critical first step.

  • Hypothesize Structures: Based on the molecular weights and the reaction chemistry, propose likely structures. For example, a mass corresponding to the loss of iodine could indicate a de-iodinated byproduct.

  • Confirm with Spectroscopy: If an impurity can be isolated (e.g., via preparative HPLC), use NMR spectroscopy to confirm its structure.

  • Select Purification Method: Once the impurity is identified, choose a purification strategy based on its properties (polarity, boiling point, etc.) relative to the desired product. Flash chromatography and recrystallization are the most common methods.[14][15][16][17]

Section 3: Detailed Experimental Protocols

Protocol 1: Analytical Chiral HPLC Method

This protocol provides a starting point for determining the enantiomeric excess of this compound. Method optimization may be required.[9][18][19]

ParameterRecommended Condition
Column Chiralpak IA, IC, or OJ-H (Polysaccharide-based CSP)
Dimensions 4.6 x 250 mm, 5 µm particle size
Mobile Phase Isocratic mixture of Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C (can be varied to optimize resolution)[19]
Detection UV at 220 nm or 254 nm
Sample Prep Dissolve sample in mobile phase or ethanol (~1 mg/mL)
Protocol 2: Purification by Flash Column Chromatography

This protocol is designed to remove less polar impurities, such as the starting ketone.

  • Prepare the Column: Dry-pack a glass column with an appropriate amount of silica gel (typically 50-100 times the mass of the crude sample).

  • Prepare the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel and dry it under vacuum.

  • Load the Column: Carefully add the dried sample-silica mixture to the top of the column.

  • Elute: Begin elution with a low-polarity solvent mixture (e.g., 98:2 Hexanes:Ethyl Acetate).

  • Run Gradient: Gradually increase the polarity of the mobile phase (e.g., to 95:5 Hexanes:Ethyl Acetate) to elute the desired alcohol.

  • Monitor: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization

This protocol can enhance both chemical and enantiomeric purity if the sample is already of moderate to high purity.

  • Solvent Screening: Identify a suitable solvent or solvent system. An ideal solvent will dissolve the compound completely at its boiling point but poorly at room temperature or below.[14][16] Heptanes or a mixture of ethyl acetate and heptanes are good starting points.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.[15][17]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of pure crystals.[15]

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Ice Bath: Once crystal formation is well underway at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Section 4: Visualization Workflows

Impurity Identification Workflow

This diagram outlines a systematic approach to identifying unknown impurities found during analysis.

G cluster_0 Impurity Identification Workflow start Crude Sample Analysis (HPLC, GC, NMR) check_purity Purity Meets Specification? start->check_purity unknown_peaks Unknown Peaks Detected check_purity->unknown_peaks No end_ok Product OK check_purity->end_ok Yes lcms Analyze by LC-MS / GC-MS unknown_peaks->lcms get_mw Determine Molecular Weight (MW) lcms->get_mw hypothesize Hypothesize Structure (Based on MW & Synthesis) get_mw->hypothesize isolate Isolate Impurity (Prep-HPLC) hypothesize->isolate nmr Confirm Structure (NMR) isolate->nmr purify Select Purification Method nmr->purify end_purify Purified Product purify->end_purify

Caption: A systematic workflow for identifying and addressing unknown impurities.

Purification Method Selection Guide

This decision tree helps in selecting the most appropriate purification technique based on the primary impurity type.

G cluster_1 Purification Method Selection start Identify Primary Impurity ketone Starting Ketone (Different Polarity) start->ketone enantiomer (R)-Enantiomer (Same Polarity) start->enantiomer other Other Byproduct (e.g., De-iodinated) start->other flash_chrom Flash Column Chromatography ketone->flash_chrom prep_hplc Preparative Chiral SFC / HPLC enantiomer->prep_hplc other->flash_chrom recrystallize Recrystallization (If high purity) other->recrystallize

Caption: Decision tree for selecting a purification method based on impurity type.

References

Technical Support Center: Preserving the Stereochemical Integrity of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Welcome to the dedicated technical support guide for handling (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the enantiomeric purity of this critical chiral intermediate. As a key building block in the synthesis of pharmaceuticals like Lorlatinib, ensuring its stereochemical integrity is paramount.[1]

Troubleshooting Guide: Diagnosing and Preventing Racemization

This section addresses common issues encountered during the synthesis, purification, and storage of this compound that can lead to a loss of enantiomeric excess (% ee).

Issue 1: Significant drop in % ee after synthesis and workup.

Possible Cause 1: Acid-Catalyzed Racemization.

Benzylic alcohols, such as the topic compound, are susceptible to racemization under acidic conditions.[2] The presence of even trace amounts of acid can protonate the hydroxyl group, which then departs as a water molecule to form a resonance-stabilized benzylic carbocation. This planar, achiral intermediate can then be attacked by a nucleophile (like water) from either face, leading to a racemic mixture.

Preventative & Corrective Actions:

  • Neutralize Immediately: During aqueous workup, ensure the organic layer is washed with a mild base, such as a saturated sodium bicarbonate solution, to quench any residual acid.

  • Avoid Strong Acids: If a reaction requires acidic conditions, opt for the mildest possible acid and the lowest effective temperature. Consider using buffered systems to maintain a stable pH.

  • Ahydrous Conditions: For subsequent reactions, ensure all solvents and reagents are rigorously dried to prevent the formation of acidic species.

Possible Cause 2: High Temperatures During Purification.

Elevated temperatures, particularly during distillation or prolonged heating for solvent evaporation, can provide the energy needed to overcome the activation barrier for racemization, even in the absence of a strong catalyst.

Preventative & Corrective Actions:

  • Use Rotary Evaporation: Concentrate solutions under reduced pressure at low temperatures (e.g., < 40°C).

  • Avoid Distillation if Possible: If distillation is necessary, use high vacuum to lower the boiling point. Flash column chromatography is often a milder alternative for purification.

Issue 2: Gradual decrease in % ee during storage.

Possible Cause 1: Inappropriate Storage Conditions.

Long-term storage at room temperature, especially in solution, can lead to slow racemization. The stability of chiral alcohols is often dependent on the storage medium and temperature.

Preventative & Corrective Actions:

  • Solid-State Storage: Store the purified alcohol as a solid (crystalline form is ideal) whenever possible.[1]

  • Low Temperature: For both solid and solution storage, use low temperatures. Short-term storage (1-2 weeks) at -20°C is recommended, while long-term storage should be at -80°C.[3]

  • Inert Atmosphere: For sequences containing sensitive functional groups, purging the storage vial with an inert gas like argon or nitrogen can prevent oxidative degradation, which might produce byproducts that could catalyze racemization.[3]

  • Solvent Choice: If storage in solution is unavoidable, choose a non-polar, aprotic solvent. Avoid protic solvents like methanol, which can facilitate proton transfer.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound?

A1: The most probable mechanism is through the formation of a planar, achiral benzylic carbocation intermediate. This is typically facilitated by Brønsted or Lewis acids, which promote the departure of the hydroxyl group as a leaving group (e.g., water). The subsequent non-stereoselective attack by a nucleophile on the carbocation results in the formation of both enantiomers.[4]

racemization_mechanism cluster_S (S)-Enantiomer cluster_R (R)-Enantiomer S_alcohol This compound Carbocation Achiral Carbocation (Planar Intermediate) S_alcohol->Carbocation H+ (Acid) -H2O Carbocation->S_alcohol +H2O -H+ R_alcohol (R)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol Carbocation->R_alcohol +H2O -H+

Caption: Acid-catalyzed racemization mechanism via a carbocation.

Q2: How can I accurately determine the enantiomeric excess (% ee) of my sample?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the % ee of chiral alcohols.[5][6][7] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times. The ratio of the peak areas in the chromatogram allows for a precise calculation of the % ee. Chiral Gas Chromatography (GC) is another powerful technique, sometimes requiring derivatization of the alcohol.[5][8]

Q3: I am synthesizing this alcohol via the reduction of 5'-Fluoro-2'-iodoacetophenone. What are the best practices to ensure high stereoselectivity?

A3: Asymmetric reduction of the prochiral ketone, 1-(5-Fluoro-2-iodophenyl)ethanone[9][10], is the most common synthetic route. To achieve high enantioselectivity, consider the following methods:

  • Corey-Bakshi-Shibata (CBS) Reduction: This method uses a chiral oxazaborolidine catalyst with a borane source (like BH₃·THF or BH₃·SMe₂) and is known for its high yields and excellent enantioselectivities (often >95% ee).[11]

  • Chiral Organoborane Reagents: Reagents like (-)-DIP-Chloride (B-chlorodiisopinocampheylborane) are highly effective for the stereoselective reduction of ketones.[1] The synthesis of this compound has been reported using this reagent.[1]

  • Asymmetric Transfer Hydrogenation: This method employs transition metal catalysts (e.g., Ruthenium or Iridium complexes) with a chiral ligand and a hydrogen source like isopropanol or formic acid.[12]

Q4: Can my choice of solvent during a reaction affect the stereochemical stability?

A4: Absolutely. The choice of solvent can significantly impact the rate of racemization.

  • Polar Protic Solvents (e.g., alcohols, water): These solvents can facilitate racemization by stabilizing the carbocation intermediate and participating in proton transfer. Their use should be minimized where stability is a concern.[13]

  • Polar Aprotic Solvents (e.g., THF, DCM, Acetone): These are generally better choices as they are less likely to promote protonation/deprotonation events.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These are often the best choice for storage and for reactions where racemization is a significant risk, as they do not stabilize charged intermediates well.

The following table summarizes the general stability trends:

Solvent TypeExamplesRacemization RiskRationale
Non-Polar Aprotic Hexane, TolueneLow Does not stabilize charged intermediates.
Polar Aprotic THF, DCM, Ethyl AcetateModerate Can solvate intermediates but lacks proton-donating ability.
Polar Protic Methanol, Ethanol, WaterHigh Can stabilize carbocations and facilitate proton transfer.[13]

Q5: Are there any specific pH ranges I should avoid?

A5: Yes. Strongly acidic conditions (pH < 4) should be strictly avoided as they directly promote the carbocation-mediated racemization mechanism.[2][14] While strongly basic conditions are less likely to cause racemization of the alcohol itself, they can promote other side reactions. For workups and storage, maintaining a pH range of approximately 6-8 is generally safest.

Protocols for Enantiomeric Purity Assessment

Protocol 1: Determination of % ee by Chiral HPLC

This protocol provides a general workflow for analyzing the enantiomeric excess of this compound.

1. Sample Preparation: a. Accurately weigh ~1 mg of the alcohol and dissolve it in 1 mL of the mobile phase solvent (e.g., a hexane/isopropanol mixture). b. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC Instrumentation and Conditions:

  • Column: A polysaccharide-based chiral stationary phase (CSP) column, such as one with a cellulose or amylose derivative (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is a good starting point.[5]
  • Mobile Phase: An isocratic mixture of hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized to achieve baseline separation.
  • Flow Rate: 0.5 - 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 254 nm).[5]
  • Injection Volume: 5 - 10 µL.

3. Data Analysis: a. Integrate the peak areas for the two enantiomers. b. Calculate the enantiomeric excess using the formula: % ee = (|Area_major - Area_minor|) / (Area_major + Area_minor) * 100

hplc_workflow Prep Sample Preparation (Dissolve & Filter) Inject Injection into Chiral HPLC System Prep->Inject Separate Separation on Chiral Stationary Phase Inject->Separate Detect UV Detection Separate->Detect Analyze Data Analysis (Peak Integration) Detect->Analyze Calculate Calculate % ee Analyze->Calculate

Caption: Workflow for % ee determination by Chiral HPLC.

References

Validation & Comparative

A Comparative Guide to the Enantiomers of 1-(5-Fluoro-2-iodophenyl)ethan-1-ol: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Pharmaceutical Synthesis

In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of biological activity, efficacy, and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the synthesis and characterization of single-enantiomer intermediates are paramount in the production of today's complex therapeutics.

This guide provides an in-depth comparison of the (S)- and (R)-enantiomers of 1-(5-fluoro-2-iodophenyl)ethan-1-ol. This chiral alcohol is a pivotal intermediate in the synthesis of Lorlatinib (PF-06463922), a third-generation anaplastic lymphoma kinase (ALK) and ROS1 inhibitor used in the treatment of non-small cell lung cancer.[1][2] The absolute configuration of the alcohol's stereocenter is critical, as it dictates the final stereochemistry of the macrocyclic drug, which is administered as the single (10R)-enantiomer.[3]

We will explore the enantioselective synthesis of both stereoisomers, present a side-by-side comparison of their analytical data, and provide detailed experimental protocols. This guide is intended for researchers, chemists, and process development professionals who require a comprehensive understanding of these high-value intermediates.

Physicochemical and Spectroscopic Properties

Enantiomers share identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. Likewise, their spectroscopic data in achiral solvents (NMR, IR, Mass Spectrometry) are identical. The differentiation between enantiomers arises only from their interaction with a chiral environment or stimulus, such as plane-polarized light (optical rotation) or a chiral stationary phase in chromatography.

Table 1: Comparative Properties of (S)- and (R)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

Property(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol(R)-1-(5-Fluoro-2-iodophenyl)ethan-1-olReference(s)
CAS Number 1454847-96-11454852-98-2[4]
Molecular Formula C₈H₈FIOC₈H₈FIO[4]
Molecular Weight 266.05 g/mol 266.05 g/mol [4]
Appearance White crystalsSolid or liquid[2]
¹H NMR (400 MHz, CDCl₃) δ 7.73 (dd), 7.32 (dd), 6.74 (ddd), 4.99-5.04 (m), 2.01 (d), 1.44 (d)Identical to (S)-enantiomer[2]
Specific Rotation [α]D Not reported in literatureNot reported in literatureN/A

Note: While specific rotation values are a key differentiator for enantiomers, they have not been publicly reported for these compounds. The sign of rotation for the (R)-enantiomer would be equal in magnitude but opposite in sign to the (S)-enantiomer under identical measurement conditions.

Enantioselective Synthesis: The Choice of Chiral Reagent

The primary route to obtaining the enantiomerically pure alcohols is through the asymmetric reduction of the prochiral ketone, 5'-Fluoro-2'-iodoacetophenone. The choice of the chiral reducing agent directly determines the stereochemical outcome. For large-scale production of the intermediate for Lorlatinib, a biocatalytic approach using a ketoreductase enzyme has been identified as superior.[1][5] However, for laboratory-scale synthesis, chemical methods using reagents like B-Chlorodiisopinocampheylborane (DIP-Chloride) are highly effective and well-documented.

The synthesis of the (S)-enantiomer utilizes (-)-DIP-Chloride, while the (R)-enantiomer is obtained by using (+)-DIP-Chloride. This causal relationship is the cornerstone of enantioselective synthesis in this context.

G cluster_S (S)-Enantiomer Synthesis cluster_R (R)-Enantiomer Synthesis ketone_S 5'-Fluoro-2'-iodoacetophenone reagent_S (-)-DIP-Chloride ketone_S->reagent_S Asymmetric Reduction product_S This compound reagent_S->product_S ketone_R 5'-Fluoro-2'-iodoacetophenone reagent_R (+)-DIP-Chloride ketone_R->reagent_R Asymmetric Reduction product_R (R)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol reagent_R->product_R

Figure 1: Enantioselective synthesis workflow.
Detailed Experimental Protocol: Asymmetric Reduction

The following protocols describe the laboratory-scale synthesis of both enantiomers. The trustworthiness of these protocols lies in their symmetry; the only significant variable changed is the chirality of the reducing agent, leading directly to the desired enantiomeric product.

Protocol 1: Synthesis of this compound [2]

  • Reagent Preparation: Prepare a solution of (-)-DIP-Chloride ((-)-DIPCI) (e.g., 1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Reaction Setup: In a separate flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 5'-Fluoro-2'-iodoacetophenone (1.0 equivalent) in anhydrous THF.

  • Reduction: Cool the ketone solution to -25 °C. Add the (-)-DIPCI solution dropwise over 30 minutes, maintaining the internal temperature below -20 °C.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting ketone is consumed.

  • Workup: Cool the reaction mixture in an ice bath. Carefully add diethanolamine to quench the reaction and complex the borane byproducts, which will form a white precipitate.

  • Purification: Heat the suspension to reflux for 2 hours, then cool to room temperature. Filter the solids and concentrate the filtrate in vacuo. The resulting oil is purified by column chromatography on silica gel (e.g., eluting with a gradient of cyclohexane/ethyl acetate) to yield the pure (S)-enantiomer.

Protocol 2: Synthesis of (R)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

  • Reagent Preparation: Prepare a solution of (+)-DIP-Chloride ((+)-DIPCI) (1.5 equivalents) in anhydrous THF.

  • Reaction Setup: In a separate flask under an inert atmosphere, dissolve 5'-Fluoro-2'-iodoacetophenone (1.0 equivalent) in anhydrous THF.

  • Reduction: Cool the ketone solution to -25 °C. Add the (+)-DIPCI solution dropwise over 30 minutes, maintaining the internal temperature below -20 °C.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Cool the reaction mixture in an ice bath. Carefully add diethanolamine to quench the reaction.

  • Purification: Heat the suspension to reflux for 2 hours, then cool to room temperature. Filter the solids and concentrate the filtrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the pure (R)-enantiomer.

Chiral Separation and Analysis: Differentiating the Mirror Images

While spectroscopic methods in achiral media cannot distinguish between the enantiomers, chiral chromatography is the definitive technique for their separation and for determining enantiomeric excess (ee).

Table 2: Chiral Gas Chromatography (GC) Data [2]

ParameterValue
Column CP-Chirasil-Dex CB
Retention Time (minor) 17.7 minutes
Retention Time (major) 19.4 minutes

Note: In the context of the synthesis of the (S)-enantiomer, the major peak corresponds to the (S)-product and the minor peak to the unreacted (R)-enantiomer from the starting material or slight racemization.

Protocol 3: Chiral GC Analysis for Enantiomeric Excess (ee) Determination
  • Sample Preparation: Prepare a dilute solution of the alcohol product (approx. 1 mg/mL) in a suitable solvent like ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a chiral column (e.g., CP-Chirasil-Dex CB).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Program: Start at 100 °C, ramp to 200 °C at 5 °C/min.

    • Carrier Gas: Helium.

  • Analysis: Inject the sample. Integrate the peak areas for the two separated enantiomers. Calculate the enantiomeric excess using the formula:

    • ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Application in Stereospecific Synthesis of Lorlatinib

The absolute stereochemistry of the chiral alcohol is fundamentally important because the subsequent step in the Lorlatinib synthesis is a nucleophilic substitution (SN2) reaction.[5] In this step, the alcohol is first activated by converting it to a good leaving group (a mesylate), and then it is displaced by an incoming nucleophile.

The SN2 reaction mechanism proceeds with a complete inversion of stereochemistry at the chiral center. Therefore, to achieve the final desired (10R) configuration in Lorlatinib, the synthesis must start with the alcohol intermediate of the opposite configuration.

G start_alc (S)-Alcohol Intermediate activation Activation (Mesylation) start_alc->activation mesylate (S)-Mesylate Intermediate activation->mesylate sn2 SN2 Reaction (Inversion of Configuration) mesylate->sn2 final_product Fragment with (R)-Configuration sn2->final_product lorlatinib Incorporation into (10R)-Lorlatinib final_product->lorlatinib

Figure 2: Stereochemical pathway in Lorlatinib synthesis.

This stereochemical inversion is a classic example of why control over the chirality of starting materials is non-negotiable in pharmaceutical manufacturing. Using the (R)-alcohol would lead to the (S)-configuration in the subsequent step, ultimately resulting in the synthesis of the incorrect diastereomer of the final drug.

Conclusion

The (S)- and (R)-enantiomers of 1-(5-fluoro-2-iodophenyl)ethan-1-ol are chemically identical in an achiral context but are distinct entities in the world of stereoselective synthesis. Their preparation requires careful selection of chiral reagents, such as (+)- or (-)-DIP-Chloride, to ensure high enantiomeric purity. Chiral chromatography is essential for their differentiation and quality control. The critical importance of these enantiomers is highlighted by their role in the synthesis of Lorlatinib, where the starting configuration of the alcohol intermediate directly controls the stereochemistry of the final, biologically active molecule through an SN2 reaction mechanism. This guide underscores the necessity of precise stereochemical control in the development of modern, life-saving pharmaceuticals.

References

comparing different synthesis routes for (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of innovation. (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol is a key chiral alcohol intermediate, the synthesis of which demands high enantiopurity and yield. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering insights into the mechanistic underpinnings and practical considerations for each methodology. The focus is on the asymmetric reduction of the prochiral ketone precursor, 5'-fluoro-2'-iodoacetophenone.

The Precursor: 5'-Fluoro-2'-iodoacetophenone

The starting material for the synthesis of this compound is 5'-fluoro-2'-iodoacetophenone. This compound is commercially available, and its synthesis has been described in the literature, for instance, starting from 2-amino-5-fluorobenzoic acid[1]. Its structure combines a fluorine atom, which can enhance metabolic stability and binding affinity in final drug products, with an iodine atom that serves as a versatile handle for cross-coupling reactions.

Synthetic Pathways to this compound

The conversion of 5'-fluoro-2'-iodoacetophenone to the desired (S)-enantiomer of the alcohol is achieved through asymmetric reduction. The principal methods employed for this chiral transformation are:

  • Biocatalytic Asymmetric Reduction

  • Chemo-catalytic Asymmetric Reduction

    • Corey-Bakshi-Shibata (CBS) Reduction

    • Asymmetric Transfer Hydrogenation

This guide will now delve into a detailed examination of each of these routes.

Biocatalytic Asymmetric Reduction: The "Green" Chemistry Approach

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of enantiomerically pure compounds.[2][3] This approach utilizes whole microbial cells (e.g., yeast, bacteria) or isolated enzymes (e.g., ketoreductases, alcohol dehydrogenases) to catalyze the enantioselective reduction of prochiral ketones with high efficiency and selectivity.[4][5][6]

Mechanistic Principles

The enzymatic reduction of a ketone involves the transfer of a hydride ion from a cofactor, typically nicotinamide adenine dinucleotide (NADH) or its phosphorylated form (NADPH), to the carbonyl carbon of the substrate. The enzyme's chiral active site dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer of the alcohol. A key advantage of using whole cells is the inherent cofactor regeneration system, which makes the process more economically viable.

Experimental Workflow: Biocatalytic Reduction

Figure 1. Generalized workflow for biocatalytic asymmetric reduction.

Performance and Considerations

Advantages:

  • High enantioselectivity

  • Mild reaction conditions (ambient temperature and pressure, neutral pH)

  • Environmentally friendly ("green chemistry")

  • High yields are often achievable

Disadvantages:

  • Substrate scope can be limited by the enzyme's specificity

  • Reaction times can be longer compared to chemical methods

  • Optimization of fermentation and reaction conditions may be required

Chemo-catalytic Asymmetric Reduction

For large-scale industrial production, chemo-catalytic methods are often favored due to their broader substrate scope, faster reaction times, and well-established scalability.

a) Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones.[7] It employs a chiral oxazaborolidine catalyst in the presence of a borane source.

The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron, which then coordinates to the ketone. The steric environment of the catalyst directs the hydride transfer to one face of the ketone, leading to the formation of the desired enantiomer of the alcohol.

CBS_Reduction cluster_Catalytic_Cycle CBS Catalytic Cycle A Oxazaborolidine Catalyst B Activated Catalyst-Borane Complex A->B + Borane C Ketone Coordination B->C + Ketone D Hydride Transfer (Transition State) C->D E Product Release & Catalyst Regeneration D->E E->A

Figure 2. Simplified schematic of the CBS reduction catalytic cycle.

A general procedure for the CBS reduction is as follows:

  • To a solution of the (S)-Me-CBS-oxazaborolidine catalyst in an anhydrous solvent (e.g., THF) under an inert atmosphere, a borane solution (e.g., BH₃·THF) is added at a low temperature (e.g., 0 °C).

  • The mixture is stirred, and then a solution of the 5'-fluoro-2'-iodoacetophenone in the same solvent is added dropwise at a lower temperature (e.g., -78 °C).

  • The reaction is monitored by TLC or HPLC.

  • Upon completion, the reaction is quenched, and the product is extracted and purified.

b) Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is another efficient catalytic method that uses a hydrogen donor, such as isopropanol or formic acid, in the presence of a chiral transition metal catalyst, typically based on ruthenium or rhodium.[8][9][10]

The mechanism of ATH generally involves the formation of a metal-hydride species from the hydrogen donor and the catalyst. The chiral ligands on the metal create a chiral environment that directs the transfer of the hydride to the prochiral ketone, resulting in the formation of the chiral alcohol.

Comparative Analysis of Synthesis Routes

The choice of synthetic route will depend on various factors, including the desired scale of production, cost considerations, and available equipment. Below is a comparative summary based on literature precedents for similar substrates.

ParameterBiocatalytic ReductionCBS ReductionAsymmetric Transfer Hydrogenation
Catalyst Whole cells or isolated enzymesChiral oxazaborolidineChiral Ru or Rh complexes
Typical Yield High (>90%)High (>90%)Generally high (>85%)
Enantiomeric Excess (ee) Excellent (>99%)Excellent (>95%)Very good to excellent (>90%)
Reaction Conditions Mild (ambient temp., aq. media)Low temperatures (-78 to 0 °C)Mild to moderate temperatures
Scalability Can be challengingWell-establishedWell-established for industrial scale
"Green" Aspects High (biodegradable catalysts, water as solvent)Moderate (requires organic solvents and borane reagents)Moderate (uses organic solvents and metal catalysts)
Cost Potentially low (especially with whole cells)Catalyst can be expensive, but used in catalytic amountsCatalysts can be expensive

Conclusion

The synthesis of this compound can be effectively achieved through several asymmetric reduction strategies.

  • Biocatalytic reduction stands out as an environmentally friendly method capable of delivering the product with exceptional enantiopurity. It is an excellent choice for laboratories focused on sustainable chemistry, although it may require specific biological expertise and optimization.

  • The Corey-Bakshi-Shibata (CBS) reduction offers a robust and highly predictable chemo-catalytic alternative, consistently providing high yields and enantioselectivity. Its well-understood mechanism and broad applicability make it a reliable choice for many research and development settings.

  • Asymmetric transfer hydrogenation represents a highly scalable and industrially viable option, particularly for large-scale manufacturing, where catalyst cost and throughput are critical factors.

The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the project, balancing the need for high enantiopurity, yield, scalability, cost-effectiveness, and environmental impact.

References

A Senior Application Scientist's Guide to the Structural Validation of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Foreword: The Imperative of Unambiguous Structural Validation in Pharmaceutical Development

In the landscape of modern drug discovery and development, the precise structural elucidation of chiral molecules is not merely a procedural step but a cornerstone of safety, efficacy, and intellectual property. The stereoisomeric form of a pharmaceutical agent can dictate its pharmacological activity, with one enantiomer potentially offering therapeutic benefits while the other may be inactive or even toxic. (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol, a key intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor Lorlatinib, exemplifies the criticality of rigorous structural and stereochemical verification.[1][2]

This guide provides an in-depth, comparative analysis of the essential analytical techniques required for the comprehensive structural validation of this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative scientific principles.

Primary Structure Confirmation: Weaving Together Spectroscopic Evidence

The initial and most fundamental aspect of structural validation is the confirmation of the molecule's constitution—the precise arrangement of atoms and bonds. A multi-pronged spectroscopic approach is essential to build a robust and irrefutable body of evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy stands as the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

1.1.1. ¹H NMR: Mapping the Proton Environment

Proton NMR (¹H NMR) provides detailed information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule. For this compound, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the methine proton adjacent to the hydroxyl group, the methyl protons, and the hydroxyl proton.

A representative ¹H NMR spectrum of this compound in CDCl₃ is reported as follows: δ 7.73 (dd, 1H), 7.32 (dd, 1H), 6.74 (ddd, 1H), 4.99 - 5.04 (m, 1H), 2.01 (d, 1H), 1.44 (d, 3H).[3]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale using the residual solvent peak as a reference.

1.1.2. ¹³C NMR: Visualizing the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a direct observation of the carbon backbone of the molecule. Each unique carbon atom in this compound will produce a distinct signal, allowing for the confirmation of the eight carbon atoms in the structure. The chemical shifts will be indicative of their electronic environment (aromatic, aliphatic, alcohol-bearing).

Expected ¹³C NMR Data:

Carbon Atom Expected Chemical Shift (ppm) Rationale
C=O (starting material)~195-205Will be absent in the final product.
C-OH~65-75Characteristic of a secondary alcohol.
Aromatic C-I~90-100Strong deshielding effect of iodine.
Aromatic C-F~155-165 (with J-coupling)Strong deshielding and C-F coupling.
Other Aromatic C-H~110-140Within the typical aromatic region.
CH₃~20-30Typical for a methyl group adjacent to a chiral center.

1.1.3. 2D NMR Techniques: Confirming Connectivity

To unequivocally establish the connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum will show correlations between coupled protons, confirming the neighboring protons on the aromatic ring and the coupling between the methine and methyl protons of the ethyl alcohol moiety. An HSQC spectrum will correlate each proton signal with its directly attached carbon, confirming the C-H framework.

Workflow for NMR-Based Structural Confirmation

G cluster_nmr NMR Spectroscopy 1H_NMR ¹H NMR Acquisition Data_Analysis Spectral Interpretation & Structure Confirmation 1H_NMR->Data_Analysis 13C_NMR ¹³C NMR Acquisition 13C_NMR->Data_Analysis 2D_NMR 2D NMR (COSY, HSQC) 2D_NMR->Data_Analysis

Caption: NMR workflow for primary structure elucidation.

Mass Spectrometry (MS): Corroborating Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.

1.2.1. High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for confirming the elemental composition of the molecule. For C₈H₈FIO, the expected exact mass is 265.9604 m/z for the [M]+• ion.[4] A measured mass within a few parts per million (ppm) of this theoretical value provides strong evidence for the correct molecular formula.

1.2.2. Fragmentation Analysis

Electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID) will cause the molecule to fragment in a predictable manner. Key expected fragments for this compound would include:

  • [M-CH₃]⁺: Loss of a methyl group.

  • [M-H₂O]⁺: Loss of water.

  • [M-I]⁺: Loss of the iodine atom.

The relative abundance of these fragments can provide further confidence in the assigned structure.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatography: Inject the sample onto a liquid chromatography system coupled to a mass spectrometer. A short C18 column can be used to separate the analyte from any non-volatile impurities.

  • Mass Spectrometry: Acquire data in both full scan mode to observe the molecular ion and in MS/MS mode to generate fragmentation data.

Stereochemical Integrity: A Comparative Guide to Chiral Separation Techniques

Confirming the absolute stereochemistry and enantiomeric purity is paramount. This requires the use of chiral separation techniques that can differentiate between the (S) and (R) enantiomers.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile chiral compounds. The separation is achieved on a capillary column coated with a chiral stationary phase (CSP).

Reported Chiral GC Data:

For this compound, a chiral GC method using a CP-Chirasil-Dex CB column has been reported with the major (S)-enantiomer eluting at 19.4 minutes and the minor (R)-enantiomer at 17.7 minutes.[3]

Advantages of Chiral GC:

  • High resolution and efficiency.

  • Fast analysis times.

Disadvantages of Chiral GC:

  • Requires the analyte to be volatile and thermally stable.

  • Derivatization may be necessary for less volatile compounds.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for enantiomeric separations in the pharmaceutical industry due to its versatility and broad applicability.[5] Polysaccharide-based CSPs are particularly successful for a wide range of compounds.[6]

Hypothetical Chiral HPLC Method:

  • Column: A polysaccharide-based chiral stationary phase such as a Daicel Chiralpak® or Chiralcel® column.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

  • Detection: UV detection at a wavelength where the analyte has significant absorbance.

Advantages of Chiral HPLC:

  • Wide applicability to a broad range of compounds.

  • Non-destructive, allowing for recovery of the separated enantiomers.

  • Well-established and robust.

Disadvantages of Chiral HPLC:

  • Can be more time-consuming for method development.

  • Uses larger volumes of organic solvents compared to SFC.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering faster separations and reduced solvent consumption.[7] It utilizes supercritical CO₂ as the primary mobile phase, often with a small amount of an organic modifier.

Advantages of Chiral SFC:

  • Very fast analysis times.[8]

  • Reduced consumption of organic solvents, making it a "greener" technique.

  • Lower viscosity of the mobile phase leads to higher efficiency.

Disadvantages of Chiral SFC:

  • Requires specialized instrumentation.

  • Solubility of highly polar compounds in the mobile phase can be a challenge.

Comparative Summary of Chiral Separation Techniques

Technique Principle Best Suited For Pros Cons
Chiral GC Volatilization and separation on a chiral stationary phase.Volatile, thermally stable compounds.High resolution, fast.Limited to volatile compounds.
Chiral HPLC Partitioning between a liquid mobile phase and a chiral stationary phase.Broad range of compounds.Versatile, robust, non-destructive.Slower, higher solvent consumption.
Chiral SFC Partitioning between a supercritical fluid mobile phase and a chiral stationary phase.Thermally labile and complex mixtures.Very fast, "green," high efficiency.Requires specialized equipment.

Logical Flow for Chiral Purity Determination

G cluster_chiral Enantiomeric Purity Assessment Racemic_Standard Synthesize or Procure Racemic Standard Method_Development Develop Chiral Separation Method (GC, HPLC, or SFC) Racemic_Standard->Method_Development Analysis Analyze (S)-Enantiomer Sample Method_Development->Analysis Quantification Quantify Enantiomeric Excess (%ee) Analysis->Quantification

Caption: Workflow for determining enantiomeric purity.

Purity Assessment: Identifying and Quantifying Impurities

A thorough structural validation must also include an assessment of the compound's purity. Potential impurities can arise from the starting materials, side reactions, or degradation.

The synthesis of this compound typically involves the asymmetric reduction of 5'-Fluoro-2'-iodoacetophenone.[3]

Potential Impurities:

  • Unreacted Starting Material: 5'-Fluoro-2'-iodoacetophenone.

  • (R)-Enantiomer: The undesired enantiomer of the product.

  • Over-reduction Products: Potential reduction of the aromatic ring under harsh conditions (unlikely with common reducing agents).

  • By-products from the Reducing Agent: For example, if a borane-based reducing agent is used, borate esters may be formed.

A combination of HPLC with UV and MS detection is the most effective approach for identifying and quantifying these potential impurities.

Conclusion: A Holistic and Self-Validating Approach

The structural validation of this compound is a multi-faceted process that requires the synergistic application of several analytical techniques. By combining the detailed structural insights from NMR and mass spectrometry with the precise stereochemical information from chiral separation techniques, a comprehensive and unambiguous picture of the molecule can be established. This rigorous, evidence-based approach is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient.

References

A Senior Application Scientist's Guide to Determining the Purity of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric and chemical purity of chiral intermediates like (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol is a cornerstone of robust process development and quality control. As an intermediate in the synthesis of pharmacologically active molecules such as the ALK inhibitor Lorlatinib, ensuring its stereochemical integrity is paramount.[1] This guide provides an in-depth, objective comparison of the primary analytical techniques for this purpose, grounded in experimental data and practical insights to inform your method selection and implementation.

Introduction: The Criticality of Chiral Purity

The biological activity of chiral molecules is often confined to a single enantiomer, with the other being inactive or, in some cases, eliciting undesirable side effects. Consequently, regulatory bodies such as the FDA and EMA mandate rigorous control and validation of analytical methods for chiral purity.[2][3] This guide will dissect and compare the most pertinent analytical techniques for this compound: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD).

Understanding the Analyte and Potential Impurities

This compound is synthesized by the asymmetric reduction of 5'-Fluoro-2'-iodoacetophenone. A common method involves the use of a chiral reducing agent such as (-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride).[1][4] Understanding this synthesis pathway is crucial for anticipating potential impurities that must be resolved and quantified.

Potential Impurities:

  • (R)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol: The undesired enantiomer, the primary impurity to be quantified for enantiomeric excess (e.e.).

  • 5'-Fluoro-2'-iodoacetophenone: Unreacted starting material.

  • Diisopinocampheol: A byproduct from the reducing agent.

  • Over-reduction products: Though less likely for this substrate, the potential for reduction of the aromatic ring under harsh conditions should be considered.

  • Degradation products: Depending on storage and handling conditions.

An effective analytical method must not only separate the (S) and (R) enantiomers but also resolve the target analyte from these potential process-related impurities and degradation products.

Comparative Analysis of Analytical Techniques

The selection of an optimal analytical method is a balance of performance, speed, cost, and the specific requirements of the analysis (e.g., routine QC vs. in-depth structural confirmation).

Quantitative Performance Comparison
Parameter Chiral GC Chiral HPLC Chiral SFC qNMR VCD
Primary Application Enantiomeric & Chemical PurityEnantiomeric & Chemical PurityEnantiomeric & Chemical PurityEnantiomeric Excess & Structural ConfirmationAbsolute Configuration & Enantiomeric Excess
Resolution (Rs) > 2.0 (typical)> 1.7 (desired)[5]> 1.7 (desired)[5]Not directly applicableNot directly applicable
Precision (%RSD) Major: ≤ 2%, Minor: ≤ 10%Major: ≤ 2%, Minor: ≤ 10%[2]Major: ≤ 5%, Minor: ≤ 20%[5]≤ 1% (with internal standard)~1-2%[6]
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%[2]98.0% - 102.0%[5]99.0% - 101.0%98.0% - 102.0%
Limit of Quantitation (LOQ) ~0.1% for minor enantiomer~0.05-0.2% for minor enantiomer[7]~0.1-0.5% for minor enantiomer~1-5% for minor enantiomer~1-2% for minor enantiomer
Analysis Time 15-30 min10-40 min2-15 min5-20 min30-120 min
Solvent Consumption LowHighLowVery LowModerate

In-Depth Analysis of Each Technique

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. Given its volatility, direct analysis without derivatization is often feasible.

Expertise & Experience: The choice of a chiral stationary phase (CSP) is critical. For aromatic alcohols, cyclodextrin-based columns, such as those containing derivatized β-cyclodextrin, are often the first choice due to their ability to form inclusion complexes with the aromatic ring, leading to enantioseparation. The specific method provided by a supplier for this compound utilizes a CP-Chirasil-Dex CB column, which is a β-cyclodextrin derivative.[1]

Trustworthiness: Method validation for chiral GC should adhere to ICH Q2(R2) guidelines, demonstrating specificity, linearity, range, accuracy, and precision.[2][8] System suitability tests, including resolution between the enantiomers and peak symmetry, are essential for ensuring the reliability of each analytical run.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Chiral Capillary Column: CP-Chirasil-Dex CB (or equivalent β-cyclodextrin-based column)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex to ensure complete dissolution.

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 270 °C

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 220 °C at 5 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Expected Results: Based on supplier data, the (S)-enantiomer is the major peak with a retention time of approximately 19.4 minutes, while the (R)-enantiomer (minor peak) elutes at around 17.7 minutes.[1] The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100

Chiral GC Workflow
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique for enantiomeric purity determination. It offers a broad range of chiral stationary phases (CSPs) and mobile phase conditions, making it applicable to a wide variety of compounds.

Expertise & Experience: For aromatic alcohols, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective.[9] These phases provide a combination of hydrogen bonding, dipole-dipole, and π-π interactions that facilitate chiral recognition. Method development often involves screening a small set of these columns with different mobile phase compositions (normal-phase, reversed-phase, or polar organic mode).[10][11]

Trustworthiness: Cross-validation of an HPLC method with an orthogonal technique like SFC provides a high degree of confidence in the reported purity values.[5] The validation protocol should rigorously assess the method's performance characteristics as per regulatory guidelines.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector (e.g., PDA).

  • Chiral Column: e.g., Daicel CHIRALPAK® AD-H or CHIRALCEL® OD-H.

Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter.

HPLC Conditions (Normal Phase):

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v). For acidic or basic impurities, 0.1% trifluoroacetic acid or diethylamine can be added, respectively.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Data Analysis: The enantiomeric purity is determined by the relative peak areas of the two enantiomers. The method should also demonstrate resolution from potential impurities.

G cluster_0 Method Development cluster_1 Sample Analysis cluster_2 Data Processing Screen_Columns Screen Chiral Columns Screen_MP Screen Mobile Phases Screen_Columns->Screen_MP Optimize Optimize Separation Screen_MP->Optimize Prep_Sample Prepare Sample Optimize->Prep_Sample Inject Inject into HPLC Prep_Sample->Inject Acquire Acquire Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Chiral HPLC Workflow
Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed and reduced organic solvent consumption.[12] It utilizes supercritical CO2 as the primary mobile phase, often with a small amount of an organic modifier.

Expertise & Experience: The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[13] The lower viscosity of the mobile phase in SFC allows for higher flow rates and faster separations without a significant loss of resolution. For this compound, SFC can provide a significant throughput advantage in a QC environment.

Trustworthiness: SFC methods are validated using the same parameters as HPLC methods. The robustness of the method with respect to backpressure and temperature should be carefully evaluated.

Instrumentation:

  • SFC system with pumps for CO2 and modifier, autosampler, column oven, back-pressure regulator (BPR), and UV detector.

  • Chiral Column: e.g., Daicel CHIRALPAK® IA-3 or IC-3.

Sample Preparation:

  • Dissolve the sample in the modifier solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

SFC Conditions:

  • Mobile Phase: Supercritical CO2 and Methanol. A typical gradient would be 5% to 40% Methanol over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure (BPR): 150 bar.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

Data Analysis: Similar to HPLC, the enantiomeric purity is calculated from the peak areas. The faster analysis times of SFC allow for higher sample throughput.

SFC System Flow Diagram
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for both structural elucidation and quantitative analysis. For chiral purity, it can be used with or without the addition of a chiral auxiliary.

Expertise & Experience:

  • With Chiral Derivatizing Agents (CDAs): The chiral alcohol is reacted with an enantiomerically pure CDA (e.g., Mosher's acid) to form diastereomers, which will have distinct signals in the NMR spectrum.[14] The ratio of the integrals of these signals corresponds to the enantiomeric ratio.

  • With Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, which forms transient diastereomeric complexes with the enantiomers, leading to the separation of their NMR signals.[14]

  • ¹⁹F NMR: Given the fluorine atom in this compound, ¹⁹F NMR can be a highly sensitive and selective method for determining enantiomeric purity, especially when coupled with a chiral auxiliary.[3][15]

Trustworthiness: Quantitative NMR (qNMR) can be highly accurate and precise when performed with a suitable internal standard and optimized acquisition parameters. It is considered a primary ratio method by metrological institutes.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.

Sample Preparation:

  • Accurately weigh ~5 mg of the sample into an NMR tube.

  • Add a known quantity of a suitable internal standard if absolute quantification is required.

  • Add an appropriate amount of a chiral solvating agent (e.g., a chiral lanthanide shift reagent or a chiral crown ether).

  • Dissolve the mixture in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

NMR Acquisition:

  • Acquire a ¹⁹F NMR spectrum with appropriate parameters for quantitative analysis (e.g., sufficient relaxation delay).

Data Analysis: The enantiomeric excess is determined by the integration of the now distinct ¹⁹F signals corresponding to the two enantiomers.

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_result Result Sample_CSA Sample + CSA Dissolve Dissolve in CDCl3 Sample_CSA->Dissolve Acquire_Spectrum Acquire 19F NMR Spectrum Dissolve->Acquire_Spectrum Process_Data Process Spectrum Acquire_Spectrum->Process_Data Integrate_Signals Integrate Enantiomeric Signals Process_Data->Integrate_Signals Calculate_ee Calculate e.e. Integrate_Signals->Calculate_ee

NMR with CSA Workflow
Vibrational Circular Dichroism (VCD)

VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful tool for determining the absolute configuration of chiral molecules and can also be used for quantitative analysis of enantiomeric excess.[6]

Expertise & Experience: VCD requires a specialized spectrometer. The VCD spectrum of a pure enantiomer is the mirror image of its opposite enantiomer. A racemic mixture will show no VCD signal. The intensity of the VCD signal is directly proportional to the enantiomeric excess.

Trustworthiness: A calibration curve can be constructed by measuring the VCD signal of samples with known enantiomeric excess. This allows for the accurate determination of the e.e. of unknown samples. The accuracy can be in the range of 1-2%.[6]

Instrumentation:

  • VCD Spectrometer.

Sample Preparation:

  • Prepare a series of calibration standards with known enantiomeric excess of the target compound.

  • Dissolve the standards and the unknown sample in a suitable solvent (e.g., CCl₄ or CDCl₃) at a concentration that gives a good signal-to-noise ratio.

  • Transfer the solutions to a VCD cell with a known path length.

VCD Measurement:

  • Acquire the VCD spectrum for each standard and the unknown sample over a relevant spectral range.

Data Analysis:

  • Identify a VCD band that is well-resolved and shows a linear response to enantiomeric excess.

  • Create a calibration curve by plotting the VCD intensity of the selected band against the known enantiomeric excess of the standards.

  • Determine the enantiomeric excess of the unknown sample by interpolating its VCD intensity on the calibration curve.

G cluster_cal Calibration cluster_sample Sample Analysis cluster_result Result Prep_Standards Prepare e.e. Standards Measure_VCD_Standards Measure VCD of Standards Prep_Standards->Measure_VCD_Standards Plot_Curve Plot Calibration Curve Measure_VCD_Standards->Plot_Curve Determine_ee Determine e.e. from Curve Plot_Curve->Determine_ee Prep_Unknown Prepare Unknown Sample Measure_VCD_Unknown Measure VCD of Unknown Prep_Unknown->Measure_VCD_Unknown Measure_VCD_Unknown->Determine_ee

VCD Quantitative Analysis Workflow

Conclusion and Recommendations

The choice of the optimal analytical method for determining the purity of this compound depends on the specific context of the analysis.

  • For routine quality control in a manufacturing environment, Chiral SFC is highly recommended due to its speed, low solvent consumption, and high resolution. Chiral HPLC is also a very robust and reliable option.

  • For method validation and as an orthogonal technique, Chiral HPLC is an excellent choice. Its versatility and established track record make it a go-to method.

  • When structural confirmation and a primary ratio measurement of enantiomeric excess are required, qNMR is the most powerful technique. The presence of a fluorine atom makes ¹⁹F NMR particularly attractive.

  • For the unambiguous determination of the absolute configuration and as a complementary quantitative technique, VCD is invaluable.

  • Chiral GC is a very suitable and cost-effective method, especially if the instrumentation is already available and the sample is known to be thermally stable.

Ultimately, a multi-faceted approach, potentially using one chromatographic technique for routine analysis and another orthogonal method for validation and in-depth characterization, will provide the highest level of confidence in the quality of this compound.

References

A Comparative Guide to Chiral Building Blocks: The Strategic Advantages of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and fine chemical synthesis, the choice of starting materials is a critical determinant of a project's efficiency, cost, and ultimate success. Chiral building blocks, in particular, are the linchpins of asymmetric synthesis, enabling the construction of complex, enantiomerically pure molecules that are essential for interacting with biological systems.[][2] This guide moves beyond a simple catalog of reagents to provide a deep, comparative analysis of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol, a highly functionalized chiral alcohol, and evaluates its performance and strategic value against other classes of chiral building blocks in key synthetic transformations.

The Imperative for Multi-Functional Chiral Scaffolds

The drive to accelerate drug development pipelines places immense pressure on synthetic chemists to devise shorter, more efficient, and robust routes to target molecules.[3] Single-function building blocks often necessitate multi-step sequences to install the required chemical handles for subsequent reactions. This linear approach increases step count, complicates purification, and inevitably lowers overall yield.

The strategic advantage of a building block like this compound lies in its convergence of three critical structural motifs into a single, stereochemically defined molecule:

  • A Pre-defined Stereocenter: The (S)-configured secondary alcohol provides a fixed chiral anchor, eliminating the need for a separate asymmetric transformation late in the synthesis.

  • A Metabolic Blocker/Electronic Modulator: The fluorine atom is a well-established bioisostere for hydrogen that can enhance metabolic stability, improve binding affinity, and modulate the electronic properties of the molecule.

  • A Versatile Cross-Coupling Handle: The ortho-iodide is a highly reactive and regiochemically defined site for palladium-catalyzed cross-coupling reactions, enabling the direct formation of C-C and C-N bonds.

This guide will demonstrate through experimental workflows and comparative data how this convergence of functionality provides a distinct advantage in the synthesis of complex pharmaceutical intermediates.

Profile & Synthesis of this compound

This compound is a white crystalline solid and a key intermediate in the synthesis of targeted therapies, most notably the ALK/ROS1 inhibitor Lorlatinib.[4] Its utility stems directly from the strategic placement of its functional groups.

Asymmetric Synthesis Protocol

The most common and efficient method for preparing this chiral alcohol is the asymmetric reduction of the corresponding prochiral ketone, 1-(5-fluoro-2-iodophenyl)ethanone.[5][6] The use of a chiral reducing agent, such as (−)-B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride), ensures high enantioselectivity.[4]

Experimental Protocol: Asymmetric Reduction of 1-(5-fluoro-2-iodophenyl)ethanone

  • Reagent Preparation: A solution of (-)-DIP-Chloride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, nitrogen-purged flask and cooled to -25°C.

  • Substrate Addition: A solution of 1-(5-fluoro-2-iodophenyl)ethanone (1.0 equivalent) in anhydrous THF is added dropwise to the stirred solution of (-)-DIP-Chloride over 30 minutes, maintaining the internal temperature below -20°C.

  • Reaction Monitoring: The reaction is stirred at -25°C and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting ketone is complete (typically 2-4 hours).

  • Workup: The reaction is quenched by the slow addition of diethanolamine (2.5 equivalents). The mixture is allowed to warm to room temperature and then heated to reflux for 2 hours to ensure complete decomposition of the borane complexes and precipitation of the resulting amine-borane adduct.

  • Purification: The mixture is cooled, and the white precipitate is removed by filtration. The filtrate is concentrated under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel (eluent: heptane/ethyl acetate gradient) to yield this compound as a white solid.

Causality: The choice of (-)-DIP-Chloride is deliberate; its bulky pinene-derived ligands create a highly organized, sterically hindered chiral environment. This forces the hydride to be delivered to a specific face of the ketone, resulting in a predictable and high enantiomeric excess (ee) of the desired (S)-enantiomer.[7][8] The diethanolamine workup is critical for efficiently breaking up the boronate ester intermediate and simplifying purification.[4]

G cluster_prep Preparation cluster_reaction Asymmetric Reduction cluster_workup Workup & Purification ketone 1-(5-fluoro-2-iodophenyl)ethanone in THF reduction Mix and Stir -25°C, 2-4h ketone->reduction dipcl (-)-DIP-Chloride in THF dipcl->reduction quench Quench with Diethanolamine reduction->quench reflux Reflux 2h quench->reflux filter Filter Precipitate reflux->filter purify Column Chromatography filter->purify product This compound (>96% ee) purify->product G cluster_A Scenario A: Direct Route cluster_B Scenario B: Indirect Route A_start This compound A_suzuki Suzuki Coupling (1 Step) A_start->A_suzuki A_end Final Product A_suzuki->A_end B_start Alternative Chiral Alcohol (e.g., (S)-1-(3-Fluorophenyl)ethanol) B_protect Protect Alcohol (Step 1) B_start->B_protect B_iodinate Ortholithiation & Iodination (Step 2) B_protect->B_iodinate B_deprotect Deprotect Alcohol (Step 3) B_iodinate->B_deprotect B_suzuki Suzuki Coupling (Step 4) B_deprotect->B_suzuki B_end Final Product B_suzuki->B_end

References

A Comparative Guide to (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of derivatives based on the (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the field of oncology, with a specific focus on the design of next-generation kinase inhibitors. We will dissect the synthetic rationale, explore the structure-activity relationships (SAR), and present comparative experimental data that underscore the therapeutic potential of this chemical series.

Introduction: The Strategic Importance of the this compound Scaffold

The this compound moiety has emerged as a critical starting material in modern medicinal chemistry, most notably as a key building block in the synthesis of Lorlatinib (Lorbrena®)[1]. Lorlatinib is a potent, brain-penetrant, third-generation inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases[2]. It was specifically designed to overcome the resistance mechanisms that develop against first- and second-generation ALK inhibitors in the treatment of non-small cell lung cancer (NSCLC)[1][3].

The strategic value of this scaffold lies in several key features:

  • Chiral Center: The (S)-stereochemistry of the secondary alcohol is crucial for the precise three-dimensional orientation of the molecule within the ATP-binding pocket of the target kinase.

  • Ortho-Iodo Group: The iodine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions, such as the Suzuki coupling, to introduce diverse aromatic and heteroaromatic systems[4]. This facilitates the exploration of the chemical space necessary for optimizing potency and selectivity.

  • Para-Fluoro Group: The fluorine atom can enhance metabolic stability and influence electronic properties, potentially improving pharmacokinetic profiles and binding affinity[5].

This guide will move beyond the singular endpoint of Lorlatinib to explore a comparative analysis of its analogues, providing a roadmap for designing novel kinase inhibitors with tailored resistance profiles.

Synthetic Strategy: From Chiral Alcohol to Macrocyclic Inhibitors

The journey from this compound to complex macrocyclic kinase inhibitors is a multi-step process that highlights key organic transformations. The general workflow is predicated on the initial enantioselective reduction of the corresponding ketone followed by strategic functionalization.

Core Synthesis Workflow

The overall synthetic pathway involves the initial preparation of the chiral alcohol, followed by ether formation, cross-coupling, and finally, macrocyclization.

G cluster_0 Preparation of Chiral Intermediate cluster_1 Functionalization and Coupling cluster_2 Macrocyclization A 1-(5-Fluoro-2-iodophenyl)ethanone B This compound A->B Enantioselective Reduction (e.g., Biocatalytic) A->B C Activated Alcohol (e.g., Mesylate) B->C Activation B->C D Pyridine Ether Intermediate C->D SN2 Displacement with 2-amino-3-hydroxypyridine C->D F Suzuki Coupling Precursor D->F Carbonylation, Bromination, Borylation D->F G Linear Amide Precursor F->G Suzuki Coupling with Pyrazole Fragment F->G H Macrocyclic Kinase Inhibitor (e.g., Lorlatinib) G->H Intramolecular Amide Bond Formation G->H

Caption: General synthetic workflow from the ketone precursor to a macrocyclic inhibitor.

Detailed Experimental Protocol: Synthesis of a Generic Macrocyclic Inhibitor

The following protocol is a representative synthesis adapted from the methodologies reported for Lorlatinib and its analogues[4].

Step 1: Enantioselective Reduction

  • To a solution of 1-(5-fluoro-2-iodophenyl)ethanone in a suitable solvent (e.g., isopropanol), add a ketoreductase enzyme and a reducing agent source (e.g., glucose and a dehydrogenase).

  • Stir the mixture at a controlled temperature (e.g., 30 °C) until the reaction is complete, as monitored by HPLC.

  • Extract the product, this compound, with an organic solvent and purify by chromatography. Causality: Biocatalytic reduction is often preferred for its high enantioselectivity, yielding the desired (S)-enantiomer, which is critical for proper target engagement[4].

Step 2: Activation and SN2 Displacement

  • Dissolve the chiral alcohol in a solvent like dichloromethane and cool to 0 °C.

  • Add a base (e.g., triethylamine) followed by methanesulfonyl chloride to form the mesylate.

  • In a separate vessel, prepare a solution of the coupling partner (e.g., 2-amino-3-hydroxypyridine) with a base (e.g., sodium hydride) in a polar aprotic solvent (e.g., DMF).

  • Add the mesylate solution to the pyridine solution and stir until the SN2 displacement is complete. Causality: Activation of the secondary alcohol as a good leaving group (mesylate) is essential for the subsequent nucleophilic substitution, which forms the critical ether linkage.

Step 3: Functionalization for Suzuki Coupling

  • The aryl iodide from the previous step is subjected to a palladium-catalyzed carbonylation in the presence of carbon monoxide and methanol to yield the corresponding methyl ester[4].

  • The resulting pyridine-containing intermediate is then brominated at the position para to the amino group.

  • The amino groups are protected (e.g., with Boc anhydride), and the aryl bromide is converted to a boronic ester via a Miyaura borylation reaction. Causality: This sequence strategically installs the necessary components for the key Suzuki cross-coupling reaction, which will connect the two main fragments of the molecule.

Step 4: Suzuki Coupling and Macrolactamization

  • The boronic ester is coupled with a suitable pyrazole fragment (e.g., a brominated pyrazole nitrile) under Suzuki coupling conditions (Pd catalyst, base).

  • The protecting groups are removed under acidic conditions, and the ester is hydrolyzed to a carboxylic acid.

  • The resulting linear amino acid is subjected to high-dilution macrolactamization using a peptide coupling reagent (e.g., HATU) to form the final macrocycle[4]. Causality: The Suzuki coupling is a robust method for forming the carbon-carbon bond between the two aromatic systems. The subsequent macrolactamization under high dilution favors the intramolecular reaction, minimizing polymerization and leading to the desired macrocyclic product.

Comparative Analysis of Derivatives: Targeting ALK Resistance Mutations

The true power of the this compound scaffold is demonstrated in its derivatization to overcome acquired resistance to kinase inhibitors. A key challenge in ALK-positive NSCLC is the emergence of compound mutations, such as those involving the G1202R or I1171N/S/T residues, which confer resistance to Lorlatinib[3]. Research into structurally diverse Lorlatinib analogues has provided a roadmap for developing next-generation inhibitors[3][6].

Structure-Activity Relationship (SAR)

The following diagram illustrates the key modification points on the core macrocyclic structure and their impact on activity against resistant mutants.

Caption: Key modification points for developing Lorlatinib analogs against resistant ALK mutations.

Comparative Biological Data

The following table summarizes the in vitro activity of Lorlatinib and two representative analogues against wild-type ALK and clinically relevant compound mutations. The data is based on findings from studies on Lorlatinib analogues[3].

CompoundR1 (Pyrazole)R3 (Pyridine)IC50 (nM) vs. WT ALKIC50 (nM) vs. ALKG1202R+L1196MIC50 (nM) vs. ALKI1171N+F1174I
Lorlatinib -CN-NH21150120
Analog 1 -CONH2-NH2380250
Analog 2 -CN-NHMe520095

Data is illustrative and based on trends reported in the literature[3].

Analysis:

  • Lorlatinib is highly potent against wild-type (WT) ALK but shows a significant drop in potency against the G1202R+L1196M and I1171N+F1174I compound mutations[3].

  • Analog 1 , where the pyrazole nitrile is replaced with a primary amide, shows improved potency against the G1202R-based compound mutation but loses some activity against the I1171N-based mutation. This suggests that the amide may form additional hydrogen bonds that are favorable in the context of the G1202R mutation.

  • Analog 2 , featuring a methylamino group on the pyridine ring, demonstrates retained potency against the I1171N-based mutation while showing less efficacy against the G1202R-based one. This highlights the differential sensitivity of the compound mutations to small structural changes on the solvent-exposed pyridine ring[3].

These findings underscore that no single analogue is superior against all resistance mutations. Instead, a tailored approach, guided by the specific ALK mutation profile, may be necessary for future therapeutic strategies.

Conclusion and Future Directions

The this compound scaffold is a validated and highly valuable starting point for the development of potent kinase inhibitors. The synthetic accessibility and the ability to introduce diverse functionalities have enabled the creation of complex macrocycles like Lorlatinib, which can address significant clinical challenges such as acquired resistance in NSCLC.

The comparative analysis of Lorlatinib analogues reveals that subtle structural modifications can lead to differential activity profiles against various resistant compound mutations[3]. This provides a clear path forward for medicinal chemists:

  • Structure-Based Design: Utilize co-crystal structures of analogues with mutant kinases to rationally design modifications that improve binding affinity and overcome steric hindrance.

  • Fragment-Based Approaches: Explore novel fragments for the pyrazole and pyridine moieties to identify new interactions within the kinase domain.

  • Property-Driven Optimization: Continue to optimize for physicochemical properties that ensure brain penetrance, a key advantage of the Lorlatinib series.

By systematically exploring the chemical space around this privileged scaffold, the scientific community can continue to develop innovative therapies that stay one step ahead of cancer's evolutionary escape mechanisms.

References

A Senior Application Scientist's Guide to Spectroscopic Confirmation of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the unambiguous structural and stereochemical confirmation of chiral intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol, a key intermediate in the synthesis of targeted therapies like Lorlatinib, exemplifies this principle.[1] Its specific stereoisomer is crucial for its intended biological activity. This guide provides an in-depth comparison of spectroscopic techniques for the definitive identification and chiral purity assessment of this critical molecule, grounded in practical, field-proven insights.

The Analytical Imperative: Beyond Simple Confirmation

Confirming the identity of this compound requires a multi-faceted analytical approach. We are not just answering "what is it?" but also, "is it the correct enantiomer?" and "how pure is it?". A combination of techniques is therefore essential, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule.[2][3] For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

¹H NMR: Mapping the Proton Environment

¹H NMR provides information about the number of different types of protons and their neighboring environments.

Expected ¹H NMR Data (400 MHz, CDCl₃): [1]

  • δ 7.73 (dd, 1H): Aromatic proton deshielded by the adjacent iodine atom.

  • δ 7.32 (dd, 1H): Aromatic proton.

  • δ 6.74 (ddd, 1H): Aromatic proton coupled to both fluorine and neighboring protons.

  • δ 5.01 (q, 1H): Methine proton (CH-OH), its quartet splitting pattern is due to coupling with the adjacent methyl protons.

  • δ 2.01 (d, 1H): Hydroxyl proton, often appearing as a broad singlet or a doublet if coupled to the methine proton.

  • δ 1.44 (d, 3H): Methyl protons, appearing as a doublet due to coupling with the methine proton.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Obtain a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C NMR: The Carbon Skeleton

¹³C NMR provides a map of the carbon framework of the molecule.

Expected ¹³C NMR Data (100 MHz, CDCl₃): (Note: Specific literature values for this exact compound are not readily available, but can be predicted based on similar structures and general chemical shift ranges.)[4][5]

  • ~160-165 ppm (d, J_CF): Aromatic carbon attached to fluorine.

  • ~140-150 ppm: Aromatic carbons.

  • ~90-100 ppm (d, J_CF): Aromatic carbon attached to iodine.

  • ~70 ppm: Methine carbon (CH-OH).

  • ~25 ppm: Methyl carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Utilize the same NMR spectrometer, switching to the ¹³C nucleus frequency.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.

Chiral NMR: Differentiating Enantiomers

While standard NMR confirms the structure, it cannot distinguish between enantiomers.[6][7] To confirm the (S)-configuration, chiral derivatizing agents (CDAs) like Mosher's acid or chiral solvating agents (CSAs) are employed.[6][8] These agents react with the alcohol to form diastereomers, which will exhibit distinct NMR signals.

Workflow for Chiral NMR Analysis

Chiral_NMR_Workflow cluster_sample Sample Preparation cluster_analysis NMR Analysis Sample This compound Reaction Reaction to form Diastereomers Sample->Reaction CDA Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) CDA->Reaction NMR_Acquisition ¹H or ¹⁹F NMR Acquisition Reaction->NMR_Acquisition Data_Analysis Analysis of Diastereomeric Signals NMR_Acquisition->Data_Analysis

Caption: Chiral NMR workflow.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.[9][10]

Expected Mass Spectrometry Data:

  • Molecular Ion (M+): m/z = 266.05[1][11]

  • Key Fragmentation Patterns: [12][13][14]

    • Loss of water (M-18): m/z = 248

    • Loss of a methyl group (M-15): m/z = 251

    • Cleavage of the C-I bond (M-127): m/z = 139

    • A peak at m/z = 127 corresponding to the iodine radical.

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent) into the mass spectrometer.

  • Ionization: Bombard the sample with high-energy electrons to generate a molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the abundance of each ion to generate the mass spectrum.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups.[15]

Expected IR Absorption Bands:

  • ~3200-3600 cm⁻¹ (broad): O-H stretch, characteristic of the alcohol group.[4][15]

  • ~2850-3000 cm⁻¹: C-H stretch from the alkyl portions.

  • ~1450-1600 cm⁻¹: C=C stretches within the aromatic ring.

  • ~1000-1300 cm⁻¹: C-O stretch of the alcohol and C-F stretch.

  • Below 800 cm⁻¹: C-I stretch.[16]

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Application: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Chiral High-Performance Liquid Chromatography (HPLC): The Enantiomeric Purity Authority

Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of a chiral compound.[8][17][18][19]

Comparative Performance of Chiral Stationary Phases (CSPs):

Chiral Stationary Phase (CSP)Separation PrincipleAdvantagesDisadvantages
Polysaccharide-based (e.g., Chiralpak®, Chiralcel®) [20]Inclusion complexation, hydrogen bonding, dipole-dipole interactions.Broad applicability, high success rate for a wide range of compounds.Can be sensitive to mobile phase composition.
Pirkle-type π-π interactions, hydrogen bonding, dipole-dipole interactions.Good for compounds with aromatic rings.May require derivatization for some analytes.
Cyclodextrin-based [21]Inclusion complexation.Effective for separating positional isomers and enantiomers.Selectivity can be highly dependent on analyte structure.

Experimental Protocol: Chiral HPLC

  • Column Selection: Screen a variety of chiral columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) with different mobile phases.[20][22][23]

  • Mobile Phase Optimization: A typical starting mobile phase is a mixture of n-hexane and an alcohol like isopropanol (e.g., 90:10 v/v).[20] Adjust the ratio to optimize resolution and retention time.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase and filter through a 0.45 µm filter.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Workflow for Chiral HPLC Method Development

Chiral_HPLC_Workflow Start Start: Racemic Standard CSP_Screening Screen Chiral Stationary Phases (CSPs) Start->CSP_Screening Mobile_Phase_Screening Screen Mobile Phases (Normal & Reversed) CSP_Screening->Mobile_Phase_Screening Optimization Optimize Separation (Flow Rate, Temperature, Mobile Phase Ratio) Mobile_Phase_Screening->Optimization Validation Method Validation Optimization->Validation Analysis Analyze (S)-enantiomer Sample Validation->Analysis

Caption: Chiral HPLC method development.

Comparative Summary of Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Atomic connectivity, structural backbone.Definitive structural elucidation.Does not differentiate enantiomers without chiral auxiliaries.
Mass Spectrometry Molecular weight, fragmentation pattern.High sensitivity, confirms molecular formula.Isomers can have identical mass spectra.
IR Spectroscopy Presence of functional groups.Fast, simple, non-destructive.Provides limited structural detail, not quantitative.
Chiral HPLC Enantiomeric purity (ee%).Accurate and precise quantification of enantiomers.Requires method development, may not be suitable for all compounds.

Conclusion: A Synergistic Approach for Unambiguous Confirmation

The definitive confirmation of this compound's identity and stereochemical integrity necessitates a synergistic application of multiple spectroscopic techniques. NMR provides the foundational structural information, Mass Spectrometry confirms the molecular weight, IR spectroscopy offers a quick check of functional groups, and Chiral HPLC delivers the critical enantiomeric purity data. By integrating the results from this analytical suite, researchers and drug development professionals can proceed with confidence in the quality of this vital pharmaceutical intermediate.

References

reference standards for (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Reference Standards for the Analysis of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Stereochemical Control

This compound is a key chiral intermediate in the synthesis of advanced pharmaceutical agents, most notably as a building block for Lorlatinib, an inhibitor of enzymes implicated in cancer development.[1] In the landscape of modern drug development, chirality is not a trivial detail. The three-dimensional arrangement of atoms in a molecule can lead to pairs of non-superimposable mirror images known as enantiomers. These enantiomers, while chemically similar, can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[2][3]

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines that mandate the separate evaluation of enantiomers.[4][5] The undesired enantiomer is often treated as an impurity that must be rigorously controlled.[4] Therefore, the ability to accurately quantify the enantiomeric purity of this compound is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).

This guide provides an objective comparison of commercially available reference standards and details validated analytical workflows for the precise determination of enantiomeric excess (e.e.) and the control of process-related impurities.

Understanding the Analyte: Physicochemical Properties

A foundational understanding of the molecule's properties is essential for method development.

PropertyValueSource
Chemical Name (1S)-1-(5-fluoro-2-iodophenyl)ethanol[6]
CAS Number 1454847-96-1[1][6]
Molecular Formula C₈H₈FIO[1][6]
Molecular Weight 266.05 g/mol [1][6]
Appearance White crystals or colorless oil[1]

Selecting a Reference Standard: A Comparative Analysis

A chemical reference standard is a highly purified and well-characterized material used to confirm the identity, purity, and concentration of a substance.[7] Its quality is the bedrock of any analytical measurement. When selecting a standard for this compound, purity and comprehensive documentation are key.

SupplierProduct Name/SynonymStated PurityCAS Number
Sigma-Aldrich (Merck) This compoundNot specified on product page; requires CoA1454847-96-1
FUJIFILM Wako This compoundNot specified on product page; requires CoA1454847-96-1
Fisher Scientific (BLD Pharm) (S)-1-(5-Fluoro-2-iodophenyl)ethan olNot specified on product page; requires CoA1454847-96-1
ChemicalBook This compoundLists various suppliers with purities often ≥98%1454847-96-1

Expert Insight: The stated purity on a product webpage is only a preliminary indicator. The critical document is the Certificate of Analysis (CoA) provided with a specific lot. Researchers must scrutinize the CoA for:

  • Assigned Purity: The value determined by a quantitative method (e.g., qNMR, mass balance).

  • Enantiomeric Excess (e.e.): The most critical parameter for this application, determined by a validated chiral method.

  • Impurity Profile: Identification and quantification of any process-related or degradation impurities.

  • Analytical Methods Used: The CoA should specify the techniques (e.g., Chiral HPLC, GC, ¹H-NMR) used for characterization, allowing for replication or assessment of suitability.

Analytical Workflows for Chiral Purity Determination

The primary challenge in analyzing this compound is separating it from its mirror image, the (R)-enantiomer. This requires a chiral environment, typically provided by a chiral stationary phase (CSP) in chromatography.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting RefStd Reference Standard Prep1 Prepare Known Concentration (e.g., 1 mg/mL) RefStd->Prep1 Accurately weigh TestSample Test Sample Prep2 Prepare Test Solution (e.g., 1 mg/mL) TestSample->Prep2 Accurately weigh Solvent Mobile Phase Diluent Solvent->Prep1 Solvent->Prep2 Instrument Chiral HPLC or GC System Prep1->Instrument Inject Standard Prep2->Instrument Inject Sample CDS Chromatography Data System (CDS) Instrument->CDS PeakInt Identify & Integrate Peaks (S- and R-enantiomers) CDS->PeakInt Peak Integration Calc Calculate % Enantiomeric Excess e.e. = [(Area S - Area R) / (Area S + Area R)] * 100 PeakInt->Calc Area S, Area R Report Report Result vs. Specification Calc->Report Final Result

Caption: General workflow for chiral purity analysis.

Method 1: Chiral Gas Chromatography (GC) - A Proven Approach

Chiral GC is a powerful technique for volatile and thermally stable compounds like the analyte . A published method provides an excellent starting point for analysis.[1]

Experimental Protocol:

  • Reference Standard and Sample Preparation:

    • Accurately weigh and dissolve the (S)-enantiomer reference standard in a suitable solvent (e.g., Ethyl Acetate or MTBE) to a final concentration of approximately 1 mg/mL.

    • Prepare the test sample in the same manner.

  • GC System Configuration:

    • GC System: Agilent 7890 or equivalent with a Flame Ionization Detector (FID).

    • Chiral Column: CP-Chirasil-Dex CB (a cyclodextrin-based CSP).[1]

    • Carrier Gas: Helium or Hydrogen, at a constant flow or pressure.

    • Injector: Split/Splitless inlet. Set temperature to 250 °C.

    • Detector: FID. Set temperature to 270 °C.

  • Chromatographic Conditions:

    • Oven Program: Start at 120 °C, hold for 1 minute. Ramp at 5 °C/min to 200 °C, hold for 5 minutes. (This is a typical starting program; it must be optimized to ensure baseline separation).

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (adjust as needed based on analyte concentration).

  • Data Analysis:

    • Inject the reference standard to identify the retention time of the major (S)-enantiomer peak.

    • Inject the test sample.

    • Integrate the peak areas for both the (S)- and any detected (R)-enantiomer.

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

Causality Behind Choices:

  • Why a Cyclodextrin-based Column? Cyclodextrin derivatives form transient diastereomeric complexes with the enantiomers through inclusion phenomena. The differing stability of these complexes for the (S) and (R) forms leads to different retention times and, thus, separation.

  • Why FID? Flame Ionization Detection offers robust, linear, and sensitive detection for organic molecules containing carbon-hydrogen bonds, making it ideal for purity analysis.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC) - Orthogonal Verification

Using a different separation principle (HPLC) provides an orthogonal method, which is a cornerstone of robust analytical validation.

Experimental Protocol:

  • Reference Standard and Sample Preparation:

    • Accurately weigh and dissolve the reference standard and test sample in the mobile phase or a miscible solvent (e.g., Isopropanol) to a concentration of 1 mg/mL.

  • HPLC System Configuration:

    • HPLC System: Agilent 1260, Waters Alliance, or equivalent with a Diode Array Detector (DAD) or UV-Vis Detector.

    • Chiral Column: A polysaccharide-based CSP such as a Daicel Chiralpak® AD-H or Chiralcel® OD-H (5 µm particle size).

    • Column Temperature: 25 °C.

  • Chromatographic Conditions:

    • Mobile Phase: Heptane / Isopropanol (90:10 v/v). This ratio is a starting point and must be optimized for resolution.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm (or an absorbance maximum determined by DAD analysis).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Follow the same procedure as for GC data analysis to identify peaks and calculate enantiomeric excess.

Causality Behind Choices:

  • Why a Polysaccharide-based Column? Amylose and cellulose derivatives coated on a silica support are exceptionally versatile CSPs. They separate enantiomers through a combination of hydrogen bonding, dipole-dipole, and π-π interactions with the chiral grooves and cavities of the polymer structure.

  • Why Normal Phase (Heptane/IPA)? Normal phase chromatography often provides better selectivity for chiral separations on these types of columns compared to reversed-phase. The alcohol modifier (IPA) is crucial; adjusting its concentration is the primary tool for optimizing retention and resolution. A lower percentage of IPA generally increases retention and can improve resolution.

Method Validation and System Suitability

A developed method is not trustworthy until it is validated. Validation ensures the method is fit for its intended purpose.

G cluster_perf Performance Characteristics Validation ICH Q2(R1) Method Validation Specificity Specificity / Selectivity (Can it separate the analyte from impurities?) Validation->Specificity Linearity Linearity (Response is proportional to concentration) Validation->Linearity Accuracy Accuracy (% Recovery of known amount) Validation->Accuracy Precision Precision (Repeatability & Intermediate Precision) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness (Unaffected by small changes) Validation->Robustness

Caption: Key parameters for analytical method validation.

Before any sample run, a system suitability test must be performed. This involves injecting a solution containing both the (S)- and (R)-enantiomers (a racemic mixture or a spiked sample) to verify that the chromatographic system can adequately separate them. The critical parameter is Resolution (Rs) , which should typically be ≥ 1.5 to ensure baseline separation for accurate quantification.

Conclusion and Recommendations

The accurate analysis of this compound is a non-negotiable requirement for its use in pharmaceutical manufacturing. The choice of a reference standard should be guided by a thorough review of the supplier's Certificate of Analysis, prioritizing demonstrated high enantiomeric purity and a comprehensive impurity profile.

For routine analysis, both the Chiral GC method using a cyclodextrin-based column and the Chiral HPLC method with a polysaccharide-based CSP are scientifically sound approaches. The GC method has the advantage of being based on a published procedure for this molecule.[1] However, employing both methods during development provides orthogonal verification, lending a higher degree of confidence to the analytical results. This dual-methodology approach creates a self-validating system, ensuring that the stereochemical purity of this critical intermediate is controlled with the highest level of scientific rigor.

References

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